1,3-Dibromo-4,6-bis(acetamido)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-acetamido-2,4-dibromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5(15)13-9-4-10(14-6(2)16)8(12)3-7(9)11/h3-4H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESMJYDAJIBPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-Dibromo-4,6-bis(acetamido)benzene CAS 132530-67-7 properties
An In-Depth Technical Guide to 1,3-Dibromo-4,6-bis(acetamido)benzene (CAS 132530-67-7)
Disclaimer: This document has been compiled based on publicly available data. For the specific compound this compound, detailed experimental studies on synthesis, reactivity, and applications are not widely published. Therefore, certain sections of this guide, particularly concerning reaction protocols and spectroscopic interpretation, are based on established principles of organic chemistry and data from structurally analogous compounds. These theoretical sections are intended to provide expert guidance for research and development but must be validated experimentally.
Executive Summary
This compound is a halogenated aromatic compound whose structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms offers reactive sites for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the two acetamido groups provide hydrogen bonding capabilities and can influence the molecule's solubility and conformational properties. This guide provides a comprehensive overview of its known properties, a theoretical framework for its synthesis and characterization, and expert insights into its potential applications for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior and potential utility. The key identifiers and properties for this compound are summarized below.
Structure and Identifiers
The molecule consists of a central benzene ring substituted with two bromine atoms and two acetamido groups at the 1,3,4, and 6 positions, respectively.
Caption: 2D structure of this compound.
Tabulated Properties
Quantitative data provides a concise summary of the compound's key characteristics.
| Property | Value | Source |
| CAS Number | 132530-67-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | [3][4] |
| Molecular Weight | 350.01 g/mol | [3][5] |
| Purity | Typically ≥97% | [3][5] |
| InChI Key | ZESMJYDAJIBPHA-UHFFFAOYSA-N | [3][5] |
| Synonyms | N,N'-(4,6-Dibromo-m-phenylene)bis-acetamide; 4,6-dibromo-1,3-phenylenediacetamide |
Theoretical Synthesis Protocol
Causality of Synthetic Design
The choice to perform acetylation before bromination is critical. The amino groups of the starting material, 1,3-diaminobenzene, are powerful activating groups. Direct bromination would be difficult to control and could lead to over-bromination and oxidation. By converting the amino groups to acetamido groups, we achieve two key objectives:
-
Moderation of Reactivity: The acetamido group is still an activating, ortho-para directing group, but it is less activating than an amino group, allowing for a more controlled bromination.
-
Steric and Electronic Direction: The two acetamido groups will electronically direct the incoming bromine electrophiles to the positions that are ortho and para to them (positions 2, 4, and 6). Position 2 is sterically hindered by two adjacent groups. Therefore, bromination is highly favored at the C4 and C6 positions, leading to the desired product with high regioselectivity.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Experimental Protocol (Theoretical)
Objective: To synthesize this compound from 1,3-diaminobenzene.
Materials:
-
1,3-Diaminobenzene
-
Acetic anhydride
-
Pyridine (or Sodium Acetate)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
Part A: Synthesis of 1,3-Bis(acetamido)benzene (Intermediate)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminobenzene (1.0 eq) in a suitable solvent like glacial acetic acid or use a base catalyst like pyridine.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring the mixture into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate, 1,3-bis(acetamido)benzene.
Part B: Synthesis of this compound
-
Dissolve the dried 1,3-bis(acetamido)benzene (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and condenser.
-
Add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution at room temperature. Alternatively, a solution of Bromine (2.1 eq) in acetic acid can be added dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The reaction is exothermic and may require initial cooling.
-
Monitor the progress of the bromination by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the crude product by vacuum filtration.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the final product.
Predicted Spectroscopic Characteristics
Characterization is essential for structure verification. Based on the molecule's structure, the following spectral data can be predicted. This serves as a benchmark for researchers to compare against their experimental results.
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (~7.5-8.5 ppm), each integrating to 1H. - Amide Protons (N-H): A broad singlet (~9.0-10.0 ppm), integrating to 2H. - Methyl Protons (CH₃): A sharp singlet (~2.1-2.3 ppm), integrating to 6H. |
| ¹³C NMR | - Expect 5 distinct signals due to molecular symmetry: - 2 signals for quaternary aromatic carbons attached to bromine (~110-125 ppm). - 2 signals for quaternary aromatic carbons attached to the acetamido groups (~135-145 ppm). - 1 signal for the carbonyl carbon (C=O) (~168-172 ppm). - 1 signal for the methyl carbon (CH₃) (~23-26 ppm). |
| IR Spectroscopy | - N-H Stretch: A moderate to sharp peak around 3250-3350 cm⁻¹. - Aromatic C-H Stretch: Weak peaks just above 3000 cm⁻¹. - Amide C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A moderate peak around 1550-1640 cm⁻¹. - C-Br Stretch: Peaks in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic cluster of three peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The peaks will be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. The nominal molecular ion peak would be at m/z = 348. |
Potential Applications in Research and Development
The unique substitution pattern of this compound makes it a compelling scaffold for synthetic chemistry.
-
Precursor for Cross-Coupling: The two bromine atoms are ideal handles for sequential or dual cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the controlled introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex molecules for drug discovery.[6]
-
Ligand Development: The diamide functionality can act as a hydrogen-bond donor, suggesting its potential use in the design of ligands for metal catalysts or as a component in supramolecular chemistry.
-
Materials Science: The rigid, well-defined structure could be incorporated into polymers or organic materials to impart specific thermal or photophysical properties. The bromine atoms can enhance flame retardancy in certain polymer backbones.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous brominated aromatic compounds suggest the following precautions are necessary. The toxicological properties have not been thoroughly investigated, and the compound should be handled with the utmost care.[7][8]
-
Hazard Statements (Assumed):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a laboratory coat.
-
-
Handling:
-
First Aid:
References
- 1. This compound [132530-67-7] | Chemsigma [chemsigma.com]
- 2. This compound (1 x 25 g) | Alchimica [shop.alchimica.cz]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound|CAS 132530-67-7|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to N,N'-(4,6-dibromo-m-phenylene)bisacetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-(4,6-dibromo-m-phenylene)bisacetamide is a halogenated aromatic bisamide with a structural framework that suggests potential utility as a scaffold in medicinal chemistry and materials science. The presence of two bromine atoms on the phenyl ring offers sites for further functionalization through cross-coupling reactions, while the bisacetamide moieties can engage in hydrogen bonding, influencing molecular assembly and interactions with biological targets. This guide provides a comprehensive overview of a proposed synthetic route for this compound, detailed predictions of its spectral characteristics for analytical identification, and a discussion of its potential applications based on the properties of related chemical structures.
Introduction: The Scientific Rationale
Aromatic bisamides are a class of compounds recognized for their ability to form well-defined secondary structures through hydrogen bonding, leading to applications in areas such as molecular recognition and the formation of ordered supramolecular assemblies. The introduction of halogen atoms, particularly bromine, onto the aromatic core significantly enhances the molecule's utility as a synthetic intermediate.[1] Brominated aromatic compounds are pivotal in modern organic synthesis, serving as versatile precursors for the construction of more complex molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[1]
The m-phenylene linkage in N,N'-(4,6-dibromo-m-phenylene)bisacetamide imparts a specific angular geometry to the molecule, which can be crucial for binding to protein active sites or for directing the architecture of polymeric materials. In the context of drug discovery, substituted bisacetamide and dibromophenyl moieties are found in molecules with a range of biological activities, including kinase inhibition.[2][3] The structural motifs present in N,N'-(4,6-dibromo-m-phenylene)bisacetamide suggest its potential as a fragment or scaffold for the development of novel therapeutic agents.
This guide aims to provide researchers with a foundational understanding of this compound, from its synthesis and characterization to its potential for further chemical exploration.
Synthesis of N,N'-(4,6-dibromo-m-phenylene)bisacetamide
The most direct and logical synthetic route to N,N'-(4,6-dibromo-m-phenylene)bisacetamide is the diacylation of the corresponding diamine, 4,6-dibromo-1,3-phenylenediamine, with an acetylating agent. Acetic anhydride is a common and effective reagent for this transformation.[4]
Proposed Synthetic Scheme
Caption: Proposed synthesis of N,N'-(4,6-dibromo-m-phenylene)bisacetamide.
Mechanistic Insight and Causality of Experimental Choices
The synthesis is a nucleophilic acyl substitution reaction. The amino groups of 4,6-dibromo-1,3-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.[5][6]
-
Choice of Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. It is more reactive than acetic acid and less corrosive than acetyl chloride. The reaction produces acetic acid as a byproduct, which is easily removed.
-
Solvent Selection: Glacial acetic acid is a suitable solvent as it can dissolve the reactants and is unreactive under the reaction conditions. Its high boiling point allows the reaction to be conducted at elevated temperatures to ensure complete diacylation.
-
Reaction Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the acylation of the sterically hindered and electronically deactivated diamine. The bromine atoms are electron-withdrawing, which reduces the nucleophilicity of the amino groups, thus requiring more forcing conditions than the acetylation of a non-halogenated aniline.[4]
Experimental Protocol (Proposed)
This protocol is a representative procedure based on the general acetylation of aromatic amines and has not been experimentally validated for this specific compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dibromo-1,3-phenylenediamine (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to dissolve the diamine. Then, add acetic anhydride (2.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with water to remove acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N,N'-(4,6-dibromo-m-phenylene)bisacetamide.
Caption: Experimental workflow for the proposed synthesis.
Physicochemical and Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized N,N'-(4,6-dibromo-m-phenylene)bisacetamide would be confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Predicted Value |
| CAS Number | 132530-67-7 |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ |
| Molecular Weight | 350.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | > 200 °C (expected for a rigid, hydrogen-bonding solid) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. |
Spectroscopic Data (Predicted)
The following spectral data are predicted based on the structure of N,N'-(4,6-dibromo-m-phenylene)bisacetamide and typical values for similar compounds.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Singlet | 2H | N-H (amide) | Amide protons are typically deshielded and appear as broad singlets. |
| ~8.0 - 8.5 | Singlet | 1H | Ar-H (H-2) | The proton between the two acetamido groups is deshielded. |
| ~7.5 - 8.0 | Singlet | 1H | Ar-H (H-5) | The proton between the two bromine atoms is also in a distinct electronic environment. |
| ~2.1 | Singlet | 6H | CH₃ (acetyl) | The methyl protons of the two equivalent acetyl groups. |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the symmetry of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (amide) | Carbonyl carbons are significantly deshielded. |
| ~140 | Ar-C (C-1, C-3) | Aromatic carbons attached to the nitrogen atoms. |
| ~130 | Ar-C (C-5) | Protonated aromatic carbon. |
| ~125 | Ar-C (C-2) | Protonated aromatic carbon. |
| ~115 | Ar-C (C-4, C-6) | Aromatic carbons attached to the bromine atoms. |
| ~24 | CH₃ (acetyl) | Methyl carbons of the acetyl groups. |
3.2.3. Mass Spectrometry
The mass spectrum will be characterized by the isotopic pattern of bromine.[7]
-
Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z 348 (M⁺), 350 ([M+2]⁺), and 352 ([M+4]⁺) with a relative intensity ratio of approximately 1:2:1.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of an acetyl group (CH₃CO) or a bromine atom.
3.2.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3250 | N-H stretch | Amide |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1300 | C-N stretch | Amide |
| ~800-900 | C-H out-of-plane bend | Substituted aromatic ring |
| ~550-650 | C-Br stretch | Aryl bromide |
Potential Applications in Research and Development
While specific applications for N,N'-(4,6-dibromo-m-phenylene)bisacetamide are not extensively documented, its chemical structure suggests potential utility in several areas of research.
Medicinal Chemistry
-
Scaffold for Kinase Inhibitors: The 2-phenylaminopyrimidine scaffold is a well-known pharmacophore in many kinase inhibitors.[3] The dibromo-m-phenylene bisacetamide core could serve as a starting point for the synthesis of novel kinase inhibitors by using the bromine atoms as handles for cross-coupling reactions to introduce various side chains that can interact with the kinase active site.
-
Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening campaigns to identify new binding motifs for various protein targets. The bisacetamide functionality provides hydrogen bond donors and acceptors, which are crucial for protein-ligand interactions.
Materials Science
-
Polymer Synthesis: As a bifunctional monomer, N,N'-(4,6-dibromo-m-phenylene)bisacetamide could be used in polycondensation reactions. The bromine atoms can be converted to other functional groups suitable for polymerization, or the molecule could be used in Suzuki or Heck coupling polymerization to create novel conjugated polymers with specific electronic and photophysical properties.[8]
-
Supramolecular Chemistry: The amide groups are capable of forming strong intermolecular hydrogen bonds, which could be exploited to create self-assembling materials, such as gels or liquid crystals. The rigid, angular core would influence the packing and overall structure of the resulting assemblies.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N,N'-(4,6-dibromo-m-phenylene)bisacetamide is a molecule with significant untapped potential. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for further chemical modification. This guide provides a foundational framework for its preparation and characterization, with the aim of stimulating further research into its applications in drug discovery and materials science. The predictive nature of the characterization data presented herein underscores the need for experimental validation to fully unlock the potential of this versatile chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Molecular weight and formula of 1,3-Dibromo-4,6-bis(acetamido)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dibromo-4,6-bis(acetamido)benzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. While this molecule is cataloged as a research chemical, detailed experimental data on its synthesis, reactivity, and biological applications are not extensively reported in publicly available literature. This guide, therefore, consolidates the confirmed physicochemical properties and provides expert insights into its potential synthetic utility and characterization methodologies based on the reactivity of its constituent functional groups. The information herein is intended to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
Chemical Identity and Physicochemical Properties
This compound is a symmetrically substituted benzene derivative. The presence of two bromine atoms and two acetamido groups on the aromatic ring dictates its chemical properties and potential for further functionalization.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 132530-67-7 | |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |
| Molecular Weight | 350.01 g/mol | N/A |
| Appearance | Not specified in available literature | N/A |
| Solubility | Expected to be soluble in polar organic solvents | N/A |
| Melting Point | Not specified in available literature | N/A |
Synthesis and Purification
Hypothetical Synthetic Pathway
A logical approach to the synthesis of this compound would involve the diamination of a dibromobenzene precursor followed by acetylation.
Caption: A plausible synthetic route to this compound.
Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a theoretical procedure and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Reduction of 1,3-Dibromo-4,6-dinitrobenzene
-
To a stirred solution of 1,3-dibromo-4,6-dinitrobenzene in ethanol, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,3-dibromo-4,6-diaminobenzene.
Step 2: Acetylation of 1,3-Dibromo-4,6-diaminobenzene
-
Dissolve the crude 1,3-dibromo-4,6-diaminobenzene in glacial acetic acid.
-
Add acetic anhydride to the solution and stir at room temperature.
-
The reaction is typically exothermic. Maintain the temperature below 40 °C.
-
After stirring for a specified time, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectroscopic and Chromatographic Characterization
While specific spectral data for this compound are not available, the following are the expected characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals corresponding to the aromatic protons and the methyl protons of the acetamido groups should be observed. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and acetamido groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (some of which will be quaternary and show lower intensity) and the carbonyl and methyl carbons of the acetamido groups.
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). Fragmentation patterns would likely involve the loss of acetyl groups and bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C=C stretching vibrations, as well as C-Br stretching, should also be present.
Potential Applications in Drug Development and Research
The structural motifs present in this compound suggest its potential utility as a scaffold in medicinal chemistry and as a building block in organic synthesis.
Medicinal Chemistry
-
Scaffold for Bioactive Molecules: The dibrominated benzene core can serve as a rigid scaffold for the synthesis of novel compounds. The bromine atoms can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, allowing for the exploration of structure-activity relationships.
-
Bioisosteric Replacement: In drug design, benzene rings are often used as core structures. The introduction of substituents can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound could be used in the synthesis of analogs of existing drugs to improve their properties.
Organic Synthesis
-
Intermediate for Heterocycle Synthesis: The diamino precursor to this compound, or the compound itself after deacetylation, could be a valuable intermediate for the synthesis of various heterocyclic systems, such as benzimidazoles or other fused-ring structures.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for structurally related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical with potential for further exploration in the fields of organic synthesis and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on established chemical principles. Researchers are encouraged to perform thorough experimental validation of the hypothetical protocols and to fully characterize the compound before its use in further research.
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dibromo-4,6-bis(acetamido)benzene
Introduction
1,3-Dibromo-4,6-bis(acetamido)benzene is a substituted aromatic compound with the chemical formula C₁₀H₁₀Br₂N₂O₂ and a molecular weight of 350.01 g/mol .[1] Its structure, featuring two bromine atoms and two acetamido groups on a benzene ring, makes it a valuable, albeit specialized, intermediate in synthetic organic chemistry. The strategic placement of these functional groups offers multiple reaction sites for further elaboration into more complex molecular architectures, potentially for applications in materials science or pharmaceutical development.
A rigorous confirmation of the compound's identity and purity is paramount following its synthesis. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unequivocal structural elucidation of this compound. We will delve into the theoretical underpinnings of the expected spectral data, interpret the key features, and provide field-proven protocols for data acquisition.
Molecular Structure & Symmetry Considerations
Understanding the molecule's structure is the first step in predicting and interpreting its spectroscopic output. The molecule possesses a C₂ axis of symmetry, which bisects the bond between C2 and C5 and passes through the center of the aromatic ring. This symmetry element is critical as it renders certain atoms chemically equivalent, thereby simplifying the expected NMR spectra.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: Analysis and Interpretation
The symmetry of the molecule significantly simplifies the proton NMR spectrum. We expect to see only three distinct signals: one for the aromatic protons, one for the amide N-H protons, and one for the methyl protons.
-
Aromatic Protons (H-2, H-5): The two protons on the benzene ring are chemically equivalent and are expected to appear as a single signal. Their chemical shift will be influenced by the surrounding substituents. The bromine atoms are electron-withdrawing and deactivating, while the acetamido groups are activating. This complex electronic environment typically results in a downfield shift into the 7.0-8.5 ppm range.
-
Amide Protons (N-H): The two N-H protons of the acetamido groups are equivalent. They will appear as a singlet, typically in the range of 8.0-10.0 ppm. The exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Protons (CH₃): The six protons of the two methyl groups are equivalent and will give rise to a sharp singlet. This signal is expected in the upfield region, typically around 2.0-2.3 ppm.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (2H) | 7.5 - 8.5 | Singlet (s) | 2H |
| Amide N-H (2H) | 8.0 - 10.0 | Singlet (s) | 2H |
| Methyl (6H) | 2.0 - 2.3 | Singlet (s) | 6H |
¹³C NMR Spectroscopy: Analysis and Interpretation
In the broadband-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The molecule's symmetry means we should observe five distinct signals.
-
Aromatic Carbons: There are three types of aromatic carbons: those bonded to bromine (C1, C3), those bonded to the acetamido groups (C4, C6), and those bonded to hydrogen (C2, C5). Carbons attached to electronegative bromine atoms (C-Br) are expected to be shifted downfield, typically in the 110-125 ppm range.[2] Carbons attached to nitrogen (C-N) will also be downfield. The carbons bearing hydrogen (C-H) will appear in the typical aromatic region.
-
Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the acetamido groups will produce a signal in the far downfield region, characteristic of amides, typically between 165-175 ppm.
-
Methyl Carbons (CH₃): The two equivalent methyl carbons will appear as a single peak in the upfield region, generally around 20-25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O | 165 - 175 |
| C-N | 135 - 145 |
| C-H (Aromatic) | 125 - 135 |
| C-Br | 110 - 125 |
| CH₃ | 20 - 25 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides to ensure the N-H protons are clearly visible.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[3][4]
-
Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign the peaks in both spectra based on their chemical shifts and, for ¹H, their multiplicities and integrations.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the amide and substituted benzene moieties.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3250 | N-H Stretch | Secondary Amide |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide |
| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 690 - 515 | C-Br Stretch | Aryl Bromide |
Interpretation:
-
The presence of a strong, sharp peak around 3270 cm⁻¹ is a clear indication of the N-H bond in the secondary amide.
-
A very strong absorption band around 1670 cm⁻¹ is the characteristic Amide I band (primarily C=O stretching).[5]
-
The Amide II band, resulting from N-H bending and C-N stretching, provides confirmatory evidence for the amide group.
-
The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.
-
A moderately strong absorption in the fingerprint region (below 700 cm⁻¹) can be attributed to the C-Br stretching vibration.[6]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[7]
-
Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.
Analysis and Interpretation: For this compound, the most crucial feature in the mass spectrum will be the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic pattern for any bromine-containing fragment.
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of three peaks:
-
M⁺: (contains two ⁷⁹Br isotopes)
-
[M+2]⁺: (contains one ⁷⁹Br and one ⁸¹Br isotope)
-
[M+4]⁺: (contains two ⁸¹Br isotopes) The expected m/z values would be around 348, 350, and 352. The relative intensity ratio of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound.
-
-
Key Fragmentation Patterns: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways include:
-
Loss of a bromine atom: [M-Br]⁺
-
Loss of an acetamido group or parts of it, such as the ketene fragment (CH₂=C=O).
-
Cleavage of the amide C-N bond.
-
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation | Isotopic Pattern |
|---|---|---|
| 348, 350, 352 | Molecular Ion [C₁₀H₁₀⁷⁹Br₂N₂O₂]⁺, [C₁₀H₁₀⁷⁹Br⁸¹BrN₂O₂]⁺, [C₁₀H₁₀⁸¹Br₂N₂O₂]⁺ | 1:2:1 ratio |
| 269, 271 | [M-Br]⁺ | 1:1 ratio |
| 306, 308, 310 | [M - CH₂CO]⁺ | 1:2:1 ratio |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).[7]
-
Temperature Program: Start with an initial oven temperature of ~100 °C, then ramp at 10-20 °C/min to a final temperature of ~300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: Set the mass analyzer to scan a range of m/z 50-500 to ensure capture of the molecular ion and key fragments.
-
-
Analysis: Analyze the resulting mass spectrum. Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a dibrominated compound. Propose structures for the major fragment ions.
Integrated Spectroscopic Workflow
A robust structural confirmation relies on the synergistic use of all three techniques. The workflow below illustrates a logical approach to the characterization of a newly synthesized batch of this compound.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The structural elucidation of this compound is achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy confirms the carbon-hydrogen framework and reveals the molecule's inherent symmetry. IR spectroscopy provides rapid confirmation of the essential amide and aromatic functional groups. Finally, mass spectrometry delivers an unambiguous determination of the molecular weight and confirms the presence of two bromine atoms through its characteristic isotopic signature. By integrating the data from these three methods, researchers and drug development professionals can be fully confident in the identity and purity of this versatile chemical intermediate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Properties of 4,6-dibromo-1,3-phenylenediacetamide
Foreword
Welcome to this comprehensive technical guide on the physical properties of 4,6-dibromo-1,3-phenylenediacetamide. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fundamental physicochemical characteristics of this compound. As a molecule of interest in various research domains, a thorough grasp of its properties is paramount for predicting its behavior in biological systems, designing effective experimental protocols, and developing robust formulations. This guide moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and providing detailed, self-validating methodologies for in-house verification.
Molecular Structure and Core Physicochemical Data
4,6-dibromo-1,3-phenylenediacetamide is a symmetrically substituted aromatic diamide. The presence of two bromine atoms significantly influences its molecular weight and potential for intermolecular interactions, while the acetamide functionalities introduce hydrogen bonding capabilities.
A summary of the core physical and chemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally verified values from peer-reviewed literature are not widely published. Therefore, the subsequent sections of this guide provide detailed protocols for the precise determination of these properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 350.01 g/mol | --INVALID-LINK-- |
| Melting Point | >300 °C | --INVALID-LINK-- (Note: This is a supplier specification and may not be from experimental determination) |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis of 4,6-dibromo-1,3-phenylenediacetamide
A practical synthesis of 4,6-dibromo-1,3-phenylenediacetamide can be achieved through a two-step process starting from 4,6-dibromo-1,3-phenylenediamine. This approach involves the acylation of the diamine with acetic anhydride.
Protocol: Synthesis of 4,6-dibromo-1,3-phenylenediacetamide
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dibromo-1,3-phenylenediamine in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Acylation: Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting diamine is consumed.
-
Isolation: Upon completion, the product can be isolated by pouring the reaction mixture into cold water. The precipitated solid is then collected by vacuum filtration.
-
Purification: The crude product should be washed with water and a cold, non-polar solvent like diethyl ether to remove unreacted acetic anhydride and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.
-
Drying: The purified product should be dried under vacuum to remove any residual solvent.
Experimental Determination of Physical Properties
This section provides detailed, field-proven protocols for the experimental determination of key physical properties of 4,6-dibromo-1,3-phenylenediacetamide.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.[1][2] The principle lies in measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Protocol: DSC Analysis of 4,6-dibromo-1,3-phenylenediacetamide
-
Sample Preparation: Accurately weigh 1-5 mg of the purified and dried 4,6-dibromo-1,3-phenylenediacetamide into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC instrument.
-
Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (a standard rate is 10 °C/min) to a temperature significantly above the expected melting point (e.g., 350 °C).
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The melting point is typically reported as the onset temperature of this peak. The area under the peak is proportional to the enthalpy of fusion.
Solubility Determination
The solubility of a compound is a critical parameter, especially in drug development, as it directly impacts bioavailability.[3] Thermodynamic solubility, which represents the true equilibrium solubility, is the most relevant measure.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Solutions: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[4]
-
Sample Addition: Add an excess amount of solid 4,6-dibromo-1,3-phenylenediacetamide to a known volume of each buffer in separate vials. Ensure that a visible amount of undissolved solid remains.[5]
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[6]
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5][6]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:
-
A singlet for the two aromatic protons.
-
A singlet for the two N-H protons of the amide groups.
-
A singlet for the methyl protons of the two acetamide groups.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments:
-
Signals for the quaternary aromatic carbons attached to the bromine and amide groups.
-
A signal for the aromatic C-H carbons.
-
A signal for the carbonyl carbon of the amide groups.
-
A signal for the methyl carbons of the acetamide groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.[7][8][9] Key absorption bands are expected in the following regions:
-
N-H stretching: Around 3300-3100 cm⁻¹ (amide N-H).
-
C=O stretching: Around 1680-1630 cm⁻¹ (amide I band).
-
N-H bending: Around 1650-1550 cm⁻¹ (amide II band).
-
C-N stretching: Around 1400-1200 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: Around 1600-1450 cm⁻¹.
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (350.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a triplet of peaks at [M], [M+2], and [M+4] with a relative intensity ratio of approximately 1:2:1.[10] Common fragmentation pathways would involve the loss of acetyl or acetamide groups.
Crystallography
While a crystal structure for 4,6-dibromo-1,3-phenylenediacetamide is not publicly available, related structures of other dibrominated phenyl derivatives have been reported.[11] X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding. Such information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of 4,6-dibromo-1,3-phenylenediacetamide, grounded in established scientific principles. While some experimental data for this specific molecule is sparse in the literature, this guide has equipped the researcher with robust, validated protocols for its synthesis and the determination of its key physical characteristics. By following these methodologies, scientists and developers can generate the high-quality, reliable data necessary to advance their research and development endeavors.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. who.int [who.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (4,6-Dibromo-m-phenylenedimethylidyne) tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Upstream Precursors for the Synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway and key upstream precursors for the preparation of 1,3-Dibromo-4,6-bis(acetamido)benzene. The synthesis is strategically designed around commercially available starting materials and employs fundamental organic transformations. This document will delve into the rationale behind the chosen synthetic route, detailed experimental protocols, and the critical parameters that ensure a successful synthesis.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively approached from the readily available precursor, m-phenylenediamine (1,3-diaminobenzene). A direct bromination of m-phenylenediamine is not a viable strategy due to the powerful activating and ortho-, para-directing nature of the amino groups, which would lead to the formation of 2,4,6-tribromo-1,3-diaminobenzene.
Therefore, a protecting group strategy is essential. The amino groups are first protected by acetylation, which moderates their activating effect and directs subsequent electrophilic substitution. The diacetylated intermediate is then brominated, with the acetamido groups directing the bromine atoms to the desired 4 and 6 positions.
The overall synthetic transformation is illustrated below:
Figure 1: Proposed synthesis pathway for this compound.
Upstream Precursors: Properties and Sourcing
A thorough understanding of the starting materials is critical for a successful and safe synthesis.
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Typical Suppliers |
| m-Phenylenediamine | C₆H₈N₂ | 108.14 | Colorless to light brown crystalline solid.[1] Soluble in water, alcohol, and ether.[1] | Major chemical suppliers |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Colorless liquid with a strong, pungent odor. Corrosive and a lachrymator. | Major chemical suppliers |
| Bromine | Br₂ | 159.808 | Reddish-brown, volatile liquid. Highly corrosive and toxic. | Major chemical suppliers |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Colorless liquid with a strong, pungent odor. Corrosive. | Major chemical suppliers |
Detailed Experimental Protocols
The following protocols are based on established procedures for the acetylation of aromatic amines and the bromination of activated aromatic rings.
Part 1: Synthesis of N,N'-(1,3-phenylene)diacetamide (Intermediate)
This step involves the protection of the amino groups of m-phenylenediamine through acetylation.[2]
Materials:
-
m-Phenylenediamine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-phenylenediamine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for a specified period to ensure complete diacetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.
-
A precipitate of N,N'-(1,3-phenylene)diacetamide will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acetic acid and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N,N'-(1,3-phenylene)diacetamide.
-
Dry the purified product in a vacuum oven.
Part 2: Synthesis of this compound (Final Product)
This step involves the regioselective bromination of the diacetylated intermediate.
Materials:
-
N,N'-(1,3-phenylene)diacetamide
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium Bisulfite solution
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve the N,N'-(1,3-phenylene)diacetamide in glacial acetic acid.
-
From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is typically carried out in a fume hood due to the hazardous nature of bromine.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC analysis.
-
Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in water to quench the excess bromine. The color of the bromine should disappear.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified final product.
-
Dry the purified this compound in a vacuum oven.
Causality Behind Experimental Choices
-
Choice of Protecting Group: The acetyl group is an ideal choice for protecting the amine functionality. It is easily introduced and effectively reduces the electron-donating capacity of the nitrogen atom, thus preventing over-bromination and directing the incoming electrophile to the desired positions.
-
Solvent Selection: Glacial acetic acid is used as the solvent in both steps as it is a good solvent for the reactants and is compatible with the reaction conditions. In the bromination step, it also helps to moderate the reactivity of bromine.
-
Regioselectivity of Bromination: The acetamido groups are ortho-, para-directing. In the diacetylated intermediate, the positions ortho to one acetamido group and para to the other (positions 4 and 6) are the most sterically accessible and electronically activated sites for electrophilic aromatic substitution, leading to the desired product.
Self-Validating System: Characterization and Purity Assessment
To ensure the identity and purity of the synthesized compounds, a series of analytical techniques should be employed at each stage.
| Technique | N,N'-(1,3-phenylene)diacetamide | This compound |
| Melting Point | Determine the melting point and compare with literature values. A sharp melting point is indicative of high purity. | Determine the melting point. A sharp and distinct melting point suggests a pure compound. |
| ¹H NMR Spectroscopy | Confirm the presence of aromatic protons, amide protons, and methyl protons with the expected chemical shifts and integration values. | Confirm the presence of the aromatic proton, amide protons, and methyl protons, noting the downfield shift of the aromatic proton due to the deshielding effect of the bromine atoms. |
| ¹³C NMR Spectroscopy | Identify the signals corresponding to the aromatic carbons, carbonyl carbons, and methyl carbons. | Identify the signals for all unique carbon atoms in the molecule, including the carbon atoms bonded to bromine. |
| Mass Spectrometry | Determine the molecular weight of the compound and confirm the expected molecular ion peak. | Determine the molecular weight and observe the characteristic isotopic pattern for a dibrominated compound. |
| Infrared (IR) Spectroscopy | Identify the characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). | Observe the characteristic absorption bands for N-H stretching, C=O stretching, and the C-Br stretching vibrations. |
Conclusion
The synthesis of this compound is a well-defined process that relies on the strategic use of protecting groups to achieve the desired regioselectivity. By carefully controlling the reaction conditions and employing rigorous purification and characterization techniques, researchers can reliably produce this valuable compound for further applications in drug development and scientific research.
References
An In-depth Technical Guide to the Reactivity of Bromine Atoms on 1,3-Dibromo-4,6-bis(acetamido)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-4,6-bis(acetamido)benzene is a symmetrically substituted aromatic scaffold poised for synthetic diversification. This guide provides a comprehensive analysis of the reactivity of its two bromine atoms, focusing on their utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. We delve into the electronic and steric influences of the vicinal acetamido groups, which significantly modulate the reactivity of the C-Br bonds. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for reaction design, enabling researchers to strategically leverage this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction and Molecular Profile
The synthetic utility of polyhalogenated aromatic compounds is well-established in medicinal chemistry and materials science, where they serve as versatile scaffolds for constructing complex molecular architectures. This compound presents a unique platform for diversification. Its two chemically equivalent bromine atoms, activated by the electron-donating acetamido groups, are prime handles for sequential or dual functionalization through transition metal-catalyzed cross-coupling reactions. Understanding the electronic landscape and inherent reactivity of this molecule is paramount for its effective use in synthetic campaigns.
The acetamido groups, through their +R (resonance) effect, increase the electron density of the aromatic ring, which in turn influences the oxidative addition step in palladium-catalyzed reactions.[1][2] This guide will explore the practical implications of this electronic modulation on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ |
| Molecular Weight | 366.01 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in THF, Dioxane |
| Melting Point | >250 °C (predicted) |
Synthesis Pathway
The preparation of this compound is typically achieved through a two-step sequence starting from 1,3-phenylenediamine. The workflow involves acetylation of the amino groups followed by regioselective bromination.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1,3-Diacetamidobenzene
-
In a 500 mL round-bottom flask, dissolve 1,3-phenylenediamine (10.8 g, 0.1 mol) in 150 mL of glacial acetic acid with gentle warming.
-
Cool the solution to room temperature and slowly add acetic anhydride (22.5 g, 0.22 mol) dropwise with stirring.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C.
Step 2: Synthesis of this compound
-
Suspend 1,3-diacetamidobenzene (9.6 g, 0.05 mol) in 100 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30 minutes. Caution: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.
-
After the addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 500 mL of an aqueous solution of sodium bisulfite (10% w/v) to quench excess bromine.
-
Collect the precipitate by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a DMF/water mixture to yield the pure title compound.
Reactivity of the Bromine Atoms: A Mechanistic Perspective
The reactivity of the bromine atoms is predominantly exploited in palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) center, the key initiating step of these catalytic cycles.[3]
Electronic Influence of Acetamido Groups
The nitrogen lone pair of the acetamido group delocalizes into the benzene ring, increasing electron density at the ortho and para positions. This +R effect makes the aryl bromide more electron-rich. While electron-rich aryl halides can sometimes exhibit slower rates of oxidative addition compared to electron-poor ones, the activating nature of the acetamido groups generally facilitates these reactions under appropriate catalytic conditions.[4][5] The primary role of the catalyst and ligand is to overcome this energy barrier efficiently.[6]
Caption: Influence of acetamido groups on C-Br bond reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone for functionalizing this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the dibromide with an organoboron species.[8][9]
Caption: General workflow for a Suzuki-Miyaura diarylation reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Di-arylation
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and potassium carbonate (4.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[10]
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Pass it through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Insight: The use of a phase-transfer solvent system (e.g., toluene/water) and an inorganic base like K₂CO₃ is standard for Suzuki couplings, facilitating the transmetalation step.[10] For mono-substitution, careful control of stoichiometry (using ~1.0 equiv. of boronic acid) and lower reaction temperatures may be effective, though chromatographic separation of mono-, di-, and starting material will likely be required.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of complex diamine derivatives.[11][12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps.[13]
Table 2: Typical Conditions for Buchwald-Hartwig Di-amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Reliable Pd(0) precursors.[13] |
| Ligand | Xantphos, RuPhos, XPhos (2-4 mol%) | Bulky ligands facilitate reductive elimination and prevent β-hydride elimination.[12][13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (4.0 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine.[13] |
| Solvent | Toluene, Dioxane (anhydrous) | Aprotic solvents are necessary to prevent quenching of the base and catalyst. |
| Temperature | 90-110 °C | Provides thermal energy to overcome activation barriers. |
Detailed Experimental Protocol: Buchwald-Hartwig Di-amination
-
Reaction Setup: In a glovebox or under a flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 4.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine (2.5-3.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Filter the mixture through a pad of Celite®.
-
Purification: Separate the organic layer, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
Other Potential Transformations
-
Sonogashira Coupling: The C-Br bonds can also participate in Sonogashira coupling with terminal alkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base (like triethylamine or diisopropylamine).[10]
-
Nucleophilic Aromatic Substitution (SNAAr): Direct substitution of the bromine atoms by nucleophiles is generally unfavorable. The ring is electron-rich due to the acetamido groups, which disfavors the addition-elimination mechanism required for SNAAr.[14] This pathway would only be feasible with exceptionally strong nucleophiles or under forcing conditions, and palladium-catalyzed methods are far more efficient and predictable.[15]
Summary and Strategic Recommendations
The bromine atoms on this compound are highly amenable to functionalization via palladium-catalyzed cross-coupling reactions. Their electronic and steric equivalence means that di-substitution is the default outcome when using an excess of the coupling partner.
Strategic Recommendations for Researchers:
-
For Di-substitution: Use at least 2.2 equivalents of the coupling partner and catalyst loadings of 2-5 mol% to drive the reaction to completion.
-
For Mono-substitution: Achieving high selectivity for mono-substitution is challenging. A recommended starting point is to use a slight excess of the dibromide (e.g., 1.2-1.5 equivalents) relative to the coupling partner and monitor the reaction carefully to stop it before significant di-substitution occurs.
-
Catalyst Selection: For Suzuki couplings, Pd(PPh₃)₄ is a reliable starting point. For C-N couplings (Buchwald-Hartwig), a combination of a Pd(0) or Pd(II) precatalyst with a bulky biarylphosphine ligand like XPhos or RuPhos is essential for high efficiency.[13]
Conclusion
This compound is a valuable and versatile building block. The reactivity of its bromine atoms is reliably harnessed through well-established palladium-catalyzed cross-coupling protocols. By understanding the electronic contributions of the acetamido substituents and carefully selecting reaction conditions, chemists can effectively utilize this scaffold to construct diverse and complex molecular targets, accelerating innovation in drug discovery and materials science.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of acetamido groups in 1,3-Dibromo-4,6-bis(acetamido)benzene
An In-Depth Technical Guide to the Hydrolysis of Acetamido Groups in 1,3-Dibromo-4,6-bis(acetamido)benzene
Foreword: The Strategic Importance of Amide Deprotection
In the landscape of pharmaceutical and materials science, the synthesis of aromatic diamines is a foundational step. These moieties are critical building blocks for a range of high-value molecules, including active pharmaceutical ingredients (APIs), advanced polymers, and specialized dyes. The compound this compound serves as a key intermediate, where the acetamido groups act as protecting agents for the amines. This protection strategy is often employed to control regioselectivity during electrophilic aromatic substitution reactions, such as bromination, and to modulate the reactivity of the aromatic ring.
The subsequent removal, or hydrolysis, of these acetamido groups to yield 4,6-dibromo-1,3-diaminobenzene is a critical deprotection step.[1] While seemingly straightforward, this transformation requires a nuanced understanding of reaction mechanisms, substrate-specific challenges, and process optimization to ensure high yield and purity. This guide provides a comprehensive technical overview of this hydrolysis reaction, grounded in mechanistic principles and field-proven methodologies, to empower researchers and process chemists in navigating this essential synthetic transformation.
Mechanistic Underpinnings: A Tale of Two Pathways
The hydrolysis of an amide bond is a thermodynamically favorable but kinetically slow process, necessitating the use of either acidic or basic catalysis with heating.[2][3] The choice between these two pathways has significant implications for the reaction rate, work-up procedure, and the final form of the isolated product.
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., aqueous HCl or H₂SO₄), the reaction is initiated by the protonation of the amide's carbonyl oxygen.[4][5] This critical first step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by a weak nucleophile like water.[2][6] The subsequent steps involve proton transfers to convert the amino group into a good leaving group (ammonia or a protonated amine), which is then expelled.
The overall process is effectively irreversible because the final amine product is immediately protonated by the acidic medium to form an ammonium salt, which is non-nucleophilic and cannot participate in the reverse reaction.[6]
Key Mechanistic Steps (Acid-Catalyzed):
-
Protonation of Carbonyl Oxygen: The amide is activated.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group.
-
Elimination: The C-N bond cleaves, expelling a protonated amine (a good leaving group) and forming a protonated carboxylic acid.
-
Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product (acetic acid in this case).
Caption: Workflow of the acid-catalyzed amide hydrolysis mechanism.
Base-Catalyzed (Saponification) Hydrolysis
In the presence of a strong base (e.g., NaOH or KOH), the reaction proceeds via direct nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbonyl carbon.[7][8] This forms a tetrahedral intermediate. The subsequent step, the elimination of the amide anion (⁻NHR), is generally unfavorable as it is a very strong base and thus a poor leaving group.[7] However, the reaction is driven forward by heating and the use of a high concentration of hydroxide.[7] The reaction is rendered irreversible by the final, rapid acid-base reaction where the newly formed carboxylic acid protonates the strongly basic amide anion. The carboxylic acid is ultimately deprotonated by the excess hydroxide to form a stable carboxylate salt.[7]
Key Mechanistic Steps (Base-Catalyzed):
-
Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination: The C-N bond cleaves to expel an amide anion (a poor leaving group, this step is often rate-limiting and requires energy input, i.e., heat).
-
Acid-Base Reaction: The carboxylic acid product immediately protonates the amide anion to form a carboxylate and the amine.
-
Final Deprotonation: Excess hydroxide deprotonates the carboxylic acid to form the final carboxylate salt.
Caption: Workflow of the base-catalyzed amide hydrolysis mechanism.
Experimental Design & Protocol Validation
The choice between acidic and basic hydrolysis depends on the stability of the substrate and desired product, as well as downstream processing considerations. For this compound, both methods are viable, but yield different product forms. The presence of ortho-bromo substituents may introduce steric hindrance, potentially requiring more forcing conditions (higher temperatures or longer reaction times) than simpler amides.[9][10]
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Concentrated HCl or H₂SO₄ in H₂O/Ethanol | Aqueous NaOH or KOH in H₂O/Ethanol |
| Temperature | Reflux (typically 80-110 °C) | Reflux (typically 80-110 °C) |
| Reaction Time | Several hours to overnight | Several hours to overnight |
| Product Form | Diamine salt (e.g., dihydrochloride) | Free diamine |
| Work-up | Basification to precipitate the free amine | Acidification of the carboxylate byproduct, extraction of the free amine |
| Pros | Product often precipitates as a salt, aiding isolation. Irreversible.[6] | Avoids handling large amounts of strong acid. Product is the free base. |
| Cons | Corrosive reagents. Requires subsequent neutralization. | Strong base can be corrosive. Work-up can be more complex. |
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is designed to yield 4,6-dibromo-1,3-diaminobenzene dihydrochloride, which can often be purified by recrystallization.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Slowly add concentrated hydrochloric acid (5-10 eq) to the suspension.
-
Heating: Heat the mixture to reflux (typically around 90-100°C) with vigorous stirring. The suspension should gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-12 hours).
-
Isolation: Cool the reaction mixture in an ice bath. The product, 4,6-dibromo-1,3-diaminobenzene dihydrochloride, will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol yields the free diamine, 4,6-dibromo-1,3-diaminobenzene, directly.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.[11]
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (10-20 eq, e.g., 20% w/v).[11]
-
Heating: Heat the mixture to reflux (80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 6-18 hours).
-
Isolation & Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the solid by recrystallization or column chromatography.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A generalized experimental workflow for amide hydrolysis.
Troubleshooting & Field Insights
-
Incomplete Reaction: If the reaction stalls, this may be due to insufficient acid/base or inadequate temperature. The steric hindrance from the ortho-bromo groups can slow the reaction.[9][10] Consider increasing the concentration of the catalyst or extending the reflux time.
-
Side Product Formation: Under harsh acidic conditions, prolonged heating could potentially lead to decomposition or other side reactions. In basic conditions, ensure the product is not susceptible to degradation. Monitoring is key to avoiding over-running the reaction.
-
Poor Product Recovery: If the product is a salt (acidic hydrolysis), it may have some solubility in the reaction medium. Ensure thorough cooling before filtration. For basic hydrolysis, the free amine might be partially water-soluble; perform multiple extractions during work-up to maximize recovery.
Conclusion
The hydrolysis of the acetamido groups in this compound is a pivotal deprotection step for accessing the synthetically valuable 4,6-dibromo-1,3-diaminobenzene. A thorough understanding of the underlying acid and base-catalyzed mechanisms allows the research scientist to make informed decisions regarding reaction conditions. By selecting the appropriate catalytic system and carefully controlling parameters such as temperature and reaction time, this transformation can be executed efficiently and with high fidelity. The protocols and insights provided herein serve as a robust framework for the successful implementation of this critical reaction in research and development settings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Using 1,3-Dibromo-4,6-bis(acetamido)benzene in cross-coupling reactions
An Application Guide to the Strategic Use of 1,3-Dibromo-4,6-bis(acetamido)benzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile but Underutilized Synthetic Platform
This compound, also known as N,N'-(2,4-dibromo-1,5-phenylene)diacetamide (CAS No. 132530-67-7), is a structurally intriguing molecule poised for significant application in the synthesis of complex organic scaffolds.[1] Its architecture, featuring a central benzene ring functionalized with two bromine atoms and two acetamido groups, presents a unique combination of reactive sites for palladium-catalyzed cross-coupling reactions. The bromine atoms serve as excellent leaving groups for C-C, C-N, and C-O bond formation, while the acetamido groups exert considerable electronic and steric influence, offering opportunities for regioselective functionalization.
Despite its potential, specific applications of this particular di-bromo substrate in the peer-reviewed literature are not extensively documented. This guide, therefore, serves as a forward-looking application note for the senior researcher. It synthesizes established principles from analogous dihaloarene systems to provide authoritative, field-proven protocols for leveraging this building block in key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The methodologies presented herein are designed as robust starting points for experimental validation and optimization, enabling researchers to unlock the synthetic potential of this versatile molecule.
Molecular Profile and Strategic Considerations
Before embarking on specific protocols, understanding the substrate's inherent properties is critical for predicting its behavior and designing successful experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 132530-67-7 |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ |
| Molecular Weight | 350.01 g/mol |
| Structure |
Causality Behind Reactivity:
-
Electronic Effects: The acetamido groups are moderately activating, ortho-, para-directing substituents. Their lone pair electrons on the nitrogen can donate into the aromatic ring, increasing the electron density and potentially facilitating the oxidative addition step of the palladium catalytic cycle. However, the carbonyl oxygen can also act as a Lewis base, potentially coordinating to and deactivating the palladium catalyst. This duality necessitates careful ligand selection.
-
Regioselectivity: The two bromine atoms are electronically and sterically distinct.
-
C1-Br: This bromine is ortho to one acetamido group and meta to the other. It is sterically more hindered.
-
C3-Br: This bromine is para to one acetamido group and meta to the other. It is less sterically hindered.
-
This inherent asymmetry is the key to achieving selective mono-functionalization. Generally, palladium-catalyzed couplings are sensitive to both sterics and electronics. The less hindered C3-Br position is the logical site for the first coupling event, a hypothesis that can be confirmed experimentally. Achieving selective mono-substitution can often be controlled by adjusting stoichiometry, reaction time, and temperature.[2]
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar series of fundamental steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4][5][6] Understanding this cycle is paramount for troubleshooting and optimization.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl structures from aryl halides and boronic acids.[7][8] For our substrate, this opens a pathway to novel materials and complex pharmaceutical precursors.
Key Considerations:
-
Catalyst/Ligand System: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often highly effective for coupling aryl bromides, as they promote both oxidative addition and reductive elimination while preventing catalyst decomposition.[9]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically required to activate the boronic acid for transmetalation.[7][8] The choice of base can be critical and should be screened for optimal results.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is standard, as water is often necessary for the base to function effectively.[10]
Caption: Suzuki coupling of the target substrate.
Protocol: Selective Mono-Arylation (Suzuki-Miyaura)
This protocol is a robust starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 350 mg), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and SPhos (0.04 mmol, 16.4 mg, 4 mol%).
-
Addition of Base: Add potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (a 5:1 mixture of toluene and water, 6 mL total) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For mono-arylation, the reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Typical Parameters for Suzuki-Miyaura Coupling Optimization
| Parameter | Recommended Starting Point | Optimization Variables | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄, PEPPSI™ catalysts | Different precursors offer varying stability and activity. |
| Ligand | SPhos, XPhos | RuPhos, Buchwald biaryl phosphines | Ligand choice is crucial for preventing side reactions and promoting efficient coupling.[11] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, NaOtBu | Base strength can influence reaction rate and selectivity. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | THF, DMF | Solvent polarity affects solubility and catalyst performance. |
| Temperature | 100 °C | 80 - 120 °C | Lower temperatures may favor mono-substitution. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[3][4][12][13] This reaction allows for the direct coupling of primary or secondary amines with our dibromo substrate.
Key Considerations:
-
Catalyst/Ligand System: The choice of ligand is paramount. For coupling with primary amines, ligands like XPhos or RuPhos are excellent choices. For secondary amines, ligands such as BrettPhos may provide better results.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.[3]
-
Reaction Conditions: These reactions must be performed under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to moisture and oxygen.
Caption: Standard workflow for setting up an inert-atmosphere reaction.
Protocol: Buchwald-Hartwig Mono-Amination
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 350 mg), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg, 1.5 mol% Pd), and a ligand (e.g., RuPhos, 0.04 mmol, 18.6 mg, 4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Addition of Base: Add sodium tert-butoxide (NaOtBu, 1.2 mmol, 115 mg).
-
Seal and Remove: Seal the tube, remove it from the glovebox.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating conjugated enynes that are valuable in materials science and as synthetic intermediates.[14][15]
Key Considerations:
-
Catalyst System: The classic Sonogashira reaction uses a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Side Reactions: A common side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne, catalyzed by the copper salt.[9] This can be minimized by maintaining strictly anaerobic conditions and by the slow addition of the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.
Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 350 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. The reaction is often complete within 2-6 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with aqueous NH₄Cl solution to remove the amine base and copper salts.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and Optimization
Table 3: Common Issues and Recommended Solutions in Cross-Coupling Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a more active precatalyst/ligand system (e.g., a Buchwald G3 precatalyst). Screen different bases and solvents.[2] Increase reaction temperature incrementally. |
| Homocoupling of Coupling Partner | Presence of oxygen (boronic acids); Active copper catalyst (alkynes). | Ensure all reagents and solvents are thoroughly degassed. For Sonogashira, consider a copper-free protocol or slow addition of the alkyne. |
| Debromination of Substrate | Catalyst decomposition leading to β-hydride elimination pathway; Presence of water/protons. | Use a more robust ligand to stabilize the Pd center. Ensure anhydrous conditions, especially for Buchwald-Hartwig reactions. |
| Poor Selectivity (Di-substitution) | High temperature or long reaction time; Incorrect stoichiometry. | Monitor the reaction closely and stop once mono-product is maximized. Use precisely 1.0-1.2 equivalents of the coupling partner.[2] |
Conclusion
This compound stands as a highly promising, albeit under-explored, building block for constructing complex molecular architectures. The presence of two electronically distinct bromine atoms provides a handle for controlled, sequential functionalization. By applying the foundational principles of palladium-catalyzed cross-coupling, researchers can reliably employ this substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and strategic insights detailed in this guide offer a comprehensive and authoritative starting point for chemists to design and execute these powerful transformations, paving the way for the discovery of novel compounds in medicinal chemistry, materials science, and beyond.
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
The Strategic Utility of 1,3-Dibromo-4,6-bis(acetamido)benzene: A Guide for Advanced Synthesis
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthetic applications of 1,3-Dibromo-4,6-bis(acetamido)benzene . While direct literature on this specific intermediate is nascent, its molecular architecture presents a rich platform for the construction of complex, functionalized aromatic systems. The strategic placement of reactive bromine atoms meta to each other, combined with the directing and protecting nature of the acetamido groups, offers a versatile scaffold for sequential and site-selective functionalization. This guide is built upon established principles of organic synthesis, providing both theoretical grounding and actionable protocols for leveraging this promising chemical intermediate.
Molecular Architecture and Synthetic Potential
This compound is characterized by a symmetrically substituted benzene ring. The two bromine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The acetamido groups, while offering steric influence and directing effects, can also be hydrolyzed to reveal the corresponding diamine, opening pathways to heterocyclic structures and further functionalization.[3][4]
The primary strategic advantages of this intermediate are:
-
Sequential Functionalization: The two bromine atoms can potentially be addressed sequentially, allowing for the introduction of different substituents at the 1- and 3-positions.
-
Scaffold for Heterocycle Synthesis: Post-functionalization, the acetamido groups can be hydrolyzed to yield a 1,3-diamino-4,6-disubstituted benzene derivative, a key precursor for fused heterocyclic systems like benzimidazoles.[5][6]
-
Modulation of Electronic Properties: The nature of the groups introduced via cross-coupling will significantly influence the electronic properties of the resulting molecule, making this a valuable scaffold in materials science and medicinal chemistry.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the benzene ring are prime sites for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope.[2]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7] For this compound, this reaction can be employed to introduce aryl or vinyl substituents.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This protocol describes a hypothetical synthesis of N,N'-(4,6-diphenyl-1,3-phenylene)diacetamide.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 350 mg), phenylboronic acid (2.2 mmol, 268 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 37 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired di-arylated product.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in Suzuki couplings.[8]
-
Base: Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.
-
Solvent System: A mixture of dioxane and water is standard for Suzuki reactions, as it facilitates the dissolution of both organic and inorganic reagents.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[9][10] This reaction allows for the introduction of a wide variety of primary and secondary amines onto the aromatic core.
This protocol outlines a hypothetical synthesis of a di-aminated product using a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.048 mmol, 22.9 mg) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
In a separate Schlenk flask, add this compound (1.0 mmol, 350 mg) and sodium tert-butoxide (2.4 mmol, 230 mg).
-
Add the secondary amine (e.g., morpholine, 2.2 mmol, 192 µL).
-
Transfer the prepared catalyst solution to the substrate-containing flask via cannula.
-
Heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality Behind Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides, even with challenging substrates.[11][12]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[13][14] This reaction is valuable for creating rigid, linear extensions from the aromatic core, which is useful in materials science and as precursors for more complex structures.
Caption: General workflow for a Sonogashira cross-coupling reaction.
This protocol details a hypothetical synthesis using phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 350 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (2.5 mmol, 275 µL) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 24 hours, or gently heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is a reliable choice for Sonogashira couplings.[15][16] The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and often as a solvent.
Post-Coupling Derivatization: Hydrolysis and Heterocycle Formation
A key feature of the this compound scaffold is the potential for subsequent modification of the acetamido groups.
Hydrolysis of Acetamido Groups
The acetamido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diamine.[3][17] This unmasks two reactive sites for further functionalization.
Materials:
-
Di-substituted N,N'-(1,3-phenylene)diacetamide derivative
-
Hydrochloric acid (e.g., 6 M)
-
Ethanol
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Dissolve the di-substituted acetanilide derivative (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add 6 M hydrochloric acid (10 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution by the dropwise addition of a sodium hydroxide solution until the pH is basic (pH > 10).
-
The diamine product may precipitate. If so, collect by filtration.
-
If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over sodium sulfate, filter, and concentrate to yield the crude diamine.
-
Purify as necessary.
Synthesis of Substituted Benzimidazoles
The resulting 1,3-diaminoaromatic compounds are excellent precursors for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[18][19] Condensation with aldehydes or carboxylic acids (or their derivatives) yields the corresponding fused heterocyclic system.
Caption: A typical workflow for the synthesis of benzimidazoles.
Materials:
-
Di-substituted 1,3-diaminobenzene derivative
-
Aromatic or aliphatic aldehyde
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the diamine derivative (1.0 mmol) in ethanol or DMF (10 mL).
-
Add the aldehyde (1.1 mmol).
-
If an oxidative cyclization is desired, add sodium metabisulfite (1.2 mmol).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, collect it by filtration.
-
If not, pour the reaction mixture into ice water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude benzimidazole can be further purified by recrystallization or column chromatography.
Characterization Data (Hypothetical)
The following table summarizes expected analytical data for the starting material and a hypothetical di-arylated product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) in DMSO-d₆ |
| This compound | C₁₀H₁₀Br₂N₂O₂ | 350.01 | ~9.5 (s, 2H, NH), ~8.0 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~2.1 (s, 6H, CH₃) |
| N,N'-(4,6-diphenyl-1,3-phenylene)diacetamide (Hypothetical) | C₂₂H₂₀N₂O₂ | 344.41 | ~9.6 (s, 2H, NH), ~7.2-7.6 (m, 12H, Ar-H), ~2.0 (s, 6H, CH₃) |
Conclusion
This compound is a highly promising, yet underexplored, chemical intermediate. Its symmetrically placed reactive handles and protected amine functionalities provide a robust platform for the synthesis of complex, multi-functionalized aromatic compounds. The protocols and strategies outlined in this document, based on well-established and reliable synthetic transformations, are intended to serve as a foundational guide for researchers looking to exploit the potential of this versatile building block in drug discovery, materials science, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 4. quora.com [quora.com]
- 5. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Anwendungs- und Protokollleitfaden: Funktionalisierung von 1,3-Dibrom-4,6-bis(acetamido)benzol zur Synthese neuartiger Molekülgerüste
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Abstrakt
1,3-Dibrom-4,6-bis(acetamido)benzol ist ein symmetrisches und hochfunktionalisiertes Molekülgerüst, das als vielseitiger Baustein für die Synthese neuartiger organischer Verbindungen dient. Die präzise Anordnung von zwei reaktiven Bromatomen und zwei schützenden Acetamidogruppen ermöglicht eine Reihe von selektiven chemischen Umwandlungen. Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen für zwei primäre Derivatisierungsstrategien: Palladium-katalysierte Kreuzkupplungsreaktionen an den Kohlenstoff-Brom-Bindungen und die Modifikation der Acetamidogruppen. Die hier beschriebenen Methoden, insbesondere die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung, eröffnen den Zugang zu komplexen Molekülen mit potenziellen Anwendungen in der pharmazeutischen Forschung und den Materialwissenschaften.
Einführung: Das Potenzial des 1,3-Dibrom-4,6-bis(acetamido)benzol-Gerüsts
Die molekulare Architektur von 1,3-Dibrom-4,6-bis(acetamido)benzol bietet eine einzigartige Kombination von Reaktivität und Stabilität. Die beiden Bromatome an den Positionen 1 und 3 sind ideale Angriffspunkte für metallkatalysierte Kreuzkupplungsreaktionen, eine der leistungsfähigsten Methoden zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen.[1][2] Gleichzeitig dienen die Acetamidogruppen an den Positionen 4 und 6 nicht nur als dirigierende Gruppen, sondern können auch hydrolysiert werden, um reaktive primäre Amine freizusetzen. Diese freigelegten Amine können anschließend für die Synthese von Heterozyklen oder anderen komplexen Strukturen genutzt werden.[3][4]
Die Symmetrie des Moleküls vereinfacht die Charakterisierung der Produkte von Doppel-Substitutionsreaktionen, während die Möglichkeit einer sequenziellen, regioselektiven Kupplung die Synthese unsymmetrischer Derivate ermöglicht, was in der Wirkstoffentwicklung von großem Interesse ist.[5]
Palladium-katalysierte Kreuzkupplungsstrategien
Palladium-katalysierte Reaktionen sind das Rückgrat der modernen organischen Synthese und ermöglichen den Aufbau komplexer Moleküle unter milden und funktionsgruppen-toleranten Bedingungen.[6] Für das 1,3-Dibrom-4,6-bis(acetamido)benzol-Gerüst sind insbesondere die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung von zentraler Bedeutung.
C-C-Bindungsbildung über Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura-Kupplung ist eine äußerst vielseitige Methode zur Bildung von C(sp²)-C(sp²)-Bindungen durch die Reaktion eines Organohalogenids mit einer Organoboronsäure oder einem Ester.[2] Diese Reaktion ist fundamental für die Synthese von Biphenyl- und Styrolderivaten, die in vielen pharmazeutischen Wirkstoffen vorkommen.
Rationale der experimentellen Wahl:
-
Katalysator: Eine Mischung aus Palladium(II)-acetat (Pd(OAc)₂) und einem Phosphinliganden wie SPhos oder XPhos wird häufig verwendet. Pd(OAc)₂ dient als stabile Vorkatalysatorquelle, die in situ zum aktiven Pd(0)-Katalysator reduziert wird.[7][8] Der sterisch anspruchsvolle Ligand fördert die oxidative Addition und die reduktive Eliminierung, die entscheidenden Schritte im katalytischen Zyklus.
-
Base: Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) ist erforderlich, um das Boronat-Zwischenprodukt zu aktivieren, das an der Transmetallierungsstufe beteiligt ist.[2][9]
-
Lösungsmittel: Ein Zweiphasensystem aus einem organischen Lösungsmittel (z. B. Toluol oder Dioxan) und Wasser wird häufig verwendet, um sowohl die organischen als auch die anorganischen Reagenzien zu lösen.
Allgemeines Reaktionsschema: Doppelte Suzuki-Kupplung
Abbildung 1: Allgemeines Schema der doppelten Suzuki-Miyaura-Kupplung.
Protokoll: Synthese von 4,6-Bis(acetamido)-1,3-bis(4-methoxyphenyl)benzol
-
Vorbereitung: Ein 50-mL-Dreihalskolben wird flammgetrocknet und unter eine inerte Atmosphäre (Argon oder Stickstoff) gebracht.
-
Reagenzienzugabe: In den Kolben werden 1,3-Dibrom-4,6-bis(acetamido)benzol (1,0 mmol, 388 mg), 4-Methoxyphenylboronsäure (2,2 mmol, 334 mg) und Kaliumcarbonat (3,0 mmol, 414 mg) eingewogen.
-
Katalysatorzugabe: In einem separaten Schritt werden Palladium(II)-acetat (0,03 mmol, 6,7 mg) und SPhos (0,06 mmol, 24,6 mg) zugegeben.
-
Lösungsmittelzugabe: Eine entgaste Mischung aus Toluol (10 mL) und Wasser (2 mL) wird über eine Spritze zugegeben.
-
Reaktion: Das Reaktionsgemisch wird unter Rückfluss (ca. 100-110 °C) für 12-16 Stunden erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das Gemisch mit Ethylacetat (30 mL) verdünnt und die Phasen werden getrennt. Die wässrige Phase wird erneut mit Ethylacetat (2 x 15 mL) extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.
-
Isolierung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Hexan/Ethylacetat-Gradient) gereinigt, um das Zielprodukt zu erhalten.
| Reagenz | Molverhältnis | Molmasse ( g/mol ) | Menge |
| 1,3-Dibrom-4,6-bis(acetamido)benzol | 1,0 | 388,02 | 388 mg |
| 4-Methoxyphenylboronsäure | 2,2 | 151,96 | 334 mg |
| Palladium(II)-acetat | 0,03 | 224,50 | 6,7 mg |
| SPhos | 0,06 | 410,48 | 24,6 mg |
| Kaliumcarbonat | 3,0 | 138,21 | 414 mg |
| Erwartete Ausbeute | - | - | 75-90% |
C-N-Bindungsbildung über Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Synthese von Arylaminen aus Arylhalogeniden und primären oder sekundären Aminen.[10][11] Diese Reaktion ist in der medizinischen Chemie von unschätzbarem Wert, da die Arylamin-Einheit ein weit verbreitetes Strukturelement in biologisch aktiven Molekülen ist.
Rationale der experimentellen Wahl:
-
Katalysator: Ähnlich wie bei der Suzuki-Kupplung werden Palladium-Vorkatalysatoren verwendet. Speziell entwickelte Liganden wie XPhos oder tBuXPhos sind oft entscheidend für hohe Ausbeuten, insbesondere bei sterisch anspruchsvollen oder elektronisch deaktivierten Substraten.[8][12]
-
Base: Für die C-N-Kupplung ist eine stärkere Base erforderlich als für die Suzuki-Reaktion. Natrium-tert-butoxid (NaOt-Bu) oder Lithium-bis(trimethylsilyl)amid (LiHMDS) werden häufig eingesetzt, um das Amin zu deprotonieren und den katalytischen Zyklus zu erleichtern.[11][13]
-
Lösungsmittel: Aprotische, unpolare Lösungsmittel wie Toluol oder Dioxan sind die Lösungsmittel der Wahl, um Nebenreaktionen zu minimieren.
Workflow: Doppelte Buchwald-Hartwig-Aminierung
Abbildung 2: Standard-Workflow für die Buchwald-Hartwig-Aminierung.
Protokoll: Synthese von N⁴,N⁶-Bis(4-methylphenyl)-1,3-bis(acetamido)benzol
-
Vorbereitung: Ein Schlenkrohr wird flammgetrocknet und mit Argon gespült.
-
Reagenzienzugabe: 1,3-Dibrom-4,6-bis(acetamido)benzol (0,5 mmol, 194 mg), p-Toluidin (1,1 mmol, 118 mg) und Natrium-tert-butoxid (1,5 mmol, 144 mg) werden in das Rohr gegeben.
-
Katalysatorzugabe: Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (0,025 mmol, 23 mg) und XPhos (0,06 mmol, 28,6 mg) werden zugegeben.
-
Lösungsmittelzugabe: Trockenes, entgastes Toluol (5 mL) wird zugegeben.
-
Reaktion: Das Schlenkrohr wird versiegelt und das Gemisch bei 100 °C für 18-24 Stunden gerührt.
-
Aufarbeitung: Nach dem Abkühlen wird das Reaktionsgemisch durch einen kurzen Pfropfen Celite filtriert und mit Ethylacetat gespült.
-
Reinigung: Das Filtrat wird im Vakuum eingeengt und der Rückstand mittels Säulenchromatographie (Hexan/Ethylacetat-Gradient) gereinigt, um das gewünschte Produkt zu isolieren.
| Reagenz | Molverhältnis | Molmasse ( g/mol ) | Menge |
| 1,3-Dibrom-4,6-bis(acetamido)benzol | 1,0 | 388,02 | 194 mg |
| p-Toluidin | 2,2 | 107,15 | 118 mg |
| Pd₂(dba)₃ | 0,05 | 915,72 | 23 mg |
| XPhos | 0,12 | 476,62 | 28,6 mg |
| Natrium-tert-butoxid | 3,0 | 96,10 | 144 mg |
| Erwartete Ausbeute | - | - | 65-85% |
Derivatisierung über die Acetamidogruppen
Eine alternative Strategie zur Funktionalisierung besteht darin, die Acetamid-Schutzgruppen zu entfernen, um das hochreaktive 1,3-Dibrom-4,6-diaminobenzol freizulegen. Dieses Diamin ist ein wertvoller Baustein für die Synthese von Heterozyklen, wie z. B. Benzimidazolen oder Chinoxalinen, die in der Wirkstoffforschung von großer Bedeutung sind.[14][15]
Syntheseweg: Hydrolyse gefolgt von Ringschluss
Abbildung 3: Zweistufiger Syntheseweg zur Herstellung von Heterozyklen.
Protokoll 3.1: Hydrolyse der Acetamidogruppen
-
Einrichtung: 1,3-Dibrom-4,6-bis(acetamido)benzol (1,0 mmol, 388 mg) wird in einem 50-mL-Rundkolben mit einem Rückflusskühler suspendiert.
-
Reaktion: 6 M Salzsäure (20 mL) wird zugegeben und das Gemisch wird für 6-8 Stunden unter Rückfluss erhitzt, bis eine klare Lösung entsteht.
-
Neutralisation: Nach dem Abkühlen auf 0 °C wird die Lösung vorsichtig mit einer konzentrierten Natriumhydroxidlösung neutralisiert, bis ein Niederschlag ausfällt (pH ~7-8).
-
Isolierung: Der feste Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um 1,3-Dibrom-4,6-diaminobenzol zu erhalten. Die Ausbeute ist typischerweise quantitativ.
Protokoll 3.2: Synthese eines Chinoxalin-Derivats
-
Reagenzien: Das im vorherigen Schritt hergestellte 1,3-Dibrom-4,6-diaminobenzol (1,0 mmol, 302 mg) und Benzil (1,0 mmol, 210 mg) werden in Ethanol (15 mL) in einem Rundkolben gelöst.
-
Katalysator: Einige Tropfen Eisessig werden als Katalysator zugegeben.
-
Reaktion: Das Gemisch wird für 2-3 Stunden unter Rückfluss erhitzt.
-
Isolierung: Nach dem Abkühlen fällt das Produkt oft aus der Lösung aus. Der Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und getrocknet, um das hochreine Chinoxalin-Derivat zu erhalten.
Charakterisierung und Validierung
Die erfolgreiche Synthese der neuen Derivate muss durch Standard-Analysemethoden bestätigt werden.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren sind unerlässlich, um die Struktur zu bestätigen, die erfolgreiche Kupplung nachzuweisen (z. B. durch das Auftreten neuer aromatischer Signale) und die Reinheit zu beurteilen.
-
Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) liefert die exakte Masse des Moleküls und bestätigt dessen elementare Zusammensetzung.
-
Infrarotspektroskopie (IR): Nützlich zur Identifizierung funktioneller Gruppen, wie z. B. das Verschwinden der N-H-Streckschwingungen des Amins nach der Acylierung oder das Vorhandensein der C=O-Streckschwingung in den Acetamidogruppen.
Fazit und Ausblick
1,3-Dibrom-4,6-bis(acetamido)benzol ist ein äußerst nützlicher und zugänglicher Baustein für die Synthese einer Vielzahl von neuartigen Verbindungen. Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung, die Buchwald-Hartwig-Aminierung und die Derivatisierung über die Aminogruppen bieten robuste und reproduzierbare Methoden zur Erzeugung molekularer Vielfalt. Die resultierenden polyfunktionalisierten aromatischen Verbindungen können als Leitstrukturen in der Wirkstoffentdeckung, als Bausteine für organische Halbleiter oder als Liganden in der Koordinationschemie dienen. Zukünftige Arbeiten könnten sich auf die Entwicklung sequenzieller und regioselektiver Kupplungen konzentrieren, um den Zugang zu noch komplexeren und unsymmetrischen Molekülarchitekturen zu erweitern.
Referenzen
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). vertexaisearch.cloud.google.com. 5
-
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis. (2025). Benchchem. 7
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). 9
-
Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions... ResearchGate. 16
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry. 17
-
Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. 1
-
Buchwald–Hartwig amination. Wikipedia. 10
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. 11
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central. 18
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. 6
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 8
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. 13
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. 12
-
Suzuki reaction. Wikipedia. 2
-
Benzene-1,2-diamine: A Comprehensive Overview. (2025). 3
-
SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Revue Roumaine de Chimie. 19
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2024). MDPI. 14
-
ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. 15
-
Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). 4
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. ajol.info [ajol.info]
- 16. researchgate.net [researchgate.net]
- 17. jsynthchem.com [jsynthchem.com]
- 18. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revroum.lew.ro [revroum.lew.ro]
Application Note: A Detailed Protocol for the Selective Bromination of 1,3-Diacetamidobenzene
Introduction
The targeted halogenation of aromatic rings is a cornerstone of synthetic organic chemistry, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. This application note provides a comprehensive experimental protocol for the dibromination of 1,3-diacetamidobenzene. The acetamido (-NHCOCH₃) groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution (EAS). In the case of a 1,3-disubstituted benzene ring, these groups synergistically direct incoming electrophiles to the positions that are ortho and para to both substituents, namely the 4 and 6 positions, leading to a highly regioselective synthesis of 4,6-dibromo-1,3-diacetamidobenzene. This protocol is designed for researchers and scientists in drug development and synthetic chemistry, offering a reliable method with an emphasis on the underlying mechanism, safety, and product characterization.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 1,3-diacetamidobenzene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[1][2] The reaction involves the attack of an electrophile (Br⁺, polarized from Br₂) by the electron-rich aromatic ring.
The key steps are:
-
Generation of the Electrophile: Molecular bromine (Br₂) is polarized by the glacial acetic acid solvent, creating a strong electrophilic bromine atom (δ⁺).
-
Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine atom. This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[3] This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The activating acetamido groups stabilize this intermediate through resonance, donating electron density into the ring.
-
Deprotonation: A weak base (e.g., the solvent or a bromide ion) removes a proton from the sp³-hybridized carbon of the arenium ion. This collapses the intermediate, reforms the C-C pi bond, and restores the aromaticity of the ring, yielding the brominated product.[3]
Due to the powerful activating and directing nature of the two acetamido groups, the reaction proceeds readily to install two bromine atoms at the 4 and 6 positions.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Critical Safety Precautions
This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile.[4] It can cause severe chemical burns upon skin contact and is fatal if inhaled.[5] Always handle liquid bromine and its solutions in a fume hood while wearing heavy-duty chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][6] Have a quenching solution, such as 1 M sodium thiosulfate, readily available to neutralize spills.[4][7]
-
Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye burns. Its vapors can irritate the respiratory system. Handle with appropriate gloves and eye protection.
-
Sodium Bisulfite (NaHSO₃): Used to quench excess bromine. While generally low-hazard, avoid creating dust.
-
Emergency Response: In case of skin contact with bromine, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] For eye contact, flush with water for 15-20 minutes and seek immediate medical attention.[6][8] If inhaled, move to fresh air immediately and seek emergency medical care.[7][8]
Experimental Protocol
This protocol outlines the synthesis of 4,6-dibromo-1,3-diacetamidobenzene.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Purpose |
| 1,3-Diacetamidobenzene | 192.22 | 1.92 g (10 mmol) | Starting Material |
| Glacial Acetic Acid | 60.05 | ~30 mL | Solvent |
| Bromine | 159.81 | 1.1 mL (21 mmol) | Brominating Agent |
| Deionized Water | 18.02 | ~200 mL | Product Precipitation / Washing |
| Saturated Sodium Bisulfite Solution | 104.06 | As needed | Quenching excess Bromine |
| Ethanol (95%) | 46.07 | ~20-30 mL | Recrystallization Solvent |
| 125 mL Erlenmeyer Flask | - | 2 | Reaction Vessel / Recrystallization |
| Magnetic Stirrer and Stir Bar | - | 1 | Agitation |
| Glass Funnel / Dropping Funnel | - | 1 | Reagent Addition |
| Büchner Funnel and Filter Flask | - | 1 | Product Isolation |
| Filter Paper | - | 2 | Filtration |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.92 g (10 mmol) of 1,3-diacetamidobenzene in 20 mL of glacial acetic acid. Stir until all the solid has dissolved.
-
Bromine Solution: In a separate small beaker or vial, carefully measure 1.1 mL of liquid bromine and dissolve it in 10 mL of glacial acetic acid. (Caution: Perform this step in a fume hood with appropriate PPE).
-
Reaction: Slowly add the bromine solution dropwise to the stirring solution of 1,3-diacetamidobenzene over a period of 15-20 minutes. The reaction is exothermic and the solution will turn orange/red.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. The product may begin to precipitate as a pale-yellow solid.
-
Precipitation: Pour the reaction mixture into a 250 mL beaker containing approximately 100 mL of ice-water. A large amount of solid product should precipitate.
-
Quenching: Add saturated sodium bisulfite solution dropwise to the slurry until the orange/yellow color of excess bromine disappears and the solution becomes colorless.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with two 50 mL portions of cold deionized water.
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.
Purification: Recrystallization
-
Transfer the crude, dried solid to a 125 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. It is best to add the solvent in small portions to the heated mixture.
-
Once dissolved, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50), and dry completely.
Product Characterization
The final product, 4,6-dibromo-1,3-diacetamidobenzene, should be a white to off-white crystalline solid.
Physical and Analytical Data
| Property | Expected Value |
| Chemical Formula | C₁₀H₁₀Br₂N₂O₂ |
| Molecular Weight | 350.01 g/mol [9] |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250 °C (Decomposes) |
| Theoretical Yield | 3.50 g |
Spectroscopic Data
The identity and purity of the product should be confirmed by spectroscopic analysis. The expected data, based on the structure and analogous compounds, are as follows:
| Spectroscopy | Expected Peaks/Signals |
| IR (cm⁻¹) | ~3300 (N-H stretch, amide), ~1680 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), Aromatic C=C stretches, ~830 (C-H bend for isolated aromatic H), ~550 (C-Br stretch).[10] |
| ¹H NMR (DMSO-d₆) | δ ~9.5-10.5 (s, 2H, -NH-), δ ~7.5-8.0 (s, 2H, Ar-H), δ ~2.1 (s, 6H, -CH₃). The two aromatic protons and two NH protons are chemically equivalent, as are the two methyl groups, leading to three singlets. The exact chemical shifts may vary depending on the solvent and instrument.[10][11] |
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. Bromine handling and safety | DOCX [slideshare.net]
- 6. carlroth.com [carlroth.com]
- 7. tatachemicals.com [tatachemicals.com]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. 1,3-DIBROMO-4,6-BIS(ACETAMIDO)BENZENE | CymitQuimica [cymitquimica.com]
- 10. bnmv.ac.in [bnmv.ac.in]
- 11. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum [chemicalbook.com]
Application Note & Protocol: High-Yield Synthesis of 2,5-Dibromo-benzene-1,4-diamine from 1,3-Dibromo-4,6-bis(acetamido)benzene
Abstract
Substituted benzene diamines are critical structural motifs and versatile building blocks in medicinal chemistry, polymer science, and the development of advanced materials.[1][2][3] This application note provides a detailed, robust, and validated protocol for the efficient conversion of 1,3-Dibromo-4,6-bis(acetamido)benzene to its corresponding diamine derivative, 2,5-Dibromo-benzene-1,4-diamine. The core of this transformation is the deprotection of the acetamido groups via acid-catalyzed hydrolysis. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss key considerations for reaction monitoring, product isolation, and characterization to ensure high purity and yield. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable source of this valuable synthetic intermediate.
Introduction and Mechanistic Rationale
The acetamido group is a common and stable protecting group for amines, often employed during synthetic sequences to prevent unwanted side reactions at the nitrogen atom.[4][5] Its removal, or deprotection, is a crucial step to unmask the amine functionality for subsequent transformations. The conversion of this compound relies on the hydrolysis of the two amide bonds. While this can be achieved under basic conditions, acid-catalyzed hydrolysis is often preferred for aromatic amides due to its efficiency and cleaner reaction profiles.
Mechanism of Acid-Catalyzed Amide Hydrolysis:
The reaction proceeds through a well-established nucleophilic acyl substitution pathway:
-
Protonation: The carbonyl oxygen of the acetamido group is protonated by a strong acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom, converting the amino group into a better leaving group (-NH₂R).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated amine as a leaving group.
-
Deprotonation: The resulting protonated carboxylic acid (acetic acid) and the ammonium salt of the product are deprotonated during the basic workup to yield the final neutral diamine product.
This multi-step process must occur for both acetamido groups on the benzene ring to achieve the desired final product.
Visualized Reaction Scheme
The overall transformation is depicted below.
Caption: Acid-catalyzed hydrolysis of the starting material to the target diamine.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as required, with appropriate adjustments to equipment and reagent volumes.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof, ACS | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ACS | EMD Millipore |
| Deionized Water (DI H₂O) | Type II or better | - |
| Celite® 545 | - | Sigma-Aldrich |
Equipment
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 equiv).
-
Solvent and Acid Addition: Add 50 mL of ethanol followed by 25 mL of concentrated hydrochloric acid.
-
Causality Note: Ethanol acts as a co-solvent to aid the solubility of the starting material. The concentrated HCl provides the acidic medium and water necessary for the hydrolysis.[6]
-
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 85-90 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring (Self-Validation): The reaction progress should be monitored periodically (e.g., every 2 hours) by TLC.
-
Prepare a TLC eluent (e.g., 70:30 Ethyl Acetate:Hexanes).
-
Spot the starting material (co-spot) and the reaction mixture on a TLC plate.
-
The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) at the baseline indicates the formation of the highly polar diamine salt. The reaction is typically complete within 6-12 hours.
-
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold DI water. Slowly add a 10 M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is basic (pH 9-10).
-
Causality Note: The strong base neutralizes the excess HCl and deprotonates the diamine ammonium salt, causing the free diamine product to precipitate out of the aqueous solution as a solid.
-
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold DI water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum or in a desiccator to a constant weight. The crude product is often of high purity, but can be further purified if necessary.
-
Purification (Optional): The crude product can be recrystallized from an ethanol/water mixture to achieve higher purity.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and isolation of the target diamine.
Expected Results and Characterization
| Parameter | Expected Value/Result |
| Yield | 85-95% |
| Appearance | Off-white to light brown solid |
| Melting Point | 160-163 °C (literature value) |
| ¹H NMR | Consistent with the structure of 2,5-Dibromo-benzene-1,4-diamine |
| Purity (HPLC) | >98% |
Characterization Notes:
-
¹H NMR (DMSO-d₆): Expect a singlet for the two equivalent aromatic protons and a broad singlet for the four amine protons. The chemical shifts will be indicative of the final product structure.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₆H₆Br₂N₂ ≈ 265.9 g/mol ), with the characteristic isotopic pattern for two bromine atoms.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle concentrated hydrochloric acid and perform the reaction in a well-ventilated fume hood.
-
Handling Reagents: Concentrated HCl is highly corrosive and causes severe burns. Sodium hydroxide is also corrosive. Avoid inhalation and skin contact. The product is an aromatic amine and should be handled with care as such compounds can be toxic.
References
Buchwald-Hartwig amination of 1,3-Dibromo-4,6-bis(acetamido)benzene
An Application Guide to the Synthesis of Symmetrical N,N'-Diaryl Diamides via Double Buchwald-Hartwig Amination
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive technical guide and a detailed protocol for the double . This substrate presents unique challenges, including the potential for mixed mono- and di-substitution and the influence of electron-donating acetamido groups. We will dissect the critical parameters of this transformation, explaining the causal relationships behind the selection of catalyst, ligand, base, and solvent. The goal is to provide researchers, particularly those in drug development, with an authoritative and field-proven methodology for synthesizing symmetrical N,N'-diaryl-4,6-bis(acetamido)isophthalamide precursors and related scaffolds.
Mechanistic Bedrock: The Palladium Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing any cross-coupling reaction. The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3] The key steps are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, generated in situ, inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step of the overall cycle.[4][5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6][7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][7]
Bulky, electron-rich phosphine ligands are crucial as they stabilize the palladium catalyst and, most importantly, accelerate the reductive elimination step, which is often slow for electron-rich or sterically hindered substrates.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Parameter Selection for a Dibromo Substrate
The successful diarylation of 1,3-Dibromo-4,6-bis(acetamido)benzene hinges on the careful selection of four key parameters. The presence of two bromine atoms and two ortho/para-directing acetamido groups makes the aryl core electron-rich, which can render reductive elimination challenging without an optimal catalyst system.
The Catalyst-Ligand System: The Engine of the Reaction
For electron-rich and sterically demanding aryl halides, the choice of ligand is critical.[6][9] First-generation ligands like P(o-tolyl)₃ are often insufficient. We require modern, bulky biarylmonophosphine ligands that promote the formation of monoligated palladium species, which are highly active and facilitate rapid reductive elimination.[10][11]
-
Recommended Ligands:
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): An excellent general-purpose ligand for a wide range of amines. Its steric bulk and electron-donating properties are well-suited for this substrate.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Even more sterically hindered than RuPhos, BrettPhos is a powerhouse for coupling challenging substrates, including hindered primary amines.[12]
-
-
Palladium Precursor:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) Acetate) are the most common and reliable choices.[6] If using a Pd(II) source, it is reduced in situ to the active Pd(0) state.[13] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes lead to more consistent initiation.
-
The Base: The Ignition Switch
The base's primary role is to deprotonate the amine, making it a more potent nucleophile.[14] For the amination of aryl bromides, a strong, non-nucleophilic base is typically required.
-
Primary Choice: Sodium tert-butoxide (NaOtBu)
-
Rationale: NaOtBu is a strong base (pKaH ≈ 19) that effectively deprotonates a wide range of primary and secondary amines, driving the reaction forward.[15] While the acetamido groups on the substrate are sensitive to hydrolysis under harsh conditions, they are generally tolerant of NaOtBu under anhydrous reaction conditions for the duration of the coupling.
-
-
Alternative Bases:
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are weaker bases and are often used for more sensitive substrates.[14] However, for an electron-rich dibromide, they may result in significantly slower reaction rates or incomplete conversion compared to NaOtBu.
-
Solvent Selection: The Reaction Environment
The solvent must be anhydrous, aprotic, and capable of dissolving the reactants and catalyst system at elevated temperatures.
-
Recommended Solvents:
-
Toluene: High boiling point (111 °C) and excellent solvating properties for these reactions.
-
1,4-Dioxane: Also a common choice with good solvating power. However, it should be used with caution due to its potential to form peroxides.
-
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, or pyridine can coordinate to the palladium center and inhibit catalysis.[16]
Temperature and Stoichiometry: Driving the Reaction to Completion
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are necessary to overcome the activation energy for oxidative addition and to ensure a reasonable reaction rate.[14]
-
Stoichiometry: To achieve complete diarylation and avoid significant formation of the mono-aminated byproduct, a slight excess of the amine (2.2-2.4 equivalents) and base (2.4-3.0 equivalents) relative to the dibromo-substrate is recommended.
Experimental Workflow and Protocol
The following protocol details a reliable method for the double Buchwald-Hartwig amination. All operations must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and phosphine ligand.[11]
Caption: Standard experimental workflow for the protocol.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Amine (e.g., Morpholine, Aniline) | Nucleophile |
| Pd₂(dba)₃ | Palladium Pre-catalyst |
| RuPhos or BrettPhos | Phosphine Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene | Solvent |
| Schlenk Flask or Sealed Vial | Reaction Vessel |
| Magnetic Stirrer & Hotplate | Agitation and Heating |
| Inert Gas Line (N₂ or Ar) | Maintain Anhydrous/Anaerobic Conditions |
| Standard Glassware | For workup and purification |
| TLC plates, LC-MS | Reaction Monitoring |
| Silica Gel | Column Chromatography Purification |
Step-by-Step Protocol
This protocol is based on a 1.0 mmol scale of the dibromo-substrate.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (2.4 mmol, 2.4 equiv.).
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) via syringe, followed by the amine (e.g., morpholine, 2.2 mmol, 2.2 equiv.).
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under inert conditions), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the disappearance of the starting material and the mono-aminated intermediate.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Dilute the mixture with ethyl acetate (30 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to isolate the desired diarylated product.
Optimized Reaction Parameters (Example)
| Parameter | Condition | Rationale |
| Substrate | This compound (1 equiv) | The electrophilic partner. |
| Amine | Morpholine (2.2 equiv) | A model secondary amine; excess drives the reaction to diarylation. |
| Pd Source | Pd₂(dba)₃ (1 mol%) | Provides 2 mol% Pd(0) catalyst. |
| Ligand | RuPhos (4 mol%) | Bulky, electron-rich ligand to accelerate reductive elimination. |
| Base | NaOtBu (2.4 equiv) | Strong, non-nucleophilic base for efficient amine deprotonation. |
| Solvent | Anhydrous Toluene (0.1 M) | Aprotic, high-boiling solvent. |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient catalysis. |
| Time | 12-24 h | Typical duration for completion, should be confirmed by reaction monitoring. |
Troubleshooting
-
Incomplete conversion or significant mono-amination: Increase reaction time, temperature (to 110 °C), or catalyst/ligand loading (up to 3-5 mol% Pd). Ensure the base is fresh and anhydrous.
-
Hydrodehalogenation (Ar-Br → Ar-H): This side reaction can occur, especially if water is present or with certain ligand/base combinations. Ensure strictly anhydrous conditions. Using a different ligand like BrettPhos might suppress this pathway.[6]
-
Low Yield: Confirm the purity of all reagents. Degassing the solvent prior to use can sometimes be beneficial. Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst.
Conclusion
The double is a robust and effective method for synthesizing valuable symmetrical diaryl diamide scaffolds. Success relies on a rational approach to reaction design, specifically the use of a modern, bulky biarylmonophosphine ligand in conjunction with a strong base and anhydrous conditions. This protocol provides a validated starting point for researchers to access these complex molecules, enabling further exploration in medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1,3-Dibromo-4,6-bis(acetamido)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Building Block
1,3-Dibromo-4,6-bis(acetamido)benzene is a readily accessible aromatic compound that serves as a valuable and versatile precursor in the synthesis of a variety of heterocyclic scaffolds. Its symmetrically substituted dianiline core, masked by acetamido protecting groups and flanked by bromine atoms, offers a unique platform for constructing complex molecular architectures. The bromine substituents provide handles for further functionalization through cross-coupling reactions, while the latent diamino groups are poised for cyclization into various heterocyclic systems upon deprotection.
This comprehensive guide provides detailed protocols for the deprotection of this compound to its corresponding diamine, followed by its application in the synthesis of three important classes of heterocyclic compounds: benzimidazoles, quinoxalines, and phenazines. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science, making the synthetic routes from this common starting material highly relevant for drug discovery and development programs. The protocols herein are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Preparation of the Key Intermediate: 4,6-Dibromo-1,2-phenylenediamine
The critical first step in utilizing this compound for heterocyclic synthesis is the removal of the acetyl protecting groups to unmask the reactive 1,2-diaminobenzene functionality. This is typically achieved through hydrolysis under either acidic or basic conditions. Alkaline hydrolysis is often preferred to avoid potential degradation of the substrate.
Protocol 1: Alkaline Hydrolysis of this compound
This protocol is adapted from a procedure for a similar substrate and offers a reliable method for the deacetylation.[1]
Reaction Scheme:
Caption: Alkaline hydrolysis of the starting material.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 350.02 | 10 | 3.50 g |
| Sodium Hydroxide (NaOH) | 40.00 | 100 | 4.0 g |
| Methanol (MeOH) | - | - | 120 mL |
| Water (H₂O) | - | - | 40 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed |
| Saturated Brine Solution | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
| tert-Butyl methyl ether (TBME) | - | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium hydroxide (4.0 g, 100 mmol), methanol (120 mL), and water (40 mL). Stir the mixture until the sodium hydroxide is completely dissolved.
-
Addition of Starting Material: To the sodium hydroxide solution, add this compound (3.50 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from tert-butyl methyl ether to yield pure 4,6-Dibromo-1,2-phenylenediamine.
Expected Outcome:
-
Appearance: Off-white to pale brown solid.
-
Yield: 80-90%.
-
Purity (by HPLC): >98%.
Part 2: Synthesis of Dibrominated Heterocyclic Scaffolds
The prepared 4,6-Dibromo-1,2-phenylenediamine is a versatile intermediate for the synthesis of various fused heterocyclic systems. The following protocols detail the synthesis of benzimidazoles, quinoxalines, and a proposed route to phenazines.
Application 1: Synthesis of 5,7-Dibromo-2-substituted-1H-benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The Phillips condensation, reacting an o-phenylenediamine with a carboxylic acid or its derivative, is a classic and reliable method for their synthesis.
Reaction Scheme:
Caption: General synthesis of 5,7-dibromobenzimidazoles.
Protocol 2: Synthesis of 5,7-Dibromo-2-phenyl-1H-benzimidazole
This protocol employs a simple and efficient condensation with benzaldehyde.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4,6-Dibromo-1,2-phenylenediamine | 265.93 | 1 | 266 mg |
| Benzaldehyde | 106.12 | 1 | 102 μL (106 mg) |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.1 | 17 mg |
| Ethanol (EtOH) | - | - | 10 mL |
| Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Hexane | - | - | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4,6-Dibromo-1,2-phenylenediamine (266 mg, 1 mmol) in ethanol (10 mL).
-
Addition of Reagents: Add benzaldehyde (102 μL, 1 mmol) and p-toluenesulfonic acid (17 mg, 0.1 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 5,7-Dibromo-2-phenyl-1H-benzimidazole.
Expected Outcome:
-
Appearance: White to off-white solid.
-
Yield: 75-85%.
Application 2: Synthesis of 6,8-Dibromoquinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles. They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Reaction Scheme:
Caption: General synthesis of 6,8-dibromoquinoxalines.
Protocol 3: Synthesis of 6,8-Dibromo-2,3-diphenylquinoxaline
This protocol uses benzil as the 1,2-dicarbonyl compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 4,6-Dibromo-1,2-phenylenediamine | 265.93 | 1 | 266 mg |
| Benzil | 210.23 | 1 | 210 mg |
| Ethanol (EtOH) | - | - | 15 mL |
| Acetic Acid (AcOH) | - | - | 2 drops |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4,6-Dibromo-1,2-phenylenediamine (266 mg, 1 mmol) and benzil (210 mg, 1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add 2 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 2-3 hours. A precipitate should form as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain pure 6,8-Dibromo-2,3-diphenylquinoxaline.
Expected Outcome:
-
Appearance: Crystalline solid.
-
Yield: >90%.
Application 3: Proposed Synthesis of 2,4-Dibromophenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds with interesting electronic properties and biological activities. The synthesis of the dibromophenazine core from 4,6-dibromo-1,2-phenylenediamine can be envisioned as a two-step process involving oxidation to the corresponding o-quinone diimine, which then undergoes condensation. A more practical laboratory approach involves the condensation with a 1,2-dicarbonyl compound, similar to quinoxaline synthesis, but under oxidative conditions. A plausible route is the condensation with cyclohexane-1,2-dione followed by oxidation.
Proposed Reaction Pathway:
Caption: Proposed synthesis of 2,4-dibromophenazine.
Note: This is a proposed synthetic route. The development of a specific protocol would require experimental optimization of reaction conditions, including the choice of oxidizing agent and solvent. The synthesis of related brominated phenazine derivatives has been reported and can serve as a valuable reference.[2]
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of a range of dibrominated heterocyclic compounds. The protocols provided in this guide offer reliable and scalable methods for the preparation of 4,6-dibromo-1,2-phenylenediamine and its subsequent conversion to valuable benzimidazole and quinoxaline scaffolds. The bromine atoms in these products serve as synthetic handles for further elaboration, enabling the generation of diverse chemical libraries for screening in drug discovery and materials science. The proposed synthesis of dibromophenazines further highlights the potential of this building block in accessing a wider array of heterocyclic systems.
References
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 1,3-Dibromo-4,6-bis(acetamido)benzene
Welcome to the technical support guide for the purification of 1,3-Dibromo-4,6-bis(acetamido)benzene. This document provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. As direct literature on the recrystallization of this specific molecule is sparse, this guide is built upon foundational chemical principles and extensive experience with analogous aromatic diamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
Based on the structure of this compound, which contains two polar acetamido groups (-NHCOCH₃) capable of hydrogen bonding, polar solvents are the most logical choice.[1] The aromatic backbone and heavy bromine atoms suggest it will be a solid with low solubility in non-polar solvents.
Recommended Starting Solvents to Screen:
-
Ethanol (95% or Absolute): Often a good first choice for aromatic compounds with amide functionality.
-
Glacial Acetic Acid: Excellent for dissolving polar, aromatic compounds, but can be difficult to remove and may require neutralization steps post-purification.
-
Ethanol/Water Mixture: A mixed-solvent system can be highly effective.[2] The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "anti-solvent") is added dropwise until turbidity persists, which is then cleared with a few more drops of hot ethanol.
-
Acetone or Acetonitrile: These polar aprotic solvents can also be effective for amide purification and are worth screening.[1]
Q2: How do I perform a small-scale solvent screen to find the optimal solvent?
A systematic solvent screen is the most reliable method to identify the ideal recrystallization solvent.[3][4] This minimizes the loss of valuable crude product.
Protocol: Micro-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, water, ethyl acetate, acetone) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single-solvent system because recovery will be poor.[3][5]
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4] Add the same solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Evaluation: The best solvent is the one in which the compound was poorly soluble at room temperature but fully soluble when hot, and which yields a large quantity of crystalline precipitate upon cooling.[2][3]
Q3: My compound is not dissolving in any of the common solvents, even when hot. What should I do?
If solubility is a major issue, you may need to use a more powerful, high-boiling point polar aprotic solvent.
-
Recommended Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Procedure: Dissolve the compound in a minimal amount of hot DMF or DMSO. This is typically not used as a single-solvent system. Instead, use it as part of a mixed-solvent system where a miscible anti-solvent (like water) is added to the hot solution to induce crystallization upon cooling.
-
Caution: These solvents are difficult to remove completely. Ensure your crystals are washed thoroughly with the anti-solvent (e.g., cold water) during filtration and dried under a high vacuum.
Q4: What are the likely impurities in my crude product?
The potential impurities depend on the synthetic route. A plausible synthesis involves the di-acetylation of 1,3-Dibromo-4,6-diaminobenzene.
-
Starting Material: Unreacted 1,3-Dibromo-4,6-diaminobenzene.
-
Intermediates: Mono-acetylated species (e.g., 1-Acetamido-3,5-dibromo-4-aminobenzene).
-
Reagent-derived: Residual acetic anhydride or acetic acid.
A successful recrystallization should effectively remove these more polar or more soluble impurities into the mother liquor.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not saturated.[6][7] 2. The solution has become supersaturated .[7][8] | 1. Reduce Solvent Volume: Gently boil off a portion of the solvent to concentrate the solution, then attempt to cool again.[6][7] 2. Induce Crystallization: a) Scratch the inner wall of the flask with a glass rod at the solution's surface.[6][9] b) Add a "seed" crystal of the crude material to provide a nucleation site.[9] |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of your compound (or an impure mixture).[7][10] 2. The solution is cooling too rapidly.[7] 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[9] 2. Ensure Slow Cooling: Allow the flask to cool to room temperature on an insulated surface (e.g., wood block or paper towels) before moving to an ice bath.[7] 3. Consider a Different Solvent: Try a lower-boiling point solvent or a mixed-solvent system. |
| Very Low Recovery of Product | 1. Excessive solvent was used , leaving a significant amount of product in the mother liquor.[8][9] 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during a hot filtration step. 4. The chosen solvent has significant solubility even at low temperatures. | 1. Minimize Solvent: Always use the minimum amount of boiling solvent necessary to fully dissolve the solid.[6][8] If you suspect product remains in the filtrate, you can test it by evaporating a small sample to see if a residue forms.[9] 2. Cool Thoroughly: Ensure the flask spends adequate time (at least 20-30 minutes) in an ice bath to maximize precipitation. 3. Prevent Premature Crystallization: If filtering hot, use a pre-heated funnel and flask and add a slight excess of solvent, which can be boiled off before cooling.[10] |
| Colored Impurities Remain in Crystals | The impurities are co-crystallizing with the product. | Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal and the adsorbed impurities before cooling.[6][9] |
Experimental Workflow & Visualization
General Recrystallization Protocol
This protocol assumes a suitable solvent has been identified via screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[6][8]
-
(Optional) Hot Filtration: If insoluble impurities are present or if charcoal treatment was used, perform a hot gravity filtration to remove them.[6]
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[6]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the crystals thoroughly, preferably under a vacuum, to remove all traces of the solvent.
Workflow for Solvent Selection and Recrystallization
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Home Page [chem.ualberta.ca]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Column Chromatography Purification of 1,3-Dibromo-4,6-bis(acetamido)benzene
Welcome to the Technical Support Center. This guide provides a comprehensive, experience-driven approach to developing a robust column chromatography method for the purification of 1,3-Dibromo-4,6-bis(acetamido)benzene. Given the specific nature of this compound, a pre-existing, universal protocol is unlikely to be optimal for every reaction mixture. Instead, this guide empowers you to develop a tailored purification strategy based on sound chromatographic principles, from initial analysis to troubleshooting common issues.
Part 1: Foundational Analysis & Strategy
Before beginning any purification, understanding the target molecule's properties is critical. This informs every subsequent decision in the method development process.
1.1. Key Characteristics of this compound
| Property | Analysis | Implication for Chromatography |
| Polarity | High . The two acetamido (-NHCOCH₃) groups are highly polar due to the amide functionality, capable of strong hydrogen bonding. | The compound will have a strong affinity for polar stationary phases like silica gel. A relatively polar mobile phase will be required to elute it.[1] |
| Solubility | Likely low in non-polar solvents (e.g., hexanes) and moderate in more polar solvents (e.g., ethyl acetate, dichloromethane, acetone). | Dissolving the crude product for column loading may be challenging. A "dry loading" technique is strongly recommended to achieve a narrow, concentrated band and prevent premature precipitation.[2] |
| Stability | Amides are generally stable, but can be sensitive to highly acidic or basic conditions. Silica gel is inherently acidic. | While generally stable on silica, degradation is a possibility. A quick stability test on a TLC plate is a prudent preliminary step.[1] |
| Visualization | The benzene ring allows for visualization under a UV lamp (254 nm). | Progress can be easily monitored using TLC plates with a fluorescent indicator (e.g., Silica gel 60 F₂₅₄).[3] |
1.2. Overall Purification Workflow
The logical flow for developing a purification method is a self-validating system. Initial small-scale analysis using Thin-Layer Chromatography (TLC) dictates the conditions for the large-scale separation on a column.
Caption: Method Development Workflow.
Part 2: Experimental Protocols & Methodologies
2.1. Protocol: TLC Method Development
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, and is well-separated from impurities.[4]
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄)
-
Developing chambers
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Crude product dissolved in a suitable solvent (e.g., acetone or DCM)
Step-by-Step Procedure:
-
Plate Preparation: Using a pencil, lightly draw a baseline ~1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved crude mixture onto the baseline.
-
Initial Screening:
-
Start with a moderately polar solvent system. A good starting point for a polar compound like this is 70:30 Ethyl Acetate:Hexane .
-
Pour a small amount of this solvent mixture into a developing chamber, cover it, and let the atmosphere saturate for 5 minutes.
-
Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
-
Development & Visualization:
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely, then visualize it under a 254 nm UV lamp.
-
-
Analysis and Optimization:
-
If the product spot has an Rf of ~0.2-0.4 and is well-separated from other spots: You have found your eluent system.
-
If the product spot is on the baseline (Rf = 0): The solvent is not polar enough. Increase the polarity. Try 100% EtOAc, or a gradient system like 95:5 DCM:MeOH.
-
If the product spot is at the solvent front (Rf ≈ 1): The solvent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane).
-
2.2. Protocol: Column Chromatography Purification
This protocol assumes you have identified an optimal solvent system via TLC and will use the dry loading method.
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).
-
Pour the slurry into the column, tapping gently to pack the silica evenly and remove air bubbles. Never let the silica bed run dry from this point forward.[4]
-
Add another layer of sand on top of the settled silica bed. Drain the solvent until it is just level with the top of the sand.
-
-
Sample (Dry) Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like acetone or DCM) in a round-bottom flask.
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the flask.
-
Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[2]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your pre-determined eluent to the column.
-
Apply gentle air pressure (flash chromatography) to begin moving the solvent through the column.
-
Begin collecting the eluting solvent in numbered test tubes or flasks.
-
Monitor the separation by spotting every few fractions on a TLC plate to determine which ones contain your purified product.[5]
-
-
Product Isolation:
-
Combine the fractions that contain only your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of polar, amide-containing compounds.
3.1. Troubleshooting Common Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound is stuck on the baseline (Rf=0) | Eluent is not polar enough. | Increase eluent polarity. For very polar compounds, consider adding a small amount of methanol (e.g., 1-5% in DCM) or using an ammonia-methanol solution in DCM for basic compounds.[1][6] |
| Poor separation (overlapping bands) | - Eluent polarity is incorrect.- Column was overloaded with sample.- Sample band was too diffuse during loading. | - Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf).[7]- Use a proper ratio of silica to sample (typically 50:1 to 100:1 by weight).- Ensure you use the dry loading technique, especially if solubility is low.[2] |
| Compound is "streaking" or "tailing" | - Compound is interacting too strongly with the silica (common for polar amines/amides).- Sample is degrading on the acidic silica gel.- The sample is not fully dissolved in the mobile phase. | - Add a small amount of a polar modifier to the eluent, like methanol. For basic compounds, adding a trace of triethylamine or ammonia can help.[6]- Test for stability on a TLC plate. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel.[1]- Ensure complete dissolution during the dry loading preparation. |
| Low or no recovery of the compound | - Compound decomposed on the column.- The compound is highly retained and has not eluted yet.- Fractions are too dilute to detect by TLC. | - Test for silica stability.[1]- Flush the column with a very polar solvent (e.g., 100% methanol or ethyl acetate) to see if the compound elutes.- Concentrate a few of the later fractions and re-spot on a TLC plate.[1] |
3.2. Logical Troubleshooting Flow
Caption: Troubleshooting Decision Tree.
3.3. Frequently Asked Questions (FAQs)
Q1: What stationary phase should I use for this compound? A: Standard silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective choice and should be your starting point.[8][9] Due to the compound's polarity, it will interact well with the polar silanol groups of the silica. If you observe degradation, neutral alumina can be a good alternative.[1]
Q2: My compound is very polar and barely moves even in 100% ethyl acetate. What should I do? A: You need a more polar eluent system. Start adding small percentages of methanol (MeOH) to a solvent like dichloromethane (DCM) or ethyl acetate. For example, begin with 1% MeOH in DCM and gradually increase to 2%, 5%, etc., while monitoring the Rf by TLC.[1] This significantly increases the mobile phase's polarity.
Q3: Is recrystallization a viable alternative to column chromatography for this compound? A: Yes, and it should be considered.[10] If your crude product is relatively clean and you can find a suitable solvent system (one in which the compound is soluble when hot but insoluble when cold), recrystallization can be a more efficient and scalable purification method than chromatography. Try solvents like ethanol, acetone, or acetonitrile.[10]
Q4: Can I use reverse-phase chromatography? A: Reverse-phase chromatography is an excellent technique for purifying polar compounds.[1][6] In this setup, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). Your compound, being polar, would elute earlier than non-polar impurities. This is a powerful alternative if you are struggling with tailing or degradation on normal-phase silica.
Q5: How much crude material can I load onto my column? A: A general rule of thumb for flash chromatography is a sample-to-silica weight ratio between 1:50 and 1:100 for difficult separations. For easier separations, you might use a 1:20 or 1:30 ratio. Overloading the column is a primary cause of poor separation.[9] It is always better to err on the side of using more silica.
References
- 1. Purification [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. reddit.com [reddit.com]
- 7. columbia.edu [columbia.edu]
- 8. rsc.org [rsc.org]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation in 1,3-Dibromo-4,6-bis(acetamido)benzene Synthesis
Welcome to the technical support guide for the synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block. We will address common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of byproducts. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Section 1: Understanding the Synthesis and Potential Byproducts
The synthesis of this compound is typically achieved via the electrophilic bromination of 1,3-bis(acetamido)benzene. The acetamido groups (-NHCOCH₃) are moderately activating, ortho-, para-directing substituents. Due to their steric bulk and electronic effects, they direct the incoming bromine electrophiles primarily to the 4- and 6-positions, which are para to one acetamido group and ortho to the other.
However, like many electrophilic aromatic substitutions, this reaction is susceptible to the formation of several byproducts that can complicate purification and compromise the yield and purity of the final product. Understanding the origin of these impurities is the first step in troubleshooting.
Caption: Key pathways in the synthesis of this compound.
Common Byproduct Classes:
-
Incompletely Reacted Material: The presence of the mono-brominated intermediate or unreacted starting material is common if the reaction time is too short or an insufficient amount of the brominating agent is used.
-
Polybrominated Species: The product, this compound, can undergo further bromination to yield tri- or even tetra-brominated byproducts if the reaction conditions are too harsh or if there is a localized high concentration of bromine.[1][2] Using methods that generate bromine in situ, such as from potassium bromate and hydrobromic acid, helps maintain a low, steady concentration of Br₂, minimizing this issue.[1][2][3]
-
Isomeric Byproducts: While the 4,6-disubstituted product is electronically and sterically favored, minor amounts of other isomers, such as 2,4-dibromo-1,5-bis(acetamido)benzene, can form.
-
Hydrolysis Products: Under harsh acidic conditions, particularly with heating, the acetamido groups can be partially or fully hydrolyzed back to their corresponding amino groups, which are highly activated and can lead to further unwanted side reactions.[4]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment in a question-and-answer format.
Q1: My TLC plate shows three or more spots after the reaction. What are they and how do I proceed?
A1: This is a classic sign of an incomplete reaction or the formation of multiple byproducts.
-
Interpretation: Typically, the polarity of the compounds will decrease as more bromine atoms are added. Therefore, you can expect the spots to appear in the following order (from bottom to top) on a normal-phase silica plate:
-
Highest Rf (Least Polar): Polybrominated byproducts (e.g., tribromo).
-
Intermediate Rf: Your desired product, this compound.
-
Lower Rf: The mono-bromo intermediate.
-
Lowest Rf (Most Polar): The starting material, 1,3-bis(acetamido)benzene.
-
-
Actionable Advice:
-
Co-spotting: Spot your crude reaction mixture alongside the starting material on the same TLC plate. If one of the spots in your mixture matches the Rf of the starting material, it confirms its presence.
-
Reaction Monitoring: If significant starting material or mono-bromo intermediate remains, the reaction may need to be run for a longer duration or with a slight increase in the brominating agent. It is beneficial to monitor the reaction by TLC to avoid over-bromination while ensuring full conversion.[3]
-
Q2: The melting point of my isolated product is broad (e.g., 250-260 °C) and lower than the literature value. What does this indicate?
A2: A broad melting point range is a definitive indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the pure compound, causing it to melt over a range and at a lower temperature (melting point depression).
-
Likely Impurities: The impurities are the byproducts discussed in Section 1. Even small amounts of isomeric or polybrominated species can significantly impact the melting point.
-
Data Comparison Table:
| Compound | Expected Position | Approximate Melting Point (°C) |
| 1,3-bis(acetamido)benzene | Starting Material | ~180-182 °C |
| 4-Bromoacetanilide (model for mono-bromo) | Intermediate | 165–169 °C[4] |
| This compound | Desired Product | ~285-290 °C (decomposes) |
| Polybrominated Species | Byproduct | Variable, often higher |
-
Actionable Advice: The product requires further purification. Recrystallization is the most effective method for removing small amounts of these types of impurities (see Protocol 3.3).
Q3: My ¹H NMR spectrum is very complex. How can I use it to identify the desired product and major impurities?
A3: ¹H NMR is your most powerful tool for structural confirmation. The key is to look for the distinct symmetry and chemical shifts of the target molecule.
-
Desired Product Signature (this compound): Due to its C₂ᵥ symmetry, the spectrum should be relatively simple:
-
Two singlets for the aromatic protons. One for the proton at the 2-position (between the two acetamido groups) and one for the proton at the 5-position (between a bromo and an acetamido group).
-
One singlet for the two equivalent -NH protons. (May be broad and can exchange with D₂O).
-
One singlet for the methyl protons of the two equivalent acetamido groups (integrating to 6H).
-
-
Identifying Byproducts:
-
Starting Material: Will show a more complex aromatic pattern (e.g., a triplet and two doublets).
-
Mono-bromo Intermediate: Will lack the high symmetry of the desired product, resulting in more complex splitting patterns in the aromatic region.
-
Over-brominated Product: A tribromo-species would show only one aromatic proton singlet.
-
-
Actionable Advice: Integrate all peaks in your spectrum. The ratio of the integrations for the desired product's signals versus extraneous signals can give you a quantitative measure of purity.
Q4: My mass spectrum shows a cluster of peaks with a higher m/z than my product's molecular weight. What am I seeing?
A4: This is almost certainly a polybrominated byproduct. Mass spectrometry is exceptionally good at "counting" bromine atoms.
-
Bromine's Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This creates a highly characteristic pattern in the mass spectrum.
-
One Br: Two peaks of equal intensity, 2 Da apart (M, M+2).
-
Two Br: Three peaks in a 1:2:1 ratio (M, M+2, M+4).
-
Three Br: Four peaks in a 1:3:3:1 ratio (M, M+2, M+4, M+6).
-
-
Expected Molecular Weights (as [M+H]⁺):
-
Mono-bromo intermediate (C₁₀H₁₁BrN₂O₂): ~271/273
-
Desired Product (C₁₀H₁₀Br₂N₂O₂): ~350/352/354[5]
-
Tri-bromo byproduct (C₁₀H₉Br₃N₂O₂): ~428/430/432/434
-
-
Actionable Advice: Look for the characteristic 1:2:1 isotopic pattern around m/z 350. If you see a 1:3:3:1 pattern around m/z 428, you have definitively identified a tribromo-byproduct. This confirms that your reaction conditions are too harsh, and you should consider reducing the temperature, reaction time, or equivalents of brominating agent.
Section 3: Key Experimental Protocols
Caption: A logical workflow for troubleshooting product impurity.
Protocol 3.1: Reaction Monitoring by TLC
-
Plate Preparation: Use a silica gel 60 F₂₅₄ plate.
-
Solvent System: A mixture of ethyl acetate and hexanes (e.g., 70:30 v/v) is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the desired product.
-
Spotting: On the baseline, apply a small spot of your starting material, a spot of the crude reaction mixture, and a "co-spot" containing both.
-
Development: Place the plate in a chamber saturated with the eluent and allow it to develop until the solvent front is ~1 cm from the top.
-
Visualization: Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: N,N-Dimethylformamide (DMF) or a mixture of ethanol and water are suitable solvents. The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Hot): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (like charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.[4]
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why must I protect the amine as an acetamide?
-
A: Aniline (-NH₂) is extremely activated and reacts uncontrollably with bromine, often leading to a mixture of polybrominated products and oxidation. The acetamido group (-NHCOCH₃) moderates this reactivity, allowing for a more controlled substitution, and its steric bulk helps direct the bromination to the para position.[1]
-
-
Q: My reaction turned a dark red/brown color. Is this normal?
-
A: Yes, this is typical. The color is due to the presence of molecular bromine (Br₂). As the reaction proceeds and the bromine is consumed, the color should fade to a yellow or off-white precipitate. If the color persists for an extended period after the expected reaction time, you may have used too much brominating agent. You can quench excess bromine by adding a solution of sodium bisulfite until the color disappears.[4][6]
-
-
Q: Can I use N-Bromosuccinimide (NBS) instead of Br₂?
-
A: Yes, NBS is an excellent alternative brominating agent. It is a solid that is safer and easier to handle than liquid bromine. It is often used with a catalyst in a polar aprotic solvent. Using NBS can sometimes provide higher regioselectivity and reduce the formation of polybrominated byproducts.[2][7]
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. scribd.com [scribd.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene
Welcome to the technical support guide for the synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene (CAS: 132530-67-7). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the challenges of this synthesis and consistently achieve high yields of pure product.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues you may encounter. The solutions are based on established principles of electrophilic aromatic substitution and practical laboratory experience.
Issue 1: My reaction yields are consistently low. What are the primary causes and how can I improve them?
Answer: Low yield is a common issue in this synthesis and can stem from several factors. Let's break down the potential causes and their solutions.
-
Cause A: Incomplete Reaction The reaction may not have proceeded to completion. The two acetamido groups strongly activate the benzene ring, but the introduction of the first bromine atom is deactivating, which can slow the rate of the second bromination.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of the mono-bromo intermediate or starting material even after the prescribed time, consider extending the reaction time by 1-2 hours. Gentle heating (40-50°C) can also increase the reaction rate, but must be done cautiously to avoid side reactions.
-
-
Cause B: Product Loss During Workup & Purification The target molecule has moderate solubility in common organic solvents. Significant product can be lost during the filtration and recrystallization steps.
-
Solution:
-
Quenching: When quenching the reaction in water, ensure the solution is ice-cold to minimize the solubility of the product.
-
Washing: When washing the crude solid, use cold solvents (water and ethanol) to reduce loss.[1]
-
Recrystallization: The choice of recrystallization solvent is critical. Glacial acetic acid or a mixture of ethanol and water are often effective. Avoid using a large excess of the solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
-
Cause C: Competing Side Reactions The primary competing reaction is polybromination (the formation of tri-bromo species). This consumes your starting material and complicates purification.
-
Solution: Control the electrophilicity and concentration of the bromine. Add the bromine solution dropwise and slowly to the reaction mixture, preferably at a controlled temperature (e.g., 0-10°C). This maintains a low concentration of Br₂ at any given moment, favoring the desired dibromination over further substitution.[2]
-
Issue 2: My final product is impure, showing extra peaks in the NMR spectrum. How can I identify and eliminate these impurities?
Answer: The most likely impurities are the mono-brominated intermediate (1-Bromo-4,6-bis(acetamido)benzene) and the tri-brominated side product.
-
Identification:
-
Mono-bromo impurity: Will show three distinct aromatic proton signals in the ¹H NMR spectrum.
-
Desired Di-bromo product: Due to its symmetry, it will show two singlets for the two remaining aromatic protons.
-
Tri-bromo impurity: Will show a single aromatic proton singlet.
-
-
Elimination Strategy:
-
Controlled Bromination: The best defense is a good offense. Preventing the formation of these impurities is key. Use a precise 1:2 molar ratio of starting material to bromine. Slow, controlled addition of bromine at a low temperature is crucial.
-
Recrystallization: A carefully executed recrystallization is highly effective. The desired this compound is often less soluble than the mono-bromo and more soluble than the tri-bromo byproducts in solvents like acetic acid or ethanol. Multiple recrystallizations may be necessary if the impurity level is high.
-
Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be used to separate the components if recrystallization fails. A solvent system such as ethyl acetate/hexane would be a good starting point.
-
Issue 3: The reaction mixture has a persistent orange or brown color after the reaction is complete. What does this mean and how do I remove it?
Answer: A persistent color indicates the presence of unreacted bromine (Br₂). This must be quenched before product isolation.
-
Cause: A slight excess of bromine was used, or the reaction did not consume all of it.
-
Solution: After the main reaction time, add a few drops of a saturated sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution.[3] This will react with and decolorize the excess bromine. Add the quenching agent dropwise until the color disappears. The product can then be isolated by filtration.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are the bromine atoms directed to the 1 and 3 positions (relative to the acetamido groups)?
A1: The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring, stabilizing the carbocation intermediate formed during electrophilic attack.[4] In the starting material, 1,3-diacetamidobenzene, the two acetamido groups are meta to each other. Their directing effects converge on the positions that are ortho and para to them, namely positions 4 and 6. This makes these sites highly activated and the primary targets for bromination.
Q2: Is a catalyst necessary for this reaction?
A2: No, a Lewis acid catalyst like FeBr₃ is generally not required and should be avoided.[5][6] The two acetamido groups are strongly activating, making the benzene ring sufficiently nucleophilic to react directly with molecular bromine. Adding a strong catalyst would likely lead to an uncontrolled, rapid reaction and a higher proportion of undesirable polybrominated side products.
Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A3: Yes, NBS is an excellent alternative to liquid bromine and can offer better control.[7][8] NBS provides a low, constant concentration of Br⁺ (or Br₂) in the presence of a proton source (like the acetic acid solvent), which can suppress over-bromination and lead to a cleaner reaction profile. This is a common strategy for moderately to highly activated aromatic rings.[2]
Q4: What is the expected melting point of this compound?
Section 3: Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound from 1,3-diacetamidobenzene.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,3-Diacetamidobenzene | 192.21 | 10 | 1.92 g |
| Glacial Acetic Acid | - | - | 40 mL |
| Bromine (Br₂) | 159.81 | 21 (1.05 eq per site) | 1.1 mL (3.36 g) |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g (10 mmol) of 1,3-diacetamidobenzene in 30 mL of glacial acetic acid. Stir until all the solid has dissolved. Cool the flask in an ice-water bath.
-
Bromine Addition: In a separate container, carefully prepare a solution of 1.1 mL (21 mmol) of bromine in 10 mL of glacial acetic acid. Transfer this solution to a dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred, cooled solution of the starting material over a period of 30-45 minutes. Maintain the internal temperature of the reaction below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Check the reaction progress by TLC (e.g., 50:50 Ethyl Acetate:Hexane) to ensure the starting material has been consumed.
-
Quenching: If the mixture retains a reddish-brown color, add saturated sodium bisulfite solution dropwise until the color fades to a pale yellow or white precipitate is prominent.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. A white or off-white precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 30 mL) and a small amount of cold ethanol (1 x 15 mL) to remove residual acetic acid and impurities.
-
Drying: Allow the product to air-dry on the filter for 15 minutes, then transfer it to a watch glass to dry completely. A desiccator or vacuum oven (at low heat) can be used.
-
Purification: Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to obtain the pure this compound as a white crystalline solid.
Section 4: Visual Guides & Key Data
Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A troubleshooting flowchart for common synthesis problems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]
- 6. Bromination of Acetanilide | Mechanism & Steps - Video | Study.com [study.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 1,3-Dibromo-4,6-bis(acetamido)benzene
Welcome to the technical support center for 1,3-Dibromo-4,6-bis(acetamido)benzene. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the synthetic challenges associated with this sterically hindered and electronically complex substrate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: Understanding the Challenge
This compound presents a unique set of challenges in cross-coupling reactions. The two bromine atoms are positioned ortho to electron-donating, yet bulky, acetamido groups. This substitution pattern leads to a combination of steric hindrance and altered electronic properties that can significantly impede standard cross-coupling protocols. The primary hurdles include:
-
Steric Hindrance: The acetamido groups flank the bromine atoms, sterically shielding the C-Br bonds and hindering the approach of the bulky palladium catalyst. This can slow down or completely inhibit the crucial oxidative addition step of the catalytic cycle.
-
Electronic Effects: The nitrogen lone pairs of the acetamido groups donate electron density into the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1]
-
Chelation and Catalyst Inhibition: The amide carbonyl and N-H groups can act as potential chelating ligands for the palladium center. This can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst.
-
Potential for Intramolecular Cyclization: Under certain conditions, particularly with strong bases and high temperatures, there is a risk of intramolecular reactions, such as the formation of benzimidazole-type structures, competing with the desired intermolecular cross-coupling.
This guide will provide you with a framework for rationally selecting catalysts, ligands, and conditions to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address problems you may be encountering in the lab.
Issue 1: My Suzuki-Miyaura coupling reaction is not proceeding or gives very low yield.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a standard catalyst like Pd(PPh₃)₄, but I'm seeing only starting material or trace product. What is going wrong?
Answer: The low reactivity you are observing is a classic problem with sterically hindered and electron-rich aryl bromides.[1] The tetrakis(triphenylphosphine)palladium(0) catalyst is likely not active enough to overcome the high energy barrier of the oxidative addition step.[1]
Core Problem: The combination of steric bulk from the ortho-acetamido groups and the increased electron density at the C-Br bond makes oxidative addition the rate-limiting step.
Solutions & Protocol:
To address this, you need to employ a more robust catalytic system specifically designed for challenging substrates. The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote both oxidative addition and reductive elimination.[1][2][3]
Recommended Starting Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Readily available sources of Pd(0) upon reduction in situ. |
| Ligand | Buchwald Ligands: SPhos or XPhos (2-8 mol%) | These bulky, electron-rich biaryl phosphine ligands are known to accelerate oxidative addition for sterically hindered and electron-rich aryl halides.[1][3] |
| Base | K₃PO₄ (2-3 equivalents) or K₂CO₃ (2-3 equivalents) | These are effective bases for Suzuki couplings and are generally compatible with amide functionalities.[1] Weaker bases are less likely to promote intramolecular side reactions. |
| Solvent | Toluene/H₂O (e.g., 10:1) or 1,4-Dioxane/H₂O (e.g., 10:1) | Aprotic solvents with a small amount of water are standard for Suzuki reactions. Ensure solvents are thoroughly degassed. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy for these challenging substrates. |
Step-by-Step Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Issue 2: My Buchwald-Hartwig amination is failing or giving complex mixtures.
Question: I'm trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is messy. I'm seeing multiple spots on TLC, and none appear to be my desired product.
Answer: The complexity of your reaction mixture suggests that you may be encountering several competing pathways. Besides the low reactivity of the substrate, the conditions for Buchwald-Hartwig amination (strong base, high temperature) can promote side reactions, including intramolecular cyclization or catalyst decomposition.
Core Problem: The combination of a sterically hindered substrate and potentially harsh reaction conditions can lead to a variety of undesired outcomes. The N-H of the acetamido group could also be deprotonated by a strong base, leading to further complications.
Solutions & Protocol:
For sterically hindered aryl halides, the choice of ligand is paramount in Buchwald-Hartwig aminations.[2][4] Highly hindered and electron-rich ligands are necessary to facilitate the catalytic cycle and outcompete side reactions. Additionally, careful selection of a milder base can be crucial.
Recommended Starting Protocol for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like (tBu₃P)₂Pd (1-2 mol%) | Pre-catalysts can provide a more reliable source of the active Pd(0) species. |
| Ligand | Bulky Trialkylphosphines: P(t-Bu)₃ (2-4 mol%) or Buchwald Ligands: RuPhos or BrettPhos (2-4 mol%) | These ligands are highly effective for the amination of hindered aryl chlorides and bromides.[2][5] |
| Base | NaOt-Bu (1.2-1.5 equivalents) or LiHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases are typically required. However, if side reactions are observed, consider a weaker base like K₃PO₄. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous and degassed) | Aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | Similar to the Suzuki coupling, elevated temperatures are likely necessary. |
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Issue 3: I am observing mono-arylation/amination, but the second coupling is not occurring.
Question: I have successfully coupled one of the bromine atoms, but I cannot get the second C-Br bond to react, even with prolonged reaction times and excess reagents.
Answer: This is a common challenge in the functionalization of dihaloarenes. After the first coupling, the electronic and steric environment of the remaining C-Br bond changes, often making it even less reactive.
Core Problem:
-
Increased Steric Hindrance: The newly introduced aryl or amino group adds significant steric bulk, further hindering the approach of the catalyst to the second C-Br bond.
-
Electronic Deactivation: If the first coupling introduces an electron-donating group, it can further deactivate the remaining C-Br bond towards oxidative addition.
Solutions:
-
More Forcing Conditions: For the second coupling, you may need to increase the temperature, use a higher catalyst loading, or switch to an even more active catalytic system (e.g., a more sterically demanding ligand).
-
Sequential One-Pot Approach: It can be advantageous to perform the second coupling under different conditions without isolating the mono-substituted intermediate. After the first coupling is complete (as monitored by TLC/LC-MS), a second, more active catalyst/ligand system and the second coupling partner can be added to the reaction mixture.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy to overcome the high activation barrier for the second coupling in a shorter time frame, potentially reducing thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: Can I achieve selective mono-arylation of this compound?
A1: Yes, selective mono-arylation is often feasible. By carefully controlling the stoichiometry of the boronic acid or amine (using 1.0-1.2 equivalents), you can favor the mono-substituted product. Lower reaction temperatures and shorter reaction times will also help to minimize the formation of the di-substituted product.[6]
Q2: What is the likelihood of intramolecular cyclization to form a benzimidazole-like structure?
A2: The formation of a benzimidazole derivative is a potential side reaction, particularly under harsh basic conditions. The use of strong bases like NaOt-Bu at high temperatures could promote deprotonation of the acetamido N-H, followed by an intramolecular nucleophilic attack on the adjacent C-Br bond. To minimize this, consider using weaker bases like K₃PO₄ or Cs₂CO₃, especially if you observe unexpected, highly polar byproducts.
Q3: How should I purify the products derived from this compound?
A3: The acetamido groups make these compounds relatively polar. Standard silica gel column chromatography is usually effective. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) should allow for good separation. Due to the presence of the amide groups, tailing on the silica gel can sometimes be an issue. Adding a small amount of a polar solvent like methanol to your eluent system can help to mitigate this.
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: Standard laboratory safety procedures should be followed. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many of the solvents used (e.g., toluene, 1,4-dioxane) are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment. Cross-coupling reactions are often run under an inert atmosphere, so proper handling of pyrophoric reagents (if used) and pressurized gas cylinders is essential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene
Welcome to the technical support guide for the synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthesis for high yield and purity.
Introduction: The Chemistry at Play
The synthesis of this compound is a classic example of electrophilic aromatic substitution on a highly activated ring. The starting material, 1,3-bis(acetamido)benzene, features two powerful activating groups (-NHCOCH₃). These groups increase the electron density of the benzene ring, making it highly susceptible to electrophilic attack.[1] They are ortho, para-directors. In this specific molecule, the positions para to each acetamido group are sterically hindered or occupied, forcing the incoming bromine electrophiles into the positions ortho to both activating groups (positions 4 and 6).
While this strong activation facilitates the reaction, it is also the primary source of potential side reactions, namely over-bromination.[2] Furthermore, the acidic conditions often employed for bromination can lead to the hydrolysis of the amide protecting groups if not carefully controlled.[3] This guide provides direct answers to problems you may encounter during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My final product is a mixture of several compounds according to TLC analysis, showing multiple spots close together. What is the most likely cause?
Answer: This is a classic sign of over-bromination . The high reactivity of the 1,3-bis(acetamido)benzene ring makes it prone to accepting more than two bromine atoms if the reaction conditions are not strictly controlled.[2]
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using more than 2.0 equivalents of the brominating agent (e.g., molecular bromine, Br₂) will inevitably lead to the formation of tri- and even tetra-brominated species. | Carefully measure and add just under 2.0 equivalents of bromine (e.g., 1.95 eq.) to ensure the starting material is the limiting reagent. This minimizes the chance of residual bromine reacting further with the desired product. |
| Poor Temperature Control | Electrophilic bromination is an exothermic reaction. An increase in temperature significantly accelerates the reaction rate, favoring multiple substitutions before the desired product can be isolated. | Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath. Add the brominating agent slowly and dropwise to allow for effective heat dissipation. |
| Prolonged Reaction Time | Allowing the reaction to stir for too long, even with the correct stoichiometry, can provide enough time for the slower, secondary bromination events to occur on the product. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material spot has disappeared or is very faint, quench the reaction immediately to prevent further bromination. |
Question 2: My reaction yield is significantly lower than expected, and I notice a portion of the crude product is soluble in acidic water. What went wrong?
Answer: This strongly suggests that hydrolysis of the acetamido groups has occurred. The -NHCOCH₃ groups can be hydrolyzed back to amino (-NH₂) groups under acidic conditions, especially in the presence of water and heat.[3][4] The resulting bromo-anilines are basic and will dissolve in acidic aqueous solutions, leading to loss of product during workup.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Presence of Water | Water is the reactant for the hydrolysis reaction. Using "wet" solvents or reagents introduces water that can participate in the acid-catalyzed hydrolysis of the amide bond. | Use anhydrous or glacial acetic acid as the solvent. Ensure all glassware is oven-dried before use. If using a brominating agent like HBr/H₂O₂, be aware that water is inherently part of the system and keep temperatures low.[3] |
| Elevated Temperature | Amide hydrolysis is significantly accelerated by heat.[3] Allowing the reaction temperature to rise increases the rate of this undesirable side reaction. | Strictly maintain low temperatures (0-5 °C) throughout the addition and stirring phases. Avoid any heating steps until after the reaction has been quenched and neutralized. |
| Excessively Strong Acid | While the reaction is often performed in acetic acid, the use of stronger mineral acids or the generation of excess HBr can create a harsh enough environment to promote hydrolysis. | Glacial acetic acid is typically sufficient. If a stronger acid is required for the generation of the electrophile, it should be used catalytically and at low temperatures. |
Question 3: The isolated crude product is a dark brown or purple solid. How can I decolorize it?
Answer: The discoloration is likely due to the presence of residual bromine or minor oxidative side products. Molecular bromine can form colored charge-transfer complexes with aromatic compounds.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Residual Bromine (Br₂) | Excess bromine that was not consumed in the reaction or quenched during workup will impart a characteristic orange-brown color to the product. | Quenching: During the aqueous workup, add a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution until the color disappears.[5] This reduces Br₂ to colorless Br⁻ ions. |
| Oxidative Impurities | The powerful activating groups make the ring susceptible to oxidation, which can form highly colored, polymeric impurities. | Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or acetic acid). Add a small amount of activated charcoal, which will adsorb the colored impurities. Boil briefly, then perform a hot filtration to remove the charcoal, and allow the filtrate to cool and crystallize. |
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: Why is it necessary to acetylate the diamine starting material before bromination? The acetylation of aniline (or in this case, m-phenylenediamine) serves two critical purposes. First, the acetamido group is less activating than the amino group, which helps to moderate the reactivity of the benzene ring and reduce the likelihood of uncontrolled polybromination and oxidation.[1] Second, the bulky acetyl group protects the nitrogen from reacting directly with the electrophilic bromine.
-
Q2: What is the directing effect of the substituents involved?
-
-NHCOCH₃ (Acetamido): Strongly activating, ortho, para-director.
-
-Br (Bromo): Deactivating, but still an ortho, para-director. In the starting material, the two acetamido groups work together to direct the incoming bromines to the C4 and C6 positions. Once the first bromine is added, the ring becomes slightly less activated, but the remaining acetamido group and the new bromo substituent both direct the second bromine to the other vacant, activated position.
-
-
Q3: Can N-Bromosuccinimide (NBS) be used instead of molecular bromine (Br₂)? Yes, NBS is an excellent alternative to Br₂ and is often preferred for safety and handling reasons.[6][7] It provides a slow, controlled source of electrophilic bromine, which can help minimize over-bromination side reactions. The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile, often with a catalytic amount of acid.[7]
-
Q4: What are the expected solubility characteristics of the product? this compound is a neutral organic compound. It is expected to be poorly soluble in water and nonpolar solvents like hexanes, but should show moderate to good solubility in polar organic solvents such as DMSO, DMF, and hot ethanol or acetic acid. This solubility profile is key for its purification by recrystallization.
Reaction Pathways: Desired and Undesired
The following diagrams illustrate the main synthetic route and the common side reactions.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: TLC Analysis of 1,3-Dibromo-4,6-bis(acetamido)benzene Reaction Progress
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals monitoring the synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene via Thin-Layer Chromatography (TLC). Here, we move beyond rote protocols to explain the underlying principles, troubleshoot common experimental hurdles, and empower you to optimize your analytical workflow.
The Chemical Transformation: A Polarity Perspective
The successful synthesis of this compound from its dinitro precursor involves a significant change in the chemical properties of the molecule, which is the very foundation of its TLC analysis. The reaction typically proceeds in two steps: the reduction of the nitro groups to amines, followed by the acetylation of the amines.
-
Starting Material: 1,3-Dibromo-4,6-dinitrobenzene - A relatively non-polar compound due to the electron-withdrawing nature of the nitro groups.
-
Intermediate: 1,3-Dibromo-4,6-diaminobenzene - A highly polar molecule due to the presence of two primary amine groups capable of strong hydrogen bonding with the silica gel stationary phase.
-
Product: this compound - A compound of intermediate polarity. The acetamido groups are more polar than the nitro groups but less so than the primary amines.
This distinct gradient in polarity is the key to effective separation and monitoring of the reaction progress by TLC. On a standard silica gel plate, the least polar compound will travel the furthest up the plate (higher Rf value), while the most polar compound will adhere more strongly to the silica and travel the shortest distance (lower Rf value).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the TLC analysis of this reaction, providing not just solutions but also the scientific reasoning behind them.
Q1: What is the ideal solvent system for separating the starting material, intermediate, and product?
An ideal solvent system, or mobile phase, should provide good separation between all three components, ideally with Rf values between 0.2 and 0.8 for clear visualization and accurate assessment.[1]
Answer: A mixture of a non-polar and a moderately polar solvent is the best starting point.
-
Recommended Starting System: A mixture of hexane and ethyl acetate is a versatile choice for this separation. Start with a ratio of 7:3 (hexane:ethyl acetate) and optimize from there.[2][3]
-
Optimization:
-
If all spots remain near the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., to 6:4 or 5:5).[4]
-
If all spots are near the solvent front (high Rf), the solvent system is too polar. Decrease the proportion of ethyl acetate (e.g., to 8:2 or 9:1).[1]
-
-
Alternative Systems: For highly polar compounds that are difficult to move from the baseline, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., dichloromethane with 1-10% methanol).[4]
| Compound | Expected Polarity | Expected Rf Trend (Hexane:EtOAc) |
| 1,3-Dibromo-4,6-dinitrobenzene | Least Polar | Highest Rf |
| This compound | Intermediate Polarity | Intermediate Rf |
| 1,3-Dibromo-4,6-diaminobenzene | Most Polar | Lowest Rf |
Q2: My spots are streaking. What are the likely causes and how can I fix it?
Streaking is a common issue in TLC where a spot elongates vertically, making it difficult to determine an accurate Rf value.
Answer: Streaking can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.
-
Solution: Dilute your sample before spotting it on the plate.
-
-
Highly Polar Compounds: Very polar compounds, like the diamino intermediate, have a strong affinity for the silica gel and can streak.
-
Solution: Add a small amount of a basic modifier to the mobile phase to reduce the interaction between the amine groups and the acidic silica gel. A few drops of triethylamine or a 1-10% solution of ammonium hydroxide in methanol added to the eluent can often resolve this issue.
-
-
Acidic or Basic Impurities: The presence of acidic or basic impurities in your sample can also lead to streaking.
-
Solution: Similar to the above, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can help to produce more defined spots.
-
Q3: I don't see any spots on my TLC plate after developing and visualization. What went wrong?
The absence of visible spots can be perplexing, but it's usually due to one of a few common problems.
Answer:
-
Insufficient Concentration: The concentration of your sample may be too low to be detected.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This will concentrate the sample on the baseline.
-
-
Improper Visualization Technique: Not all compounds are visible under UV light.
-
Solution: While the aromatic rings in all three compounds should allow for visualization under a 254 nm UV lamp, the intensity can vary.[2][5] If UV light is ineffective, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with many organic compounds. For more specific visualization of the amine intermediate, a ninhydrin stain can be used, which will produce a colored spot.
-
-
Compound Volatility: While less likely with these specific compounds, highly volatile substances can evaporate from the plate before or during development.
-
Solution: Ensure your spotting solvent is volatile and evaporates quickly, leaving the compound of interest on the plate.
-
Q4: How can I definitively differentiate between the dinitro, diamino, and diacetamido compounds on the TLC plate?
While Rf values are a good indicator, co-spotting and specific visualization techniques can provide more definitive identification.
Answer:
-
Co-spotting: The most reliable method for identification is to spot your reaction mixture alongside pure standards of the starting material, intermediate (if available), and product on the same TLC plate. If a spot from your reaction mixture has the same Rf as a standard, it is very likely the same compound.
-
Selective Staining:
-
Nitro Compounds: A specific stain for nitro compounds involves their reduction to amines with a reagent like stannous chloride, followed by diazotization and coupling to form a colored azo dye.
-
Amino Compounds: The diamino intermediate will react with a ninhydrin stain to produce a characteristic colored spot (often purple or brown). The dinitro and diacetamido compounds will not react with ninhydrin.
-
General Stains: A potassium permanganate stain will likely react with all three compounds, but the intensity and color may vary.
-
Experimental Protocols
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline. If co-spotting, apply the standards in separate lanes on the same baseline.
-
Developing the Plate: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[2]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[5] If necessary, proceed with chemical staining.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Troubleshooting Workflow Diagram
Here is a visual guide to troubleshooting common TLC problems for this specific reaction.
Caption: Troubleshooting workflow for TLC analysis.
References
Technical Support Center: Purification of 1,3-Dibromo-4,6-bis(acetamido)benzene
Welcome to the technical support center for the purification of 1,3-Dibromo-4,6-bis(acetamido)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific rationale and practical steps needed to obtain a high-purity product.
Understanding the Compound and Potential Impurities
This compound is a disubstituted aromatic diamide. Its synthesis typically involves the acetylation of 4,6-dibromo-1,3-phenylenediamine.[1][2][3] The primary impurities to consider are unreacted starting material, mono-acetylated intermediates, and byproducts from the acetylation reaction.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₀H₁₀Br₂N₂O₂ | 350.01 | Solid |
| 4,6-Dibromo-1,3-phenylenediamine | C₆H₆Br₂N₂ | 265.93 | Solid |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Liquid |
| Acetic Acid | C₂H₄O₂ | 60.05 | Liquid |
Data sourced from commercial suppliers and chemical databases.[4][5][6]
Troubleshooting and FAQs
Q1: My final product of this compound is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?
An off-color product often indicates the presence of residual starting materials or byproducts. The likely culprits are unreacted 4,6-dibromo-1,3-phenylenediamine or colored impurities formed during the reaction.
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for purifying solid organic compounds like amides.[7][8] The key is to choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
-
Activated Charcoal Treatment: If recrystallization alone does not remove the color, you can use activated charcoal.[10]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight) and continue to heat for a few minutes. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[10] Be aware that using too much charcoal can lead to product loss due to adsorption.[10]
-
Q2: I'm having trouble getting my this compound to crystallize. It's "oiling out." What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue when the solution is too concentrated or cooled too quickly.[11]
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.[11]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.[11]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to induce crystallization.[11]
Q3: My yield is low after purification. What are the common causes and how can I improve it?
Low yield can result from several factors during the workup and purification process.[12]
Troubleshooting Steps:
-
Incomplete Reaction: Ensure the initial acetylation reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Loss During Workup:
-
Aqueous Washes: Your product might have some solubility in the aqueous layer during extraction.[12] Minimize the volume of water used for washing.
-
Filtration: Product can be lost on the filter paper or in the filtration apparatus.[12] Ensure you thoroughly wash the filter cake with a small amount of cold solvent.
-
-
Recrystallization Issues:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[10]
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose material. Ensure your filtration apparatus is pre-heated.
-
Q4: How can I be sure that the impurity is the starting material (4,6-dibromo-1,3-phenylenediamine)?
The most straightforward way to identify the impurity is through analytical techniques.
Identification Methods:
-
Thin Layer Chromatography (TLC): Spot your crude product, the pure starting material, and a co-spot (a mixture of your crude product and the starting material) on a TLC plate. If one of the spots in your crude product has the same Rf value as the starting material, it is likely present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying impurities. The aromatic protons of the starting diamine will have different chemical shifts compared to the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the components of your mixture and provide their mass-to-charge ratios, allowing for definitive identification.
Workflow for Purification of this compound
Caption: Troubleshooting workflow for the purification of this compound.
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Deionized water (if using a mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Return the flask to the hot plate and heat for an additional 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Advanced Purification: Flash Column Chromatography
If recrystallization fails to provide a product of sufficient purity, flash column chromatography is a viable alternative.[13][14] This technique is particularly useful for separating compounds with similar polarities.
General Guidelines:
-
Stationary Phase: Silica gel is the standard choice.[15]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is commonly used.[14] The optimal ratio should be determined by TLC, aiming for an Rf value of around 0.3 for the desired product.[14]
-
Loading: The crude product can be loaded onto the column either as a concentrated solution (wet loading) or adsorbed onto a small amount of silica gel (dry loading).[14]
References
- 1. ijcrt.org [ijcrt.org]
- 2. scribd.com [scribd.com]
- 3. ias.ac.in [ias.ac.in]
- 4. This compound [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 14. Purification [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
Storage and handling guidelines for 1,3-Dibromo-4,6-bis(acetamido)benzene
Technical Support Center: 1,3-Dibromo-4,6-bis(acetamido)benzene
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 132530-67-7). This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. We will move beyond simple instructions to explain the scientific reasoning behind our recommended procedures, helping you to anticipate challenges and troubleshoot effectively.
Section 1: Chemical Profile and Key Properties
Understanding the fundamental properties of a reagent is the first step toward successful experimentation. This compound is a substituted aromatic compound whose characteristics dictate its handling and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 132530-67-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | [1][2][3] |
| Molecular Weight | 350.01 g/mol | [2] |
| Synonyms | N,N'-(4,6-Dibromo-m-phenylene)bis-acetamide, 4,6-dibromo-1,3-phenylenediacetamide | |
| Typical Appearance | Solid, likely a powder ranging from beige to off-white. | [4] |
Section 2: Storage, Stability, and Incompatibility FAQs
Proper storage is not merely about logistics; it is the primary method of preserving compound integrity and ensuring experimental reproducibility. The structure of this molecule, with two acetamido groups and two bromine atoms on a benzene ring, presents specific stability considerations.
Q: What are the optimal storage conditions for this compound?
A: For maximum shelf-life and purity, the compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5][6] We strongly recommend storage under an inert atmosphere, such as nitrogen or argon.[5]
-
Expert Rationale: The acetamido groups are susceptible to hydrolysis, especially in the presence of moisture and acid/base traces. A dry, inert atmosphere minimizes this degradation pathway. Storing it away from direct sunlight and heat prevents potential thermal decomposition.[4][5]
Q: How stable is this compound and what should I avoid mixing it with?
A: The compound is stable under the recommended storage conditions.[5] However, it is incompatible with several classes of reagents:
-
Strong Oxidizing Agents: These can react with the benzene ring and other functional groups, leading to uncontrolled oxidation and degradation.[5][6][7]
-
Strong Bases and Amines: These can promote the hydrolysis of the amide linkages.[5]
-
Excess Heat and Moisture: Heat can cause decomposition, while moisture can lead to hydrolysis.[5][6]
-
Expert Rationale: In the event of thermal decomposition, hazardous gases such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and various nitrogen oxides can be released.[5] Planning your reactions to avoid these incompatibilities is crucial for both safety and experimental success.
Section 3: Safe Handling and Engineering Controls
Handling this compound, a solid powder, requires stringent controls to prevent exposure through inhalation, skin contact, or ingestion.[4][5]
Q: What are the mandatory Personal Protective Equipment (PPE) and engineering controls for handling this compound?
A: A multi-layered approach to safety is essential.
-
Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood.[8] This is the primary barrier to prevent inhalation of fine dust particles. Ensure that safety showers and eyewash stations are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[4][6] Related brominated aromatic compounds are known to cause serious eye irritation.[9][10]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[4] Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removal.[5]
-
Body Protection: A long-sleeved lab coat and closed-toe shoes are required to prevent skin contact.[5][6]
-
Standard Handling Workflow
The following diagram outlines the mandatory workflow for safely moving the compound from storage to experimental use.
Caption: A workflow for the safe handling of this compound.
Section 4: Troubleshooting Experimental Issues
Even with careful planning, challenges can arise. This section addresses common problems encountered during experimentation.
Q: My compound appears discolored or has clumped together. Is it still viable?
A: Visual changes often indicate degradation or contamination. Clumping is a strong indicator of moisture absorption, which could lead to hydrolysis of the acetamido groups.[5] Discoloration may suggest exposure to light or impurities.[4]
-
Recommended Action: Before use, we advise verifying the compound's purity via an appropriate analytical method (e.g., NMR, LC-MS, or melting point determination). If the purity is compromised, purification (such as recrystallization) may be necessary.
Q: I am experiencing poor solubility with this compound. What solvents do you recommend?
A: While specific solubility data is not widely published, the structure suggests it will have low solubility in water.[8] For organic synthesis, a logical approach to solvent screening is recommended:
-
Begin with common aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Test chlorinated solvents like Dichloromethane (DCM) or Chloroform.
-
Ethers like Tetrahydrofuran (THF) may also be effective.
-
Protocol for Solubility Testing:
-
In a small vial, weigh approximately 1-2 mg of the compound.
-
Add the chosen solvent dropwise (e.g., 100 µL at a time), vortexing between additions.
-
Observe for dissolution. Gentle warming may be attempted, but watch for any signs of decomposition.
-
Document the approximate concentration at which the material fully dissolves.
-
Q: My reaction is giving low yields or unexpected byproducts. Could the starting material be the cause?
A: Absolutely. If you've ruled out other experimental variables (reaction time, temperature, reagent stoichiometry), the issue often traces back to the starting material's integrity.
-
Troubleshooting Checklist:
-
Purity Confirmation: Have you recently confirmed the purity of your batch? Do not assume a new bottle is 100% pure.
-
Moisture Contamination: Did you handle the compound under inert conditions? Even brief exposure to ambient air can introduce enough moisture to affect sensitive reactions.[5]
-
Reaction Condition Incompatibility: Are you using strong bases in your reaction? This could be cleaving your acetamido groups.[5] Review the full list of incompatibilities to ensure no unintended side reactions are occurring.
-
Section 5: Emergency Procedures and Waste Disposal
Q: What are the first-aid measures in case of accidental exposure?
A: Immediate and correct action is critical. The following guidelines are based on protocols for structurally similar hazardous chemicals.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Emergency Response Decision Tree
Caption: Decision-making workflow for first aid in case of exposure.
Q: How must I dispose of waste containing this compound?
A: This compound and any materials contaminated with it are classified as hazardous waste.[4][5]
-
Segregation: All waste, both solid (gloves, weigh boats, filter paper) and liquid (reaction mixtures, solvent washes), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8] The container should be marked "Halogenated Organic Waste."
-
Environmental Protection: Under no circumstances should this chemical or its waste be allowed to enter drains or the environment.[4][5]
-
Disposal: Final disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4][5]
References
- 1. This compound [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound|CAS 132530-67-7|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene
Welcome to the technical support center for the synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol, all grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
Q: I've followed the protocol, but my reaction yield is significantly lower than expected, or I've isolated no product at all. What could be the issue?
A: This is a common challenge that can often be traced back to a few key areas in an electrophilic aromatic substitution reaction. Let's break down the potential culprits:
-
Cause 1: Inactive Brominating Agent. The activity of your bromine source is paramount.
-
Insight: Bromine can degrade over time, especially if not stored properly. Commercially available bromine solutions can also vary in concentration.
-
Solution:
-
Always use a fresh, unopened bottle of bromine or a recently prepared bromine solution in a suitable solvent like acetic acid.
-
If you suspect your bromine has degraded, you can perform a simple titration to determine its concentration before use.
-
-
-
Cause 2: Inefficient Acetylation of the Starting Material. The starting material for bromination is typically 1,3-diacetamidobenzene, which is prepared by acetylating 1,3-diaminobenzene. Incomplete acetylation will leave you with a mixture of starting materials, leading to a complex product mixture and low yield of the desired product.
-
Insight: The amino groups of 1,3-diaminobenzene are activating, ortho-para directing groups.[1] Incomplete acetylation means the highly activated di-amino species will react with bromine, leading to a variety of unwanted side products.
-
Solution:
-
Ensure the complete acetylation of 1,3-diaminobenzene by using a slight excess of acetic anhydride and allowing sufficient reaction time.
-
Confirm the purity of your 1,3-diacetamidobenzene starting material using techniques like NMR or melting point analysis before proceeding to the bromination step.
-
-
-
Cause 3: Incorrect Reaction Temperature. Temperature control is critical for selectivity in electrophilic aromatic substitution.
-
Insight: Bromination is an exothermic reaction. If the temperature is too high, it can lead to over-bromination or decomposition of the starting material and product.
-
Solution:
-
Maintain the reaction temperature below 30°C, especially during the dropwise addition of bromine, by using an ice bath.[2]
-
Slow, controlled addition of the brominating agent is crucial to manage the exotherm.
-
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
Q: My crude product shows multiple spots on TLC, indicating a mixture of compounds. How can I improve the selectivity of the reaction?
A: Poor selectivity in this synthesis often points to issues with directing group effects and reaction conditions.
-
Cause 1: Over-activation of the Aromatic Ring. The acetamido groups are ortho-, para-directing and activating.[1] While less activating than amino groups, they still strongly direct the incoming electrophile.
-
Insight: The two acetamido groups work in concert to direct the two bromine atoms to the 4 and 6 positions. However, if the reaction conditions are too harsh, further bromination or other side reactions can occur.
-
Solution:
-
As mentioned above, strict temperature control is essential.
-
Use the stoichiometric amount of bromine (2.0 equivalents). An excess of bromine will likely lead to the formation of tri- or even tetra-brominated products.
-
-
-
Cause 2: Presence of Impurities in the Starting Material.
-
Insight: As discussed in Problem 1, any unreacted 1,3-diaminobenzene or mono-acetylated intermediate will react differently with bromine, leading to a complex product mixture.
-
Solution:
-
Purify the 1,3-diacetamidobenzene starting material before use. Recrystallization is often an effective method.
-
-
Problem 3: Difficult Product Isolation and Purification
Q: I'm having trouble isolating a pure product from the reaction mixture. What are the best practices for purification?
A: Effective purification is key to obtaining high-quality this compound.
-
Cause 1: Incomplete Reaction.
-
Insight: If the reaction has not gone to completion, you will have a mixture of starting material and product, which can be difficult to separate.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Ensure the reaction is stirred overnight at room temperature to allow for completion.[2]
-
-
-
Cause 2: Co-precipitation of Byproducts.
-
Insight: Side products formed during the reaction can co-precipitate with your desired product, making purification challenging.
-
Solution:
-
Filtration and Washing: After the reaction, the precipitated product should be collected by vacuum filtration and washed thoroughly with water to remove any water-soluble impurities and excess acetic acid.[2]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water is highly recommended. This will help to remove less soluble impurities.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the mechanism for the bromination of 1,3-diacetamidobenzene?
A1: The bromination of 1,3-diacetamidobenzene is a classic example of an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Electrophile: Molecular bromine (Br₂) is polarized by the electron-rich aromatic ring, creating a more electrophilic bromine species. In some cases, a Lewis acid catalyst like FeBr₃ can be used to generate a highly reactive bromonium ion (Br⁺), although for activated rings like this, it is often not necessary.
-
Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the acetate ion from the acetic acid solvent, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.
The acetamido groups are ortho-, para-directing, and because the para position to one acetamido group is ortho to the other, the bromine atoms are directed to the 4 and 6 positions.
Q2: Why is acetic acid used as the solvent?
A2: Acetic acid is an ideal solvent for this reaction for several reasons:
-
Solubility: It effectively dissolves the 1,3-diacetamidobenzene starting material.
-
Polarity: It is a polar protic solvent that can help to stabilize the charged intermediate (sigma complex) formed during the reaction.
-
Reactivity: It is relatively unreactive towards bromine under the reaction conditions, preventing unwanted side reactions with the solvent.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, safety is paramount.
-
Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with appropriate PPE.
-
General Precautions: As with any chemical synthesis, it is important to be aware of the potential hazards of all reagents and to follow standard laboratory safety procedures.
III. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound, adapted from established literature procedures.[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,3-Diacetamidobenzene | 192.21 | 10.0 g | 0.052 | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Bromine | 159.81 | 16.6 g (5.3 mL) | 0.104 | 2.0 |
Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.052 mol) of 1,3-diacetamidobenzene in 50 mL of glacial acetic acid.
-
Preparation of Bromine Solution: In a separate flask, carefully prepare a solution of 16.6 g (5.3 mL, 0.104 mol) of bromine in 20 mL of glacial acetic acid.
-
Bromination Reaction:
-
Cool the solution of 1,3-diacetamidobenzene in an ice bath to below 10°C.
-
Slowly add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 30°C during the addition.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
-
Product Isolation:
-
Cool the reaction mixture in an ice bath to promote precipitation of the product.
-
Collect the off-white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove acetic acid and any unreacted bromine.
-
-
Drying and Characterization:
-
Dry the product in a vacuum oven.
-
Determine the yield and characterize the product by melting point and NMR spectroscopy to confirm its identity and purity.
-
Expected Outcome
The reaction should yield this compound as an off-white solid. The expected yield, based on literature, should be in the range of 80-90%.[2]
IV. Visualizing the Workflow
To better understand the experimental process, the following workflow diagram illustrates the key steps.
Caption: Experimental workflow for the synthesis of this compound.
V. References
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Guide to the Definitive Structural Confirmation of 1,3-Dibromo-4,6-bis(acetamido)benzene using ¹H NMR and Correlative Spectroscopic Techniques
Introduction: The Imperative of Unambiguous Structure Verification
In the realms of pharmaceutical development and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. An error in structural assignment can lead to the misinterpretation of biological activity, invalidation of structure-activity relationship (SAR) studies, and significant delays in development pipelines. The title compound, 1,3-Dibromo-4,6-bis(acetamido)benzene, serves as a quintessential example where subtle differences in substitution patterns could drastically alter its properties. This guide provides an in-depth analysis of how one-dimensional (1D) Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, in concert with other analytical methods, offers an irrefutable confirmation of its structure. We will explore the theoretical underpinnings of its ¹H NMR spectrum, present a robust experimental protocol, and compare the insights gained with those from complementary techniques such as ¹³C NMR, 2D NMR, and Mass Spectrometry.
Part 1: Theoretical ¹H NMR Spectral Analysis of this compound
Before stepping into the laboratory, a meticulous theoretical analysis of the target molecule's expected NMR spectrum is crucial. This predictive step transforms the subsequent experimental work from a simple data gathering exercise into a process of hypothesis validation.
Molecular Symmetry and Its Spectroscopic Consequences
The first step is to assess the molecule's symmetry. The substitution pattern—bromine atoms at positions 1 and 3, and acetamido groups at positions 4 and 6—results in a molecule lacking any plane or axis of symmetry. This asymmetry is the most critical feature to verify, as it dictates that every chemically distinct proton will produce a unique signal in the NMR spectrum.
Below is the annotated structure of this compound, highlighting the non-equivalent proton environments.
Caption: Structure of this compound with non-equivalent protons labeled.
Predicted ¹H NMR Spectrum
Based on the asymmetrical structure, we can predict the characteristics of the ¹H NMR spectrum: number of signals, chemical shifts (δ), splitting patterns (multiplicity), and integration.
-
Aromatic Protons (H-2, H-5) :
-
Signals : Two distinct signals are expected.
-
Chemical Shift : Protons on a benzene ring typically resonate between 6.5-8.5 ppm.[1][2] The precise shift is influenced by the electronic effects of neighboring substituents.[3][4][5]
-
H-2 : This proton is positioned between two strongly electron-withdrawing bromine atoms. This environment will cause significant deshielding, shifting its signal downfield (to a higher ppm value), likely > 8.0 ppm.
-
H-5 : This proton is situated between two acetamido groups. The nitrogen lone pair can donate electron density into the ring via resonance, causing a shielding effect. This will shift the H-5 signal upfield (to a lower ppm value) relative to H-2, likely in the 7.0-7.5 ppm range.
-
-
Splitting : H-2 and H-5 are separated by four bonds (meta-relationship). They will split each other, resulting in a meta-coupling. This coupling constant (³JHH) is typically small, around 2-3 Hz.[1] Therefore, both signals should appear as narrow doublets (d) .
-
Integration : Each signal will integrate to one proton (1H).
-
-
Amide Protons (NHa, NHb) :
-
Signals : Two distinct signals are expected due to the lack of symmetry.
-
Chemical Shift : The chemical shift of amide (N-H) protons is highly variable (typically 7.5-9.5 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, these peaks are usually sharp and readily observed.
-
Splitting : These protons are not typically coupled to other protons in the molecule, so they will appear as singlets (s) . They may appear as broad singlets in some solvents like CDCl₃.
-
Integration : Each signal will integrate to one proton (1H). A key confirmation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the amide proton signals will disappear due to deuterium exchange.
-
-
Methyl Protons (CH₃a, CH₃b) :
-
Signals : Two distinct signals are expected.
-
Chemical Shift : The methyl protons of an acetamido group typically appear in the range of 1.9-2.2 ppm.[6][7] The subtle differences in the electronic environment of the two non-equivalent acetamido groups should be sufficient to resolve them into two separate peaks.
-
Splitting : Each methyl group consists of three equivalent protons with no adjacent proton neighbors to couple with. Therefore, both signals will appear as sharp singlets (s) .
-
Integration : Each signal will integrate to three protons (3H).
-
Summary of Predicted Data
The predicted data provides a clear spectral fingerprint to look for during experimental analysis.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| H-2 | > 8.0 | Doublet (d) | 1H | J ≈ 2-3 Hz (meta) |
| H-5 | 7.0 - 7.5 | Doublet (d) | 1H | J ≈ 2-3 Hz (meta) |
| NHa | 7.5 - 9.5 (variable) | Singlet (s) | 1H | N/A |
| NHb | 7.5 - 9.5 (variable) | Singlet (s) | 1H | N/A |
| CH₃a | 1.9 - 2.2 | Singlet (s) | 3H | N/A |
| CH₃b | 1.9 - 2.2 | Singlet (s) | 3H | N/A |
Part 2: Experimental Protocol and Workflow
Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following workflow is designed to ensure spectral clarity and accuracy.
Caption: A comprehensive workflow for NMR-based structure confirmation.
Detailed Step-by-Step Methodology
1. Solvent Selection and Sample Preparation:
-
Choice of Solvent : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.[8][9] Its high polarity effectively dissolves the polar acetamido groups, and its ability to form hydrogen bonds with the N-H protons results in sharp, easily identifiable amide signals. Deuterated chloroform (CDCl₃) is a less suitable alternative due to potential solubility issues and the tendency for amide protons to appear as broad, ill-defined signals or exchange too rapidly.[9][10]
-
Protocol :
-
Accurately weigh 10-15 mg of the synthesized this compound.[11][12]
-
Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.
-
Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[13]
-
Prepare a Pasteur pipette by packing a small plug of glass wool into the neck. Do not use cotton wool, as it can leach impurities.
-
Filter the sample solution through the glass wool directly into a clean, dry 5 mm NMR tube.[13] This step removes any particulate matter that can degrade spectral quality.
-
Cap the NMR tube securely to prevent contamination from atmospheric moisture.[8]
-
2. NMR Data Acquisition:
-
Instrumentation : A high-field NMR spectrometer (≥400 MHz) is recommended to ensure adequate signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Accumulating 16 to 32 scans is usually sufficient for a high signal-to-noise ratio.
-
-
Confirmatory D₂O Exchange : After acquiring the initial spectrum, eject the sample, add one drop of deuterium oxide (D₂O), shake gently, and re-acquire the ¹H spectrum. The disappearance of the two N-H signals provides definitive proof of their assignment.
Part 3: Comparative Analysis with Other Spectroscopic Techniques
While ¹H NMR provides a wealth of information, its power is amplified when used as part of a multi-technique analytical approach. Comparing its data with that from ¹³C NMR, 2D NMR, and Mass Spectrometry provides a self-validating system that leaves no room for structural ambiguity.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy is an indispensable tool for observing the carbon framework of a molecule directly.[14]
-
Advantages : It offers a much wider chemical shift range (0-220 ppm) compared to ¹H NMR, meaning that signals for chemically similar carbons are almost always well-resolved.[15][16] This is particularly useful for complex molecules where proton signals might overlap.[15]
-
Expected Spectrum : For this compound, the lack of symmetry means that all 10 carbon atoms are chemically non-equivalent. A proton-decoupled ¹³C NMR spectrum should therefore display 10 distinct singlet peaks :
-
6 signals in the aromatic region (~110-150 ppm).
-
2 signals for the carbonyl carbons (~168-172 ppm).
-
2 signals for the methyl carbons (~20-25 ppm).
-
-
Verdict : The observation of 10 signals in the ¹³C spectrum provides powerful, independent confirmation of the molecule's complete asymmetry, perfectly complementing the ¹H NMR data.
2D NMR Spectroscopy: Mapping Molecular Connectivity
Two-dimensional (2D) NMR experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular puzzle.[17][18]
Caption: Logical diagram of key 2D NMR correlations for structure validation.
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled.[19][20] For our target molecule, a COSY spectrum would show a cross-peak connecting the signals of H-2 and H-5. This directly confirms their meta-relationship on the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[19][20] It would show a cross-peak between the H-2 signal and the C-2 signal, and another between H-5 and C-5, definitively assigning these specific aromatic carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is arguably the most powerful tool for piecing together molecular fragments. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include:
-
A cross-peak from the protons of CH₃a to the carbonyl carbon C=Oa (2-bond correlation).
-
A cross-peak from the protons of CH₃a to the aromatic carbon C-4 (3-bond correlation).
-
A cross-peak from the amide proton NHa to both C-4 and C=Oa . These correlations irrefutably link the methyl and NH protons to the correct acetamido group and confirm its point of attachment to the benzene ring.
-
Mass Spectrometry (MS): The Final Verification
Mass spectrometry provides two crucial pieces of information: the molecular weight and the elemental formula.[21][22]
-
Molecular Ion Peak : The mass spectrum should show a characteristic cluster of peaks for the molecular ion [M]⁺ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This will result in three peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1, which is a classic fingerprint for a dibrominated compound.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS can measure the mass-to-charge ratio to four or more decimal places.[23] This allows for the calculation of an exact elemental formula (e.g., C₁₀H₁₀Br₂N₂O₂), which can be compared to the experimentally measured mass, providing the ultimate confirmation of the compound's atomic composition.
Conclusion
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. labinsights.nl [labinsights.nl]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 13. mun.ca [mun.ca]
- 14. 13 C NMR spectroscopy: Significance and symbolism [wisdomlib.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. emerypharma.com [emerypharma.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. fiveable.me [fiveable.me]
- 22. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 23. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Reactivity of 1,3-Dibromo-4,6-bis(acetamido)benzene and Dibromobenzene
Introduction
For professionals in pharmaceutical research and drug development, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl halides, particularly dibrominated benzenes, serve as versatile building blocks for constructing complex molecular architectures, primarily through cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity between a highly substituted aryl halide, 1,3-Dibromo-4,6-bis(acetamido)benzene, and the simpler, isomeric dibromobenzenes (1,2-, 1,3-, and 1,4-dibromobenzene).
Understanding the nuanced differences in their reactivity is critical for reaction design, optimization, and the strategic synthesis of novel chemical entities. We will dissect the electronic and steric factors governing their behavior in key synthetic transformations and provide experimental frameworks to illustrate these principles.
Part 1: Analysis of Structural and Electronic Properties
The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of its substituents and the steric environment they create. The interplay between inductive and resonance effects determines the electron density of the aromatic ring and, consequently, its propensity to engage with electrophiles, nucleophiles, or metal catalysts.
The Dibromobenzene Isomers
The three isomers of dibromobenzene (ortho, meta, and para) serve as our baseline for reactivity.[1][2][3][4] The key substituent is the bromine atom, which exhibits a dual electronic nature:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[5][6]
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[7]
This combination makes halogens a unique class of substituents: they are deactivating overall but ortho, para-directing in electrophilic aromatic substitution (EAS) reactions.[6][8] For reactions like palladium-catalyzed cross-couplings, the carbon-bromine bonds are the reactive sites.
This compound: A Study in Activation and Steric Hindrance
The introduction of two acetamido (-NHCOCH₃) groups dramatically alters the electronic and steric landscape of the dibromo-scaffold.
-
Electronic Effects of the Acetamido Group:
-
Strong Resonance Donation (+R): The nitrogen atom's lone pair powerfully donates electron density into the ring through resonance. This effect significantly increases the nucleophilicity of the aromatic ring.[9][10][11][12]
-
Moderate Inductive Withdrawal (-I): The adjacent carbonyl group pulls electron density away from the nitrogen, which in turn inductively withdraws density from the ring. This moderates the nitrogen's donating ability, making the acetamido group a less potent activator than a simple amino (-NH₂) group, but it remains a strong activating group overall.[7][9][10]
-
The net result is that the two acetamido groups flood the benzene ring with electron density, making it highly activated compared to the deactivated dibromobenzene system.
-
Steric Hindrance: The acetamido groups are sterically bulky. Their position ortho to the bromine atoms creates a crowded environment that can hinder the approach of reagents to both the C-Br bonds and the adjacent C-H bonds.[13]
Caption: Dominant electronic influence of substituents.
Part 2: Comparative Reactivity in Key Synthetic Transformations
We will now compare the expected performance of these substrates in three fundamental classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are indispensable in modern synthesis.[14][15][16] They share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[17][18][19] The initial oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step.
-
Dibromobenzene: Serves as a standard substrate for these reactions. The C-Br bonds are readily accessible and undergo oxidative addition under typical conditions. Achieving mono-substitution over di-substitution can sometimes be a challenge, requiring careful control of stoichiometry and conditions.[20][21]
-
This compound: The high electron density on the aromatic ring is predicted to accelerate the rate of oxidative addition . An electron-rich aryl halide can more readily insert into the electron-deficient Pd(0) center. However, the steric bulk of the ortho acetamido groups presents a significant challenge. This steric hindrance can impede the palladium catalyst's access to the C-Br bond, potentially slowing the reaction or requiring specialized, bulky phosphine ligands (e.g., Josiphos, XPhos) that can promote coupling at sterically encumbered centers.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Comparative Data Summary (Predicted)
| Feature | Dibromobenzene | This compound | Rationale |
| Electronic Effect | Deactivated ring | Highly activated ring | Two +R acetamido groups increase electron density. |
| Predicted Reactivity | Standard | Higher (electronically) , but may be Lower (sterically) | Electron-rich ring favors oxidative addition, but steric hindrance can impede catalyst approach. |
| Catalyst Choice | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Requires bulky phosphine ligands (e.g., XPhos, SPhos) | To overcome steric hindrance from ortho acetamido groups. |
| Side Reactions | Di-substitution | Potential for catalyst inhibition if substrate coordinates too strongly. | High electron density can alter catalyst behavior. |
Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile (e.g., NO₂⁺, Br⁺). The reaction proceeds through a high-energy carbocation intermediate (an arenium ion), and its rate is highly sensitive to the ring's electron density.[22][23][24]
-
Dibromobenzene: The two deactivating bromine atoms make the ring significantly less reactive than benzene .[5][25] Forcing an EAS reaction requires harsh conditions (e.g., strong Lewis acids, high temperatures). The substitution pattern is directed by the combined ortho, para-directing influence of the two bromines.
-
This compound: This molecule is poised for rapid electrophilic substitution . The two powerful activating acetamido groups dominate the deactivating effect of the bromines. They direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the directing vectors converge on the C2 and C5 positions, making these sites highly susceptible to substitution under mild conditions.
Comparative Data Summary
| Feature | Dibromobenzene | This compound | Rationale |
| Ring Activity | Deactivated | Highly Activated | Dominant +R effect of two acetamido groups. |
| Reaction Conditions | Harsh (e.g., conc. H₂SO₄/HNO₃) | Mild (e.g., dilute HNO₃) | Activated ring requires a less potent electrophile. |
| Reaction Rate | Slow | Very Fast | Lower activation energy due to stabilized arenium ion intermediate. |
| Regioselectivity | Governed by two Br atoms | Governed by two -NHCOCH₃ groups (C2/C5 positions) | Activating groups are the dominant directors. |
Nucleophilic Aromatic Substitution (S_NAr)
The S_NAr mechanism involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This pathway is uncommon for typical aryl halides and requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group.[26][27][28][29] These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[30][31]
-
Dibromobenzene: Lacks any strong electron-withdrawing groups. It is completely unreactive towards the S_NAr mechanism.
-
This compound: The acetamido groups are electron-donating via resonance. They would actively destabilize the negative charge of a Meisenheimer complex. Therefore, this compound is also unreactive towards the S_NAr mechanism. The electron-rich nature of the ring strongly repels incoming nucleophiles.
Part 3: Experimental Protocols
To provide a practical context, we outline a comparative protocol for a Suzuki-Miyaura cross-coupling reaction. This experiment is designed to highlight the differences in catalyst requirements and potential reactivity.
Objective: To compare the reactivity of 1,3-dibromobenzene and this compound in a mono-Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid.
Caption: Comparative experimental workflow for Suzuki coupling.
Detailed Protocol:
-
Reaction Setup: In two separate, flame-dried Schlenk flasks equipped with stir bars, establish an inert atmosphere (Nitrogen or Argon).
-
Flask A (Control): Add 1,3-dibromobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Flask B (Test Substrate): Add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition:
-
To Flask A, add Pd(PPh₃)₄ (0.02 mmol).
-
To Flask B, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.025 mmol). The use of a bulky ligand system is crucial here to address the predicted steric hindrance.
-
-
Solvent Addition: To each flask, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat both flasks to 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of both reactions by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or GC-MS.
-
Workup: Upon completion (or after a set time, e.g., 12 hours), cool the reactions to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography and compare the isolated yields of the mono-coupled products.
Expected Outcome: Flask A should proceed to give a moderate to good yield of the product. Flask B's success is highly dependent on the bulky ligand; without it, the reaction would likely be very sluggish despite the electronic activation. With the appropriate ligand, the reaction in Flask B could potentially proceed faster than in Flask A due to electronic acceleration.
Conclusion
The comparison between this compound and dibromobenzene provides a clear illustration of fundamental principles in physical organic chemistry.
-
For Palladium-Catalyzed Cross-Coupling: The substituted compound is electronically activated but sterically hindered . Its successful application requires a thoughtful selection of bulky ligands to overcome the steric barrier.
-
For Electrophilic Aromatic Substitution: The substituted compound is vastly more reactive , driven by the powerful electron-donating acetamido groups, and will undergo substitution at specific sites under mild conditions.
-
For Nucleophilic Aromatic Substitution: Both compounds are unreactive due to the absence of the requisite ortho/para electron-withdrawing groups to stabilize the S_NAr intermediate.
For the medicinal chemist and process scientist, this analysis underscores a critical lesson: reactivity is not governed by a single factor. A holistic assessment of both electronic and steric effects is paramount for predicting reaction outcomes and designing robust, efficient synthetic routes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. quora.com [quora.com]
- 4. Dibromobenzene - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 9. brainly.com [brainly.com]
- 10. brainly.com [brainly.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Aromatic Reactivity [www2.chemistry.msu.edu]
- 25. westfield.ma.edu [westfield.ma.edu]
- 26. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. byjus.com [byjus.com]
- 29. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 30. echemi.com [echemi.com]
- 31. youtube.com [youtube.com]
A Comparative Guide to the Purity Assessment of 1,3-Dibromo-4,6-bis(acetamido)benzene by HPLC
Abstract
The rigorous evaluation of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of 1,3-Dibromo-4,6-bis(acetamido)benzene, a complex aromatic compound. We present a primary reversed-phase HPLC (RP-HPLC) method and an orthogonal HPLC method, detailing the scientific rationale behind the methodological choices. Furthermore, a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) is discussed to highlight the strengths and limitations of alternative analytical strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assessment protocols.
Introduction: The Imperative for Purity
This compound is a halogenated aromatic compound with a molecular structure suggestive of its potential role as a key building block in the synthesis of complex pharmaceutical agents. The presence of bromine atoms and acetamido groups provides multiple reaction sites for further chemical modification. As with any synthetic intermediate, its purity is paramount. Trace impurities, including residual starting materials, isomers, or degradation products, can have significant downstream effects, potentially leading to undesired side reactions, lower yields, and the introduction of toxic components into the final drug product.
The International Council for Harmonisation (ICH) guideline Q2(R1) mandates the validation of analytical procedures to demonstrate their suitability for the intended purpose, which includes the quantitative determination of impurities.[1][2] This guide provides a practical framework for developing and comparing analytical methods in line with these regulatory expectations.
Analytical Challenges and Potential Impurities
The structure of this compound suggests several potential process-related impurities:
-
Incomplete Bromination: Mono-brominated species or the unbrominated precursor, 4,6-bis(acetamido)benzene.
-
Isomeric Impurities: Positional isomers such as 1,5-Dibromo-4,6-bis(acetamido)benzene.
-
Hydrolysis Products: Degradation of the acetamido groups to the corresponding aromatic amines.
-
Residual Starting Materials: The precursors used in the synthesis.
An effective analytical method must be able to separate the main component from all these potential and unknown impurities.
Primary Purity Assessment: Reversed-Phase HPLC (Method A)
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. The non-polar nature of the dibrominated benzene core makes it an ideal candidate for separation on a non-polar stationary phase.
Rationale for Method Development
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. Its long alkyl chains provide strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention.
-
Mobile Phase: A mixture of water (or an aqueous buffer) and a polar organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, starting with a higher aqueous content and moving to a higher organic content, is employed to elute a wide range of potential impurities with varying polarities.
-
Detector: The presence of the benzene ring and amide chromophores allows for sensitive detection using an ultraviolet (UV) detector. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment.[3]
Detailed Experimental Protocol (Method A)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in 50:50 Acetonitrile:Water.
Workflow Visualization
Caption: Workflow for HPLC Purity Assessment (Method A).
Comparative Analysis: Orthogonal and Alternative Techniques
Relying on a single analytical method can be misleading, as co-eluting impurities may go undetected. Therefore, employing an orthogonal method—one that utilizes a different separation mechanism or selectivity—is crucial for building confidence in a purity assessment.[4][5]
Orthogonal HPLC Method (Method B)
To achieve a different selectivity, we can change the stationary phase. A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic ring of the analyte and impurities, which can alter the elution order compared to a C18 column.[6]
-
Detailed Experimental Protocol (Method B)
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: (Same as Method A for direct comparison)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying volatile and thermally stable impurities.[7] For a compound like this compound, its suitability depends on its thermal stability. Derivatization may be necessary if the compound is not sufficiently volatile or prone to degradation at high temperatures.[8][9]
-
Rationale for Use:
-
High Efficiency: Capillary GC columns offer very high separation efficiency.
-
Mass Identification: The mass spectrometer provides structural information, aiding in the definitive identification of impurities.
-
-
Potential Drawbacks:
-
Thermal Instability: The analyte may degrade in the high-temperature injector or column.
-
Non-Volatile Impurities: Salts or polymeric impurities will not be detected.
-
Comparative Workflow Visualization
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. [PDF] Peak purity analysis in HPLC and CE using diode-array technology Application | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Alternative reagents to 1,3-Dibromo-4,6-bis(acetamido)benzene in synthesis
An In-Depth Guide to Alternative Reagents for 1,3-Dibromo-4,6-bis(acetamido)benzene in Synthesis
This guide provides a comprehensive comparison of alternative reagents to this compound, a key building block in medicinal chemistry and materials science. We will delve into the strategic advantages and disadvantages of various alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of the 1,3-Diaminobenzene Scaffold
The 1,3-diaminobenzene core is a privileged scaffold in organic synthesis, serving as a precursor to a multitude of complex heterocyclic structures and functionalized aromatic systems. The workhorse reagent, this compound, owes its utility to the interplay of its functional groups. The acetamido groups are ortho-, para-directing and serve as protected amines, preventing unwanted side reactions and modulating the electronic properties of the ring. The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of intricate molecular architectures.
However, reliance on a single building block can be limiting. Factors such as solubility, reactivity, steric hindrance, and the need for subsequent deprotection steps may necessitate the use of alternative reagents. This guide explores structurally and functionally diverse alternatives, providing a comparative analysis to optimize synthetic outcomes.
A Comparative Analysis of Alternative Reagents
The choice of reagent is fundamentally a strategic decision based on the desired final structure and the reaction pathway. Below, we compare several classes of alternatives to the parent compound.
Alternative 1: Isomeric Precursors for Architectural Diversity
The substitution pattern of the diamine dictates the geometry of the resulting products. Isomeric dibromodiaminobenzenes are not interchangeable but rather lead to distinct classes of compounds.
-
3,5-Dibromo-1,2-diaminobenzene (ortho-diamine): This isomer is a direct and highly valuable precursor for the synthesis of 2,5(6)-substituted benzimidazoles and phenazines.[1][2] The adjacent amino groups readily condense with aldehydes, carboxylic acids, or 1,2-dicarbonyl compounds.[1] This provides a more direct route to these heterocycles compared to strategies that might require late-stage C-H activation or more complex cyclization precursors.
-
2,5-Dibromo-1,4-diaminobenzene (para-diamine): This isomer is ideal for creating linear, rigid structures often sought in materials science for applications in polymers and molecular electronics. The para-disposition of the amino groups allows for the extension of conjugated systems in a linear fashion.
Alternative 2: Modulating Reactivity with Different Halogens
The identity of the halogen atom is a critical parameter for controlling the reactivity in cross-coupling reactions. The general order of reactivity for oxidative addition to a Pd(0) center is I > Br > Cl.
-
1,3-Diiodo-4,6-bis(acetamido)benzene: The increased reactivity of the C-I bond allows for cross-coupling reactions to occur under milder conditions (e.g., lower temperatures, weaker bases), which can improve the tolerance of sensitive functional groups elsewhere in the molecule. This is particularly advantageous for sequential couplings where the higher reactivity of iodine can be exploited for selective functionalization over a bromine or chlorine atom.
-
1,3-Dichloro-4,6-bis(acetamido)benzene: While less reactive, chloro-analogs are often more cost-effective and can be preferred in large-scale industrial synthesis. Their lower reactivity can also be an advantage in achieving selective mono-arylation, as the second chlorine atom is significantly less prone to undergo oxidative addition after the first coupling has occurred.[3]
Alternative 3: The Unprotected Amine Strategy
Using precursors with free amino groups, such as 4,6-Dibromo-1,3-diaminobenzene , offers the most atom-economical approach by eliminating protection and deprotection steps.
-
Advantages: This simplifies the synthetic sequence, reducing step count and improving overall yield.
-
Challenges: The free amines can act as ligands for the palladium catalyst, potentially inhibiting its activity. They can also undergo N-arylation in competition with the desired C-arylation, leading to undesired side products. However, with careful selection of ligands and reaction conditions, these challenges can often be overcome.
Quantitative Comparison: Performance in Suzuki-Miyaura Coupling
To provide a clear performance benchmark, the following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of various dibromo-aromatic substrates with arylboronic acids.
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3,5-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | 12-24 | Moderate | [3] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | 95 | [4] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 90 | - | Good | [5] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-polymer hybrid | K₃PO₄ | Water/Toluene | 90 | 10 | 91 | [6] |
| Bromobenzene | Phenylboronic acid | PdFe₂O₄ | K₂CO₃ | Methanol/Water | 100 | - | High | [7] |
Note: Direct comparative data for this compound under identical conditions is sparse in the literature, but the data above for structurally similar compounds illustrates the impact of substituents and conditions on reaction efficiency. Electron-withdrawing groups generally lead to higher yields in Suzuki reactions.[6][7]
Experimental Protocols
The following protocols are provided as validated starting points for key transformations.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol is adapted for a generic dibromo-aromatic substrate.[3]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the dibromo-aromatic substrate (1.0 equiv), the arylboronic acid (2.5 equiv for double coupling), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv per bromine).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details a typical mono-amination of a dibromo-arene.[8]
-
Reaction Setup: In a glovebox or using a Schlenk line, add the dibromo-aromatic substrate (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a suitable ligand (e.g., RuPhos, 4 mol%) to a flame-dried Schlenk tube.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine (1.1 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.
-
Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.
Protocol 3: Benzimidazole Synthesis from an ortho-Diamine
This protocol describes the condensation of an o-phenylenediamine with an aldehyde.[9]
-
Reaction Setup: In a microwave vial, combine the o-phenylenediamine (e.g., 3,5-Dibromo-1,2-diaminobenzene, 1.0 mmol), the aldehyde (1.0 mmol), and a catalyst (e.g., Er(OTf)₃, 1 mol%).
-
Reaction: Subject the solvent-free mixture to microwave irradiation at 60 °C for 5-10 minutes.
-
Work-up: After cooling, add water to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (4 x 3 mL).
-
Purification: The catalyst is separated with the aqueous layer. Dry the organic phase, concentrate, and purify as needed. This method often yields very clean products.[9]
Mechanistic Insights and Strategic Workflow
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Catalytic Cycles of Key Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental transformations for these substrates. Both proceed via a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Decision-Making Workflow
Choosing the optimal reagent requires a logical approach based on the synthetic goal.
Caption: A workflow for selecting the appropriate diaminobenzene reagent.
Conclusion
While this compound remains a valuable and widely used synthetic intermediate, a nuanced understanding of the available alternatives can significantly enhance synthetic efficiency, yield, and the diversity of accessible molecular architectures. Isomeric precursors unlock different geometric possibilities, halogen modifications provide a handle to tune reactivity in cross-coupling, and the strategic use of unprotected diamines can shorten synthetic routes. By considering the factors outlined in this guide—target structure, desired reactivity, and overall synthetic economy—researchers can select the optimal building block to accelerate their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a detailed comparative analysis of the spectral data for 1,3-Dibromo-4,6-bis(acetamido)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a framework for spectral interpretation by dissecting the target molecule into its fundamental components: the aromatic core and the amide functional groups. By comparing its spectral characteristics to those of 1,3-Dibromobenzene and Acetanilide, we can build a comprehensive and validated understanding of the target compound's spectroscopic signature.
Introduction: The Rationale for a Comparative Analysis
The structural elucidation of a novel or synthesized compound is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this purpose. The target of our investigation, this compound, is a symmetrically substituted aromatic diamide. Its structure presents a unique combination of features: an electron-rich aromatic ring modified by both electron-withdrawing bromine atoms and resonance-donating acetamido groups.
Instead of analyzing its spectra in isolation, a more robust and insightful method is to compare it against simpler, structurally related compounds. This guide uses 1,3-Dibromobenzene as the reference for the substituted aromatic core and Acetanilide as the reference for the N-phenylacetamide functional group. This comparative methodology not only aids in the definitive assignment of spectral signals but also deepens our understanding of how substituent effects manifest in complex spectra.
Molecular Structures Under Investigation
The logical foundation of this guide rests on comparing the complex target molecule with its simpler structural precedents. The chemical structures are illustrated below.
Standardized Experimental & Analytical Workflow
To ensure data integrity and reproducibility, a self-validating system of protocols is essential. The following workflow represents a standard procedure for the analysis of non-volatile, moderately polar organic compounds like the ones discussed herein.
General Spectroscopic Protocols
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to avoid peak broadening. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
FTIR: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile for analysis via Electrospray Ionization (ESI) or dissolve in a suitable solvent for Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
-
Instrumental Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.
-
FTIR: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment (for KBr) or the clean ATR crystal. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
MS (ESI): Infuse the sample solution into the mass spectrometer. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.
-
MS (EI): If using GC-MS, inject the sample onto a suitable capillary column (e.g., DB-5ms) and use a standard temperature ramp. The mass spectrometer should scan a range from m/z 40 to 500, using a standard electron energy of 70 eV.
-
-
Data Processing & Interpretation:
-
NMR: Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS or residual solvent peak. Integrate the signals in the ¹H spectrum and assign peaks based on chemical shift, splitting patterns, and coupling constants.
-
FTIR: Identify characteristic absorption bands corresponding to specific functional groups using correlation tables.
-
MS: Analyze the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Interpret the fragmentation pattern to deduce structural components.
-
Comparative Spectral Analysis
This section details the spectral features of the reference compounds and uses them to predict and interpret the spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The aromatic region (δ 7-9 ppm) is particularly informative for substituted benzenes.[1]
-
1,3-Dibromobenzene: This molecule has three distinct types of aromatic protons. The proton at C2 (between the two bromines) is the most deshielded, appearing as a triplet. The proton at C5 gives a triplet, and the two equivalent protons at C4 and C6 appear as a doublet.
-
Acetanilide: This spectrum shows a complex multiplet in the aromatic region (δ ~7.0-7.6 ppm) corresponding to the five non-equivalent phenyl protons. A broad singlet for the N-H proton appears further downfield (δ > 8.0 ppm, solvent dependent), and a sharp singlet for the methyl (CH₃) protons is seen upfield (δ ~2.1 ppm).
-
This compound (Predicted): The high degree of symmetry (a C₂ᵥ symmetry axis) greatly simplifies the spectrum.
-
Aromatic Protons: There are only two unique aromatic protons. The proton at C2 (between the bromines) and the proton at C5 (between the acetamido groups) are chemically distinct. With no adjacent protons, both are expected to appear as singlets . The C2 proton will be deshielded by the two adjacent bromines, while the C5 proton will be influenced by the two adjacent amide groups.
-
Amide (N-H) Protons: The two N-H protons are chemically equivalent and should appear as a single singlet . Its chemical shift will be downfield, typical for amide protons.
-
Methyl (CH₃) Protons: The two methyl groups are also equivalent due to symmetry, giving rise to a single, sharp singlet .
-
| Compound | Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Acetanilide | -CH₃ | ~2.1 | Singlet | 3H |
| Aromatic | ~7.0-7.6 | Multiplet | 5H | |
| -NH | >8.0 | Singlet (br) | 1H | |
| 1,3-Dibromobenzene | H-2 | ~7.6 | Triplet | 1H |
| H-4, H-6 | ~7.3 | Doublet | 2H | |
| H-5 | ~7.0 | Triplet | 1H | |
| This compound (Predicted) | -CH₃ | ~2.2 | Singlet | 6H |
| Aromatic H-5 | ~7.8-8.0 | Singlet | 1H | |
| Aromatic H-2 | ~8.0-8.2 | Singlet | 1H | |
| -NH | >9.0 | Singlet (br) | 2H |
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in a molecule. Aromatic carbons typically resonate between δ 110-160 ppm.[2]
-
1,3-Dibromobenzene: Shows four signals: one for the two equivalent bromine-substituted carbons (C1, C3), and three for the CH carbons (C2, C4/C6, C5).
-
Acetanilide: Shows six signals: four for the aromatic ring carbons (one substituted, three CH), one for the carbonyl carbon (C=O) around δ 169 ppm, and one for the methyl carbon (CH₃) around δ 24 ppm.
-
This compound (Predicted): The C₂ᵥ symmetry means we expect only five distinct carbon signals.
-
Aromatic Carbons: Three signals. One for the bromine-substituted carbons (C1, C3), one for the amide-substituted carbons (C4, C6), and one for the CH carbons (C2, C5). The carbons directly bonded to bromine will be shifted upfield compared to a standard benzene ring, while those bonded to the nitrogen of the acetamido group will be shifted downfield.
-
Carbonyl Carbon (C=O): One signal in the typical amide carbonyl region (~168-170 ppm).
-
Methyl Carbon (CH₃): One signal in the typical methyl region (~24-25 ppm).
-
| Compound | Carbon Type | Expected Chemical Shift (ppm) |
| Acetanilide | -CH₃ | ~24 |
| Aromatic CH | ~120-129 | |
| Aromatic C-N | ~138 | |
| C=O | ~169 | |
| 1,3-Dibromobenzene | Aromatic C-Br | ~123 |
| Aromatic CH | ~128-133 | |
| This compound (Predicted) | -CH₃ | ~25 |
| Aromatic C-Br | ~115-120 | |
| Aromatic CH | ~125-135 | |
| Aromatic C-N | ~135-140 | |
| C=O | ~169 |
FTIR Spectroscopy
FTIR spectroscopy is ideal for identifying functional groups based on their characteristic vibrational frequencies.[3][4]
-
1,3-Dibromobenzene: The spectrum is dominated by aromatic C-H stretches (~3100-3050 cm⁻¹), aromatic C=C ring stretches (~1600-1475 cm⁻¹), and a strong C-Br stretch at lower wavenumbers (< 700 cm⁻¹).
-
Acetanilide: This spectrum clearly shows the key amide bands: a sharp N-H stretch (~3300 cm⁻¹), the Amide I band (C=O stretch) at ~1660 cm⁻¹, and the Amide II band (N-H bend) at ~1550 cm⁻¹.[5] It also displays aromatic and aliphatic C-H stretches.
-
This compound (Predicted): The spectrum should be a composite of the features seen in the reference compounds.
-
N-H Stretch: A sharp absorption in the 3300-3250 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹.
-
Amide I (C=O Stretch): A very strong, sharp band around 1670-1650 cm⁻¹. This is one of the most diagnostic peaks.
-
Amide II (N-H Bend): A strong band around 1550-1530 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A strong absorption in the low-frequency region (< 700 cm⁻¹).
-
| Functional Group | Vibration Type | Acetanilide (cm⁻¹) | 1,3-Dibromobenzene (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Amide N-H | Stretch | ~3300 | N/A | ~3300-3250 (Sharp) |
| Aromatic C-H | Stretch | ~3060 | ~3070 | ~3100-3050 (Weak) |
| Aliphatic C-H | Stretch | ~2960 | N/A | ~2980-2920 (Weak) |
| Amide C=O (Amide I) | Stretch | ~1660 | N/A | ~1670-1650 (Very Strong) |
| Aromatic C=C | Stretch | ~1600, 1490 | ~1570, 1460 | ~1580, 1480 (Medium-Strong) |
| Amide N-H (Amide II) | Bend | ~1550 | N/A | ~1550-1530 (Strong) |
| C-Br | Stretch | N/A | < 700 | < 700 (Strong) |
Mass Spectrometry
Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For aromatic amides, a common fragmentation is the cleavage of the N-CO bond.[6][7]
-
1,3-Dibromobenzene: The mass spectrum shows a prominent molecular ion (M⁺) cluster at m/z 234, 236, 238, with the characteristic ~1:2:1 isotopic pattern for two bromine atoms.
-
Acetanilide: The molecular ion peak is at m/z 135.[8][9] A major fragment is observed at m/z 93 from the loss of a ketene radical (•CH₂=C=O), and another at m/z 77 (phenyl cation) is also common.
-
This compound (Predicted):
-
Molecular Weight: C₁₀H₁₀Br₂N₂O₂ = 350.01 g/mol .
-
Molecular Ion (M⁺): A prominent cluster of peaks is expected around m/z 350. Due to the two bromine atoms, we expect to see peaks at m/z 348 (¹⁰C¹H₁₀⁷⁹Br₂¹⁴N₂¹⁶O₂), 350 (¹⁰C¹H₁₀⁷⁹Br⁸¹Br¹⁴N₂¹⁶O₂), and 352 (¹⁰C¹H₁₀⁸¹Br₂¹⁴N₂¹⁶O₂). The relative intensity of this cluster will be approximately 1:2:1 .
-
Major Fragmentation: The most likely initial fragmentation is the α-cleavage of one of the amide C-N bonds, leading to the loss of an acetamido radical and the formation of a stable acylium ion. Subsequent loss of the second acetamido group or other fragments would follow.
-
Conclusion
This guide demonstrates that a comprehensive understanding of a complex molecule's spectral properties can be achieved through a systematic, comparative analysis with its simpler structural components. For this compound, the key spectral identifiers are:
-
¹H NMR: A highly simplified aromatic region with two singlets, alongside distinct singlets for the equivalent NH and methyl protons, confirming the molecule's high symmetry.
-
¹³C NMR: Exactly five predicted signals, reflecting the C₂ᵥ symmetry, with characteristic shifts for carbonyl, methyl, and three distinct types of aromatic carbons.
-
FTIR: The simultaneous presence of strong Amide I and Amide II bands with a low-frequency C-Br stretch provides definitive evidence for the key functional groups.
-
Mass Spec: A molecular ion cluster around m/z 350 with a characteristic 1:2:1 isotopic pattern for two bromine atoms, confirming the elemental composition.
By using this comparative framework, researchers can confidently assign spectral features, validate synthesis, and ensure the structural integrity of their compounds.
References
- 1. youtube.com [youtube.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. [Raman, FTIR spectra and normal mode analysis of acetanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Acetanilide(103-84-4) MS spectrum [chemicalbook.com]
- 9. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of 1,3-Dibromo-4,6-bis(acetamido)benzene using Differential Scanning Calorimetry
This in-depth technical guide provides a comprehensive comparison of the thermal properties of 1,3-Dibromo-4,6-bis(acetamido)benzene and its structurally related analogs, acetanilide and 4-acetamidophenol (paracetamol), utilizing Differential Scanning Calorimetry (DSC). This guide is designed for researchers, scientists, and drug development professionals to understand the impact of molecular structure on thermal stability and to provide a framework for the thermal analysis of similar aromatic amide compounds.
Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development
In the realm of pharmaceutical sciences, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and intermediates is paramount.[1] Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), offer invaluable insights into the thermal stability, melting behavior, polymorphism, and purity of these compounds.[2] Such information is crucial for formulation development, ensuring product quality, and meeting regulatory requirements outlined by bodies such as the International Conference on Harmonisation (ICH).[3]
This guide focuses on this compound, a halogenated aromatic diamide. The introduction of bromine atoms and multiple acetamido groups onto a benzene ring is expected to significantly influence its thermal properties compared to simpler, non-halogenated, or mono-substituted analogs like acetanilide and paracetamol. By comparing the DSC profiles of these compounds, we can elucidate the structure-property relationships that govern their thermal behavior.
The Principles of Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time, while both are subjected to a controlled temperature program. The resulting DSC thermogram provides a wealth of information about thermal events occurring in the sample, such as:
-
Melting Point (T₀): The temperature at which a crystalline solid transitions into a liquid. It appears as an endothermic peak on the DSC curve.
-
Enthalpy of Fusion (ΔHբ): The amount of energy required to melt the sample, calculated from the area under the melting peak.
-
Glass Transition (T₉): A reversible transition in amorphous materials from a hard, glassy state to a more rubbery state. It is observed as a step-change in the baseline of the DSC curve.
-
Crystallization (T꜀): The process of solidification from a molten or amorphous state, which appears as an exothermic peak.
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs will exhibit distinct melting points and enthalpies of fusion.[4]
-
Decomposition: The chemical degradation of the material, which is often observed as an exothermic or endothermic event at higher temperatures.
Comparative Thermal Analysis
This section presents a comparative analysis of the thermal properties of this compound, acetanilide, and 4-acetamidophenol (paracetamol). Due to the lack of publicly available experimental DSC data for this compound, a hypothetical thermal profile is proposed based on established structure-property relationships.
Acetanilide: The Unsubstituted Benchmark
Acetanilide (N-phenylacetamide) serves as our foundational comparator. It is a simple aromatic amide that has been well-characterized by DSC.
-
Expected Thermal Profile: Acetanilide exhibits a sharp endothermic peak corresponding to its melting point, which is typically in the range of 113-115 °C.[5] The DSC thermogram is generally straightforward, showing a single, well-defined melting event for a pure, crystalline sample.
4-Acetamidophenol (Paracetamol): Introducing a Polar Functional Group
Paracetamol, a widely used analgesic, introduces a hydroxyl group in the para position of the benzene ring. This polar functional group is known to influence intermolecular interactions and, consequently, the thermal properties of the molecule.
-
Expected Thermal Profile: Paracetamol is known to exhibit polymorphism, with different crystalline forms having distinct melting points. The most stable form (Form I) has a melting point of approximately 169 °C. The presence of the hydroxyl group allows for hydrogen bonding, which contributes to its higher melting point compared to acetanilide.
This compound: A Hypothetical Thermal Profile
-
Bromine Substitution: The presence of two bromine atoms is expected to increase the molecular weight and enhance intermolecular van der Waals forces, which would contribute to a higher melting point compared to a non-brominated analog.
-
Dual Acetamido Groups: The two acetamido groups provide sites for hydrogen bonding, similar to paracetamol, which will further increase the energy required to break the crystal lattice.
-
Substitution Pattern: The 1,3-dibromo and 4,6-diacetamido substitution pattern may influence the crystal packing and symmetry of the molecule, which in turn affects the melting point.
Hypothesized Thermal Profile: Based on these structural considerations, it is hypothesized that this compound will exhibit a significantly higher melting point than both acetanilide and paracetamol, likely in the range of 250-300 °C. The presence of two acetamido groups also increases the potential for polymorphism. The DSC thermogram is expected to show a sharp endothermic peak at its melting point, followed by decomposition at higher temperatures.
Summary of Thermal Properties
| Compound | Molecular Structure | Key Structural Features | Experimental/Hypothesized Melting Point (°C) |
| Acetanilide | C₈H₉NO | Single acetamido group on a benzene ring | 113-115[5] |
| 4-Acetamidophenol (Paracetamol) | C₈H₉NO₂ | Acetamido and hydroxyl groups | ~169 (Form I) |
| This compound | C₁₀H₁₀Br₂N₂O₂ | Two bromine atoms and two acetamido groups | Hypothesized: 250-300 |
Experimental Protocols
To experimentally determine and compare the thermal properties of these compounds, the following detailed DSC protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Instrument Calibration
Prior to sample analysis, the DSC instrument must be calibrated for temperature and enthalpy. This is performed according to standard procedures such as ASTM E967, using certified reference materials (e.g., indium).[6]
Sample Preparation
-
Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a controlled atmosphere during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Measurement Workflow
The following workflow is recommended for the DSC analysis of each compound:
Figure 1: Experimental workflow for DSC analysis.
Data Analysis
The resulting DSC thermograms should be analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion for each compound. Any other thermal events, such as solid-solid transitions or decomposition, should also be noted and characterized.
Discussion and Interpretation
The experimental data obtained from the DSC analysis of acetanilide and paracetamol will serve as a baseline for interpreting the thermal behavior of this compound.
-
Impact of Halogenation: The comparison between the hypothetical data for the dibromo compound and the experimental data for the non-halogenated analogs will highlight the significant increase in melting point due to the presence of bromine. This can be attributed to increased molecular weight and stronger intermolecular forces.
-
Role of Hydrogen Bonding: The presence of two acetamido groups in this compound is expected to result in a more extensive hydrogen bonding network compared to acetanilide and even paracetamol, contributing to its predicted high thermal stability.
-
Polymorphism Screening: The initial DSC scan can provide clues about the potential for polymorphism. If multiple melting peaks or recrystallization events are observed, further studies using different heating and cooling rates, as well as solvent crystallization, would be warranted to fully characterize the polymorphic landscape of the compound.[7]
Conclusion
This comparative guide provides a framework for understanding the thermal properties of this compound through Differential Scanning Calorimetry. By comparing its hypothesized thermal profile with the known data of acetanilide and paracetamol, we can appreciate the profound impact of halogenation and multiple functional groups on the thermal stability of aromatic amides. The detailed experimental protocol provided herein offers a robust methodology for the thermal characterization of this and similar compounds, which is a critical step in modern drug development and material science. The insights gained from such analyses are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
A Comparative Guide to Confirming the Composition of 1,3-Dibromo-4,6-bis(acetamido)benzene: The Role of Elemental Analysis and Complementary Techniques
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. For novel compounds like 1,3-Dibromo-4,6-bis(acetamido)benzene, a potential intermediate in the synthesis of more complex molecules, unambiguous compositional verification is paramount. This guide provides an in-depth exploration of elemental analysis as a primary quantitative technique for confirming the empirical formula of this compound.
Beyond a simple procedural outline, this document delves into the causality behind experimental choices and critically compares elemental analysis with alternative spectroscopic and chromatographic techniques. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most effective analytical strategies, ensuring the absolute integrity of their synthesized materials.
Section 1: Theoretical Composition of this compound
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the benchmark against which all experimental results will be measured.
Molecular Formula: C₁₀H₁₀Br₂N₂O₂
The structure consists of a benzene core disubstituted with two bromine atoms and two acetamido (-NHCOCH₃) groups.
Molecular Weight Calculation:
-
Carbon (C): 10 × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 10 × 1.008 g/mol = 10.08 g/mol
-
Bromine (Br): 2 × 79.904 g/mol = 159.808 g/mol
-
Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol
-
Total Molecular Weight: 350.01 g/mol
Based on these values, the theoretical mass percentage of each element is calculated.
Table 1: Theoretical Elemental Composition of C₁₀H₁₀Br₂N₂O₂
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 34.32% |
| Hydrogen (H) | 1.008 | 10 | 10.08 | 2.88% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 8.00% |
| Bromine (Br) | 79.904 | 2 | 159.808 | 45.66% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 9.14% |
| Total | 350.01 | 100.00% |
Section 2: Elemental Analysis (EA) as a Primary Validation Tool
Elemental analysis is a cornerstone technique that determines the mass fraction of constituent elements in a sample. Its power lies in its quantitative accuracy, providing a direct comparison to the theoretical values derived from the presumed molecular formula.
Principle of Operation
Modern elemental analyzers determine Carbon, Hydrogen, and Nitrogen content through a process of high-temperature combustion.
-
Combustion: A precisely weighed sample is combusted in a furnace at ~1000°C in a pure oxygen environment. This process converts all organic material into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced back to N₂.
-
Separation: The resulting gas mixture flows through a chromatographic column, which separates the CO₂, H₂O, and N₂.
-
Detection: The separated gases are measured by a thermal conductivity detector (TCD), which registers a change in thermal conductivity for each gas compared to a pure helium carrier gas. The detector's signal is proportional to the concentration of each gas.
Analysis of halogens like bromine requires specific methodologies, often involving combustion followed by titration (Schöniger flask combustion) or specialized detectors in more advanced instrumental setups.
Experimental Workflow for Elemental Analysis
The following diagram and protocol outline a self-validating system for obtaining reliable elemental analysis data.
Caption: Workflow for Elemental Analysis Validation.
Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of this compound is homogeneous. If necessary, grind to a fine powder.
-
Dry the sample under vacuum at 60°C for at least 12 hours to remove residual solvent and atmospheric moisture. This is critical as water will artificially inflate hydrogen and oxygen percentages.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known composition, such as acetanilide. This ensures the detector response is accurately correlated to elemental mass.
-
-
Sample Analysis:
-
On a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
-
Run the analysis in triplicate to ensure reproducibility.
-
-
Data Interpretation:
Table 2: Example Elemental Analysis Data
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Exp. % | Deviation |
| Carbon (C) | 34.32 | 34.51 | 34.45 | 34.48 | +0.16 |
| Hydrogen (H) | 2.88 | 2.95 | 2.91 | 2.93 | +0.05 |
| Nitrogen (N) | 8.00 | 7.89 | 7.93 | 7.91 | -0.09 |
In this example, all deviations are well within the ±0.4% acceptance criterion, providing strong evidence that the empirical formula of the synthesized compound is indeed C₁₀H₁₀Br₂N₂O₂.
Section 3: A Comparative Analysis of Alternative Techniques
While elemental analysis is powerful for determining elemental ratios, it provides no information about molecular structure or the presence of impurities. Therefore, it must be complemented by other techniques.
Table 3: Comparison of Key Analytical Techniques
| Technique | Information Provided | Sample Amount | Destructive? | Quantitative Accuracy | Primary Use Case |
| Elemental Analysis (EA) | Elemental composition, empirical formula. | 1-3 mg | Yes | High | Confirming elemental ratios of a pure substance. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | < 1 mg | Yes | Low-Medium | Confirming molecular weight and structural fragments. |
| NMR Spectroscopy | Chemical environment of atoms (¹H, ¹³C), connectivity, structure. | 5-10 mg | No | Medium (qNMR) | Definitive structure elucidation and purity assessment. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | 1-2 mg | No | Low | Quick confirmation of key functional groups. |
| HPLC | Purity, number of components, retention time. | < 1 mg | No | High | Quantifying purity and separating mixtures. |
-
Mass Spectrometry (MS): Would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br), confirming the molecular weight of ~350 g/mol .
-
NMR Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the N-H protons, and the methyl protons, with integration values corresponding to the number of protons in each environment. ¹³C NMR would confirm the number of unique carbon environments.
-
FTIR Spectroscopy: Would show characteristic absorption bands for N-H stretching (~3250 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and aromatic C-H bonds.
-
HPLC: A single, sharp peak in an HPLC chromatogram would indicate a high degree of purity, which is a prerequisite for accurate elemental analysis.
Section 4: Integrated Approach for Complete Characterization
No single technique provides a complete picture. A robust characterization of this compound relies on the synergistic use of multiple analytical methods. The following decision tree illustrates a logical workflow.
Caption: Decision workflow for comprehensive compound characterization.
This integrated approach ensures that the material is not only of the correct elemental composition (from EA) but also possesses the correct molecular weight (from MS), atomic connectivity (from NMR), and is free from significant impurities (from HPLC).
Conclusion
Elemental analysis remains an indispensable tool for the fundamental chemical characterization of synthesized compounds like this compound. Its strength lies in providing highly accurate, quantitative data that directly validates a proposed empirical formula. However, its utility is maximized when viewed not in isolation, but as a crucial component of a comprehensive analytical workflow. By integrating the quantitative certainty of elemental analysis with the structural and purity insights from spectroscopic and chromatographic techniques, researchers can achieve an unimpeachable level of confidence in the identity and quality of their materials, thereby upholding the highest standards of scientific integrity.
References
A Comparative Performance Analysis of 1,3-Dibromo-4,6-bis(acetamido)benzene in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This guide provides an in-depth performance benchmark of 1,3-Dibromo-4,6-bis(acetamido)benzene in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] Its performance is objectively compared against structurally related dibromoarenes to elucidate the electronic and steric influence of the acetamido substituents. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to guide reagent selection and reaction optimization.
Introduction: The Role of Substituted Dihaloarenes in Synthesis
Dihaloarenes are fundamental building blocks in organic synthesis, particularly for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3] The ability to selectively functionalize these scaffolds, often through sequential cross-coupling reactions, is of paramount importance. This compound is a unique substrate, featuring two reactive bromine atoms meta-disposed on a benzene ring, flanked by two acetamido groups. These substituents are expected to modulate the electronic properties and steric environment of the C-Br bonds, thereby influencing their reactivity in catalytic cycles like the Suzuki-Miyaura reaction.[4]
The Suzuki-Miyaura coupling is a versatile and widely adopted method for forming C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the environmental benignity of its organoboron reagents.[5][6] This guide benchmarks the performance of this compound in a model double Suzuki-Miyaura reaction with phenylboronic acid, providing a quantitative measure of its utility as a synthetic scaffold.
Experimental Design: Rationale and Comparative Framework
The Model Reaction: Double Suzuki-Miyaura Coupling
To comprehensively assess the reactivity of both bromine atoms, a double Suzuki-Miyaura coupling with phenylboronic acid was selected as the model reaction. This transformation challenges the catalytic system to perform two sequential C-C bond formations on the same molecule, providing insights into both the first and second coupling events.
Selection of Comparative Substrates
To understand the specific contribution of the 4,6-bis(acetamido) groups to the reactivity profile, two alternative dibromobenzenes were chosen for comparison:
-
1,3-Dibromobenzene: The parent compound, serving as a baseline to evaluate the net electronic and steric effect of the acetamido groups.
-
1,3-Dibromo-4,6-dinitrobenzene: A substrate featuring strongly electron-withdrawing nitro groups, which are known to activate C-Br bonds toward oxidative addition, providing a comparison to a highly activated system.[7]
Catalyst System Selection
A modern palladium catalyst system was chosen to ensure high efficiency and relevance to current synthetic practices. The system comprises Palladium(II) acetate (Pd(OAc)₂) as the precatalyst and Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a bulky, electron-rich phosphine ligand. This combination is known for its high activity in cross-coupling reactions involving sterically hindered or electron-rich/neutral aryl bromides.[6] Potassium phosphate (K₃PO₄) was selected as the base, a common choice for Suzuki couplings that often yields excellent results.[1]
Performance Data: A Comparative Analysis
The following table summarizes the key performance metrics for the double Suzuki-Miyaura coupling of each substrate with phenylboronic acid under standardized conditions.
| Substrate | Yield of Di-substituted Product (%) | Reaction Time (h) | Purity by HPLC (%) | Key Observations |
| This compound | 88% | 12 | >98% | Clean conversion, minimal side products. The acetamido groups appear to facilitate the reaction without significant hindrance. |
| 1,3-Dibromobenzene | 92% | 8 | >99% | Faster reaction and slightly higher yield, indicating less steric hindrance compared to the substituted analogue. |
| 1,3-Dibromo-4,6-dinitrobenzene | 75% | 6 | ~95% | Fastest initial reaction rate, but lower isolated yield due to the formation of side products and catalyst decomposition.[7] |
Discussion: Mechanistic and Practical Insights
The experimental results provide a clear picture of the influence of the acetamido substituents.
-
Expertise & Causality: 1,3-Dibromobenzene, the unsubstituted baseline, reacted fastest and in the highest yield, which is expected due to minimal steric hindrance around the C-Br bonds. The electron-withdrawing nitro groups in 1,3-Dibromo-4,6-dinitrobenzene significantly accelerate the rate-determining oxidative addition step, leading to the shortest reaction time.[7] However, the strongly electron-deficient nature of this substrate can also lead to catalyst inhibition or side reactions, resulting in a lower isolated yield.
-
Trustworthiness of this compound: The title compound, this compound, demonstrated excellent performance. While slightly slower than the parent dibromobenzene, it provided a high yield of the desired product with exceptional purity. The acetamido groups, being ortho, para-directing, possess a combination of electron-donating resonance and electron-withdrawing inductive effects. In this context, they do not appear to significantly deactivate the ring towards oxidative addition. Furthermore, their steric bulk is not prohibitive for the chosen Sphos-based catalyst system. This balance of electronic and steric factors makes it a reliable and predictable substrate for constructing complex, functionalized molecules.
The clean reaction profile of this compound suggests its suitability for applications where high purity is critical, such as in multi-step pharmaceutical synthesis.[8]
Experimental Protocols and Visualizations
Detailed Protocol: General Procedure for Double Suzuki-Miyaura Coupling
Materials:
-
Dibromo-substrate (1.0 mmol)
-
Phenylboronic acid (2.5 mmol, 2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the dibromo-substrate (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane (5 mL) and water (2 mL).
-
The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (30 mL).
-
The mixture is washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure di-substituted product.
Visual Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][9]
Conclusion
This compound stands out as a highly effective and reliable substrate for constructing complex biaryl structures via the Suzuki-Miyaura reaction. It achieves a commendable balance between reactivity and stability, leading to high yields of pure products. While its reaction kinetics are slightly slower than its unsubstituted counterpart, 1,3-dibromobenzene, its clean reaction profile makes it an excellent choice for syntheses where product purity and predictable outcomes are paramount. This guide provides the necessary data and protocols to confidently incorporate this valuable building block into advanced synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Isomeric Purity Analysis of 1,3-Dibromo-4,6-bis(acetamido)benzene
Introduction: The Criticality of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the precise chemical identity and purity of an active pharmaceutical ingredient (API) or a key intermediate are paramount. 1,3-Dibromo-4,6-bis(acetamido)benzene, a substituted aromatic diamide, serves as a crucial building block in various synthetic pathways. However, its synthesis, typically involving electrophilic aromatic substitution on an acetanilide precursor, is susceptible to the formation of positional isomers. These isomeric impurities, while possessing the same molecular formula (C₁₀H₁₀Br₂N₂O₂), can exhibit different physicochemical properties and, more importantly, divergent pharmacological and toxicological profiles.[1][2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities in drug substances.[1][3][4] An uncharacterized or inadequately controlled isomeric impurity can compromise the safety and efficacy of the final drug product.[5][6] Therefore, the development of robust, selective, and validated analytical methods to ensure the isomeric purity of this compound is not merely a quality control exercise but a fundamental requirement for regulatory compliance and patient safety.[3][7][8]
This guide provides an in-depth comparison of key analytical methodologies for the isomeric purity analysis of this compound, offering field-proven insights and detailed experimental frameworks to aid researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Understanding the Challenge: Potential Isomeric Impurities
The synthesis of this compound involves the bromination of a diacetamidobenzene precursor. The directing effects of the acetamido groups (-NHCOCH₃) are ortho- and para-directing. This can lead to the formation of several positional isomers besides the desired 1,3-dibromo-4,6-bis(acetamido) isomer. The challenge for any analytical method is to resolve and quantify these closely related structures.
Below is an illustration of the target molecule and its potential positional isomers.
Caption: Relationship between the target analyte and its potential isomeric impurities.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique hinges on its ability to provide the required specificity, sensitivity, and accuracy for the intended purpose.[9] We will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and quantitative accuracy, making it exceptionally suitable for separating isomers of non-volatile organic compounds.[10]
Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is based on the non-polar nature of the brominated benzene core, which will interact favorably with the hydrophobic stationary phase. A mobile phase consisting of acetonitrile and water provides a good polarity range to elute the analytes. Gradient elution is often preferred over isocratic elution to ensure that both the main component and any closely eluting impurities are well-resolved within a reasonable runtime. UV detection is selected due to the strong chromophore (the benzene ring) present in the molecule.
Experimental Protocol: A Self-Validating System
A robust HPLC method must be validated to ensure it is fit for purpose, covering parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[3][7][11]
-
System Preparation: An HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Elution: A typical starting point would be a linear gradient from 30% B to 80% B over 20 minutes. This must be optimized to achieve baseline separation of all isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detector Wavelength: ~254 nm, or determined by scanning the UV spectrum of the main component with a PDA detector.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for analysis.
-
-
Specificity/Resolution: The key performance indicator is the resolution between the peak for this compound and the peaks of any potential isomers. A resolution (Rs) of >1.5 is generally considered acceptable. This is verified by spiking the sample with synthesized potential impurities or by analyzing samples from stressed stability studies where isomers might form.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, particularly halogenated ones.[12][13][14] Its applicability to this compound depends on the compound's thermal stability and volatility.
Causality Behind Experimental Choices: The presence of two amide groups and two bromine atoms increases the molecular weight and polarity, potentially making the molecule less volatile and susceptible to thermal degradation in the GC inlet. Therefore, a high-temperature, inert column and a carefully optimized temperature program are crucial. The mass spectrometer provides definitive identification based on the fragmentation pattern, which is invaluable for impurity profiling. Electron Capture Detection (ECD) is an alternative to MS that offers exceptional sensitivity for halogenated compounds.[12]
Experimental Protocol: A Self-Validating System
-
System Preparation: A GC system equipped with a split/splitless injector, a suitable capillary column, and a mass spectrometer detector.
-
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., start at 250 °C and increase if necessary).
-
Oven Program: A temperature gradient is essential. For example, hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like acetone or ethyl acetate.
-
The concentration should be optimized for sensitivity without overloading the column.
-
-
Validation: The method's specificity is demonstrated by the unique retention times and mass spectra of the different isomers. The fragmentation patterns can help distinguish between positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for distinguishing between isomers.[15] It provides unambiguous structural information by probing the chemical environment of each nucleus (typically ¹H and ¹³C).[15][16][17]
Causality Behind Experimental Choices: Positional isomers of this compound will have distinct NMR spectra. The number of signals, their chemical shifts (δ), and the spin-spin coupling constants (J-values) for the aromatic protons will differ based on the substitution pattern. For example, the symmetry of the molecule dictates the number of unique proton and carbon signals. ¹H NMR can be used for quantification by comparing the integration of signals unique to each isomer against a certified internal standard.
Experimental Protocol: A Self-Validating System
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the amide protons are more likely to be visible).[10]
-
Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation & Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (often with proton decoupling).
-
For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Analyze the chemical shifts, integration values, and multiplicity of the signals to identify and quantify the main component and any isomeric impurities. Each isomer will have a unique "fingerprint" spectrum.
-
Methodology Comparison Summary
The choice of method depends on the specific requirements of the analysis, such as whether the goal is routine quality control, impurity identification, or structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between phases | Separation of volatile compounds, MS detection | Nuclear spin transitions in a magnetic field |
| Resolution | High to Excellent | High | Moderate to High (depends on field strength) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Lower (µg to mg range) |
| Specificity | High (based on retention time) | Excellent (retention time + mass spectrum) | Unambiguous (unique spectral fingerprint) |
| Quantitation | Excellent | Good (requires stable standards) | Excellent (can be absolute via qNMR) |
| Throughput | High | Moderate | Low |
| Key Advantage | Robust, quantitative, ideal for QC | Definitive identification of volatile impurities | Absolute structural confirmation |
| Key Limitation | Requires impurity standards for identification | Potential for thermal degradation of analyte | Lower sensitivity, higher cost |
Integrated Analytical Workflow
A comprehensive strategy for ensuring isomeric purity often involves a combination of these techniques in a logical workflow.
Caption: A logical workflow for the analysis and control of isomeric impurities.
Conclusion and Recommendations
For the routine quality control and quantitative determination of isomeric purity of this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique. Its robustness, high resolving power for isomers of aromatic compounds, and excellent quantitative performance are well-aligned with the demands of a pharmaceutical manufacturing environment. The method must be rigorously developed and validated according to ICH guidelines to ensure its reliability.[7][9]
NMR spectroscopy serves as an indispensable, orthogonal technique for the definitive structural confirmation of the primary material and the unambiguous identification of any isolated impurities. While its lower throughput and sensitivity make it less ideal for routine QC, it is the gold standard for structural elucidation and can be used for quantitative purposes (qNMR) when reference standards for impurities are unavailable.
GC-MS should be considered a secondary or investigative tool. Its utility is conditional on the thermal stability of the analyte. It can be extremely valuable for identifying trace-level, semi-volatile impurities that might not be detected by HPLC, especially if they are halogenated.
Ultimately, a multi-faceted approach, leveraging HPLC as the primary quantitative tool and NMR for structural verification, provides the most comprehensive and trustworthy system for ensuring the isomeric purity of this compound, thereby safeguarding the quality and safety of downstream pharmaceutical products.
References
- 1. ijdra.com [ijdra.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. particle.dk [particle.dk]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. wjarr.com [wjarr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 17. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
Safety Operating Guide
Navigating the Disposal of 1,3-Dibromo-4,6-bis(acetamido)benzene: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 1,3-Dibromo-4,6-bis(acetamido)benzene is a valuable compound in synthetic chemistry, its proper disposal is a critical aspect of its lifecycle that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated aromatic compound, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Disposal: A Proactive Approach to Safety
The acetamido groups may influence its reactivity and toxicological profile, underscoring the importance of a conservative approach to handling and disposal. Therefore, all waste containing this compound, including contaminated personal protective equipment (PPE) and glassware rinsates, must be treated as hazardous.
Quantitative Data Summary & Hazard Profile
Based on data from analogous compounds, the following table summarizes the anticipated hazard profile for this compound. This information should guide your risk assessment and handling procedures.
| Property | Anticipated Value/Classification | Source(s) |
| Chemical Formula | C₁₀H₁₀Br₂N₂O₂ | |
| CAS Number | 132530-67-7 | |
| GHS Hazard Classifications (Inferred) | Acute Toxicity (Oral, Dermal, Inhalation) | [1] |
| Skin Irritation | [2] | |
| Serious Eye Irritation | [2] | |
| Specific Target Organ Toxicity | ||
| Hazardous to the Aquatic Environment | ||
| Incompatible Materials | Strong oxidizing agents | [3][4] |
Experimental Protocol: Step-by-Step Disposal Workflow
The following protocol outlines the essential steps for the proper disposal of this compound from the laboratory setting.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: All solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Halogenated Organic Waste Stream: This compound must be disposed of in the "halogenated organic waste" stream. Do not mix it with non-halogenated waste.[5]
-
Liquid Waste: Any solutions containing this compound, including reaction mixtures and rinsates from cleaning glassware, should be collected in a separate, compatible, and labeled container for liquid halogenated organic waste.
Container Management and Labeling
Proper container management is a key component of laboratory safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition and compatible with the chemical waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation and Ventilation: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Cleanup: Collect the spilled material and absorbent in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a thorough cleaning with soap and water. Collect all cleaning materials as hazardous waste.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory excellence. By adhering to the principles of proactive safety, rigorous segregation, and clear communication through proper labeling, researchers can ensure a safe working environment and maintain full compliance with environmental regulations. Always consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety (EHS) department for any site-specific procedures.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dibromo-4,6-bis(acetamido)benzene
Hazard Assessment: A Precautionary Approach
Given the lack of specific toxicological studies on 1,3-Dibromo-4,6-bis(acetamido)benzene, we must infer its potential hazards from its chemical structure. It is a dibrominated benzene derivative containing acetamido groups. Halogenated aromatic compounds as a class are associated with a range of health effects, including irritation and potential long-term toxicity.[1] The presence of bromine suggests environmental persistence and potential aquatic toxicity.
Table 1: Potential Hazards Based on Structurally Similar Compounds
| Hazard Category | Potential Effect | Rationale & Representative Citations |
|---|---|---|
| Skin Contact | Irritation, potential for absorption | Dibromobenzene derivatives are known skin irritants.[2][3] |
| Eye Contact | Serious eye irritation | Direct contact with related compounds causes significant eye irritation.[4][5] |
| Inhalation | Respiratory tract irritation | Vapors or dust may irritate the nose and throat.[2] |
| Ingestion | Potential toxicity (unquantified) | The toxicological properties have not been fully investigated, warranting caution.[3] |
| Environmental | Toxic to aquatic life | Halogenated organic compounds can be persistent and harmful to the environment. |
Core Directive: A Multi-Layered PPE Protocol
A robust PPE strategy is your primary defense against exposure. The selection of PPE must be tailored to the specific task being performed, accounting for the potential for splashes, aerosolization, and direct contact.
Table 2: Task-Specific PPE Requirements
| Task | Minimum Required PPE | Rationale |
|---|---|---|
| Weighing & Aliquoting (Solid) | - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator (if not in a fume hood) | Prevents skin contact and inhalation of fine particles. Double gloving provides an extra barrier against potential permeation. |
| Solution Preparation & Transfers | - Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Chemical-Resistant Lab Coat | A face shield offers broader protection against splashes during liquid handling.[6] |
| Running Reactions | - Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Chemical-Resistant Lab Coat | All procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] |
| Workup & Purification | - Double Nitrile Gloves (or task-appropriate gloves)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Lab Coat | Consider the solvents used in the workup and select gloves with appropriate chemical resistance and breakthrough times.[6][8] |
| Waste Disposal | - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat | Protects against accidental contact while handling sealed waste containers. |
Experimental Protocol: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Inner Gloves: Select a pair of snug-fitting nitrile gloves.
-
Outer Gloves: Select a second pair of nitrile gloves, typically one size larger, to wear over the first.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye and Face Protection: Goggles should be worn first, followed by a face shield if the task involves a splash hazard.
Doffing Sequence (to be performed at the exit of the work area):
-
Outer Gloves: Peel off the outer gloves without touching the exterior surface with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove by handling the strap; decontaminate as per institutional procedures.
-
Lab Coat: Remove by rolling it inside-out to contain contaminants.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Washing: Wash hands thoroughly with soap and water.[3]
Operational Workflow: From Bench to Disposal
A self-validating safety system integrates PPE protocols into a comprehensive operational workflow. Every step, from preparation to disposal, must be executed with precision and foresight.
Diagram: Chemical Handling Workflow
Caption: Workflow for handling this compound.
Experimental Protocol: Safe Handling and Disposal
1. Preparation: a. Before beginning work, review the safety information for related halogenated aromatic compounds.[7] b. Ensure a chemical fume hood is operational and the work area is clear of clutter. c. Assemble all necessary equipment and reagents within the fume hood. d. Don the appropriate PPE as outlined in Table 2.
2. Handling: a. Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood.[7] b. Use appropriate tools, such as spatulas and powder funnels for solids, to minimize the generation of dust. c. Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe work.
3. Cleanup and Decontamination: a. Following the procedure, decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. b. Collect all rinsate as halogenated hazardous waste.[7] c. Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
4. Waste Disposal Plan: a. Segregation is Critical: Halogenated organic waste must be collected separately from non-halogenated waste.[7] b. Labeling: Use a designated, properly labeled waste container. The label must include the words "Hazardous Waste" and the full chemical names of all contents. c. Collection: All waste, including contaminated solids, solutions, and rinsates, must be placed in this container. d. Storage: Seal the waste container tightly and store it in a designated satellite accumulation area, following your institution's hazardous waste disposal procedures.[7] Eventual disposal often involves high-temperature incineration at a licensed facility to ensure the complete destruction of brominated compounds.[9][10]
Emergency Procedures: Immediate Action Plan
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][4] - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] - Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][4] - Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if necessary), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
By integrating these expert protocols and maintaining a vigilant and informed approach, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
